molecular formula C9H20N2 B046378 N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine CAS No. 121053-95-0

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Numéro de catalogue: B046378
Numéro CAS: 121053-95-0
Poids moléculaire: 156.27 g/mol
Clé InChI: SWMHMAUXZINLIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a chemical compound with the CAS Registry Number 121053-95-0 . It has a molecular formula of C9H20N2 and a molecular weight of 156.27 g/mol . This compound is defined by specific structural identifiers, including the SMILES string N(CC)(CC1NCCC1)CC and the InChIKey SWMHMAUXZINLIQ-UHFFFAOYSA-N . Computational models estimate several of its physical properties, such as a density of approximately 0.873 g/cm³ and a boiling point around 197.5°C at 760 mmHg . Its flash point is estimated to be 57.3°C, indicating the temperature at which it may form flammable vapors . As a nitrogen-containing structure based on a pyrrolidine ring, this molecule is of interest in various research and development contexts, particularly in synthetic and medicinal chemistry for the construction of novel molecular architectures . It serves as a building block for researchers working to develop new compounds with potential biological activity. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions.

Propriétés

IUPAC Name

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-11(4-2)8-9-6-5-7-10-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMHMAUXZINLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405848
Record name N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121053-95-0
Record name N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Situating a Novel Chemical Entity

In the landscape of neuropharmacology, the pyrrolidine scaffold is a privileged structure, forming the core of numerous molecules that exhibit significant activity within the central nervous system (CNS).[1][2] N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, a molecule characterized by a pyrrolidine ring linked to a diethylamino group via a methylene bridge, represents a classic pharmacophore.[3] While specific, comprehensive studies on this exact chemical entity are not prevalent in public literature, its structure strongly suggests a functional relationship with the dopamine receptor family, particularly the D2-like receptors (D2, D3, D4). This guide, therefore, elucidates the inferred mechanism of action of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine by grounding its function in the well-established pharmacology of dopamine D2 receptor agonists. We will proceed by detailing the molecular target, the intricate signaling cascades it modulates, and the rigorous experimental methodologies required to validate this proposed mechanism.

Part 1: The Primary Molecular Target: The Dopamine D2 Receptor

The dopamine D2 receptor (D2R) is a principal target for a wide array of antipsychotic and antiparkinsonian drugs.[4][5] As a member of the Class A, rhodopsin-like G protein-coupled receptor (GPCR) superfamily, its primary role is to transduce the extracellular signal of the neurotransmitter dopamine into an intracellular response.

Distribution and Isoforms: D2 receptors are highly expressed in the striatum, substantia nigra pars compacta (SNc), and ventral tegmental area (VTA).[6] They exist in two main isoforms generated by alternative splicing of the DRD2 gene:

  • D2 Long (D2L): The predominant isoform, functioning as a classic postsynaptic receptor that mediates the downstream effects of dopamine in target neurons.[7]

  • D2 Short (D2S): Primarily located presynaptically on dopaminergic neurons, where it functions as an autoreceptor to provide inhibitory feedback on dopamine synthesis, release, and reuptake.[6][7]

The interaction of a ligand like N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine with these receptor populations is the genesis of its pharmacological effect. The protonatable tertiary amine within its structure is a critical feature, as evidence suggests that dopaminergic ligands bind in their charged form to an anionic site (typically an aspartate residue in transmembrane helix 3) on the D2 receptor.[8]

Part 2: Molecular Mechanism of Action: A Dual Signaling Cascade

Based on its structural characteristics, N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is hypothesized to function as a D2 receptor agonist. Agonist binding initiates a conformational change in the receptor, allowing it to engage with and activate intracellular signaling partners. This activation is not monolithic and can proceed via two major pathways.

Canonical Gαi/o-Protein Coupled Signaling

The quintessential mechanism of D2R activation involves coupling to inhibitory heterotrimeric G proteins of the Gαi/o family.[9] This engagement triggers a cascade of events:

  • G-Protein Activation: The D2R acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαi subunit.

  • Subunit Dissociation: The GTP-bound Gαi subunit dissociates from the Gβγ dimer.

  • Downstream Effector Modulation:

    • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9][10] This is a hallmark of D2R agonist activity.

    • Ion Channel Regulation: The liberated Gβγ dimer can directly modulate ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6] This leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal excitability.

G_Protein_Signaling D2R Dopamine D2 Receptor G_protein Gi/o Protein (GDP-bound) D2R->G_protein G_alpha_GTP Gαi-GTP G_protein->G_alpha_GTP Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Ligand N-ethyl-N- (pyrrolidin-2-ylmethyl)ethanamine Ligand->D2R G_alpha_GTP->AC Inhibits GIRK GIRK Channel (Activated) G_beta_gamma->GIRK Activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Decreased Excitability GIRK->Hyperpolarization

Figure 1: Canonical D2 Receptor Gαi/o Signaling Pathway.
Non-Canonical β-Arrestin Signaling and Functional Selectivity

Beyond G-protein coupling, GPCRs can signal through an alternative pathway mediated by β-arrestins.[4] Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular loops of the D2R, creating a high-affinity binding site for β-arrestin 2.[7]

The recruitment of β-arrestin 2 can have two consequences:

  • Receptor Desensitization: β-arrestin sterically hinders further G-protein coupling, dampening the signal.

  • Independent Signaling: β-arrestin acts as a scaffold for various signaling proteins, such as kinases like Akt and ERK (extracellular signal-regulated kinase), initiating a distinct, G-protein-independent signaling cascade.[4][7]

A ligand that differentially activates the G-protein pathway versus the β-arrestin pathway is known as a "biased agonist." This concept is of immense therapeutic interest, as the G-protein pathway is often associated with the desired therapeutic effects (e.g., antipsychotic efficacy), while the β-arrestin pathway can be linked to adverse effects.[4] Characterizing the bias of a novel compound like N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is therefore critical.

Part 3: A Framework for Experimental Validation

To definitively establish the mechanism of action, a tiered experimental approach is necessary. The following protocols represent the gold standard for characterizing a putative D2 receptor agonist.

Hypothetical Pharmacological Profile

The initial screening of a compound like N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine would aim to generate a profile of its binding affinity and functional potency at various dopamine receptor subtypes. The data below is presented for illustrative purposes.

ParameterReceptor SubtypeHypothetical ValueInterpretation
Binding Affinity (Ki) Dopamine D1> 5,000 nMNegligible affinity for D1-like receptors.
Dopamine D2L 15 nM High affinity for the D2 receptor.
Dopamine D3 8 nM Highest affinity for the D3 receptor.
Functional Potency (EC50) D2L (cAMP Assay)25 nMPotent agonist at the D2 receptor.
D2L (β-Arrestin Assay)250 nMWeaker potency for β-arrestin recruitment.

This hypothetical dataset suggests the compound is a potent D2/D3 receptor agonist with a potential bias towards G-protein signaling over β-arrestin recruitment.

Experimental Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine D2 receptor. This assay measures how effectively the compound competes with a radiolabeled ligand of known high affinity.

Methodology:

  • Membrane Preparation: Utilize cell membranes prepared from a stable cell line (e.g., HEK293) recombinantly expressing the human dopamine D2L receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein/well).

    • A fixed concentration of a D2-selective radioligand (e.g., 0.2 nM [3H]Spiperone).

    • Increasing concentrations of the test compound (N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine) ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters rapidly with ice-cold buffer.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start: D2R Membranes, [3H]Spiperone, Test Compound Incubate Incubate (90 min, RT) Start->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters (Ice-Cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Calculate IC50 & Ki Count->Analyze

Figure 2: Experimental Workflow for a Radioligand Binding Assay.
Experimental Protocol 2: cAMP Inhibition Functional Assay

Objective: To quantify the functional potency (EC50) and efficacy of the test compound as a D2R agonist by measuring its ability to inhibit adenylyl cyclase activity.[9]

Methodology:

  • Cell Culture: Use a CHO or HEK293 cell line stably expressing the human dopamine D2L receptor.[9] Seed the cells into a 384-well assay plate and grow to 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Cell Treatment:

    • Aspirate the culture medium from the cells.

    • Add the diluted test compound to the wells.

    • Immediately add an adenylyl cyclase stimulator, such as Forskolin (e.g., 5 µM final concentration), to all wells except the basal control. Forskolin directly activates adenylyl cyclase, raising intracellular cAMP levels; an effective D2 agonist will counteract this effect.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis & cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay.[11]

  • Data Analysis: Normalize the data with 0% inhibition corresponding to Forskolin alone and 100% inhibition corresponding to the basal (no Forskolin) control. Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

cAMP_Assay_Principle D2R D2 Receptor AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP Ligand Test Compound (Agonist) Ligand->D2R Forskolin Forskolin Forskolin->AC Stimulates ATP ATP ATP->AC Detection cAMP Measurement (e.g., HTRF) cAMP->Detection

Figure 3: Principle of the D2R cAMP Inhibition Assay.

Conclusion

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, by virtue of its chemical architecture, is best understood as a dopamine D2/D3 receptor agonist. Its mechanism of action is predicated on its ability to bind to and activate these Gαi/o-coupled receptors, leading to a reduction in neuronal excitability through the inhibition of cAMP production and modulation of ion channels. Furthermore, its interaction with the β-arrestin pathway warrants investigation to fully profile its potential for biased agonism. The definitive confirmation of this mechanism and the precise quantification of its affinity, potency, and bias rely on the rigorous application of the standardized in vitro pharmacological assays detailed herein. Such characterization is the foundational step in understanding the potential therapeutic utility and liability of this and related novel pyrrolidine-based compounds for treating complex CNS disorders.

References

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC. (n.d.). PubMed Central. [Link]

  • The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. (n.d.). Taylor & Francis Online. [Link]

  • The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. (n.d.). Frontiers. [Link]

  • Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. (2017). PubMed. [Link]

  • Dopamine receptor. (n.d.). Wikipedia. [Link]

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]

  • Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. (2018). PubMed. [Link]

  • D2 Dopamine Receptor Assay. (n.d.). Innoprot. [Link]

  • Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide. (1984). PubMed. [Link]

  • Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride. (1987). PubMed. [Link]

  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. (2019). MDPI. [Link]

  • N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. (n.d.). PubChem. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). MDPI. [Link]

  • Synthesis and biological properties of Enantiomers of. (n.d.). An-Najah Staff. [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC. (2023). NIH. [Link]

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. (2022). PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine Derivatives as High-Affinity Dopamine D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of N-((1-ethylpyrrolidin-2-yl)methyl)benzamide derivatives as potent and selective antagonists for the dopamine D2 receptor. This class of compounds has been the subject of significant research in the quest for novel antipsychotic agents with improved efficacy and reduced side effects. We will delve into the causal reasoning behind experimental design, provide detailed protocols for synthesis and biological assays, and explore the underlying signaling pathways.

Introduction: The Pyrrolidine Scaffold in Neuropharmacology

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its three-dimensional structure and the stereogenic center at the 2-position allow for precise spatial orientation of substituents, which is critical for selective receptor interactions. The N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine core, and more specifically its N-((1-ethylpyrrolidin-2-yl)methyl)amide derivatives, has emerged as a key pharmacophore for targeting dopamine receptors, particularly the D2 subtype.

The antipsychotic drug Sulpiride, which features a 1-ethyl-2-aminomethylpyrrolidine moiety, serves as a foundational example of the therapeutic potential of this structural motif.[2][3] Research has since evolved to explore a wide range of benzamide analogs, leading to the discovery of compounds with significantly enhanced potency and selectivity for the D2 receptor.[4] This guide will focus on these advanced derivatives, providing researchers and drug development professionals with a detailed understanding of their chemical biology.

Rationale for Targeting the Dopamine D2 Receptor

The dopamine D2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a primary target for antipsychotic medications.[5] Dysregulation of dopaminergic signaling is a hallmark of several neuropsychiatric disorders, including schizophrenia.[5] D2 receptors exist in two isoforms, a short (D2S) and a long (D2Lh) form, and can be found both presynaptically as autoreceptors that regulate dopamine release, and postsynaptically.[6][7]

Antagonism of postsynaptic D2 receptors in the mesolimbic pathway is believed to mediate the therapeutic effects of antipsychotics on the positive symptoms of schizophrenia. The development of potent and selective D2 antagonists is therefore a key strategy in the design of new neuroleptic agents.[8]

Synthesis of N-((1-ethylpyrrolidin-2-yl)methyl)benzamide Derivatives

The synthesis of the target benzamide derivatives typically commences with the preparation of the key intermediate, (S)-2-(aminomethyl)-1-ethylpyrrolidine. The stereochemistry at the 2-position of the pyrrolidine ring is crucial for high-affinity D2 receptor binding, with the (S)-enantiomer being significantly more active.[9]

Synthesis of (S)-2-(Aminomethyl)-1-ethylpyrrolidine

A common synthetic route starts from (S)-proline, which is first protected and then reduced to the corresponding prolinol. The hydroxyl group is then converted to a leaving group, followed by displacement with an amine precursor and subsequent alkylation of the pyrrolidine nitrogen with an ethyl group. A detailed, representative protocol is provided below.

Experimental Protocol: Synthesis of (S)-2-(Aminomethyl)-1-ethylpyrrolidine

  • Step 1: Esterification of (S)-Proline. (S)-Proline (1 equivalent) is dissolved in methanol and cooled to 0°C. Thionyl chloride (1.2 equivalents) is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure to yield (S)-proline methyl ester hydrochloride.

  • Step 2: N-Ethylation. The ester from Step 1 is dissolved in a suitable solvent such as acetonitrile. An excess of ethyl iodide (2.5 equivalents) and a base such as potassium carbonate (3 equivalents) are added. The mixture is heated to reflux for 12 hours. After cooling, the solids are filtered off, and the solvent is evaporated. The residue is purified by column chromatography to give (S)-1-ethylpyrrolidine-2-carboxylate.

  • Step 3: Amide Formation. The ethyl ester from Step 2 is converted to the corresponding amide by treatment with a solution of ammonia in methanol at elevated temperature and pressure in a sealed vessel.

  • Step 4: Reduction to the Amine. The resulting amide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction is typically carried out at 0°C to room temperature. After completion, the reaction is carefully quenched, and the product, (S)-2-(aminomethyl)-1-ethylpyrrolidine, is extracted and purified.

Amide Coupling to Form the Final Benzamide Derivatives

The final step involves the coupling of (S)-2-(aminomethyl)-1-ethylpyrrolidine with a substituted benzoic acid.

Experimental Protocol: General Amide Coupling Procedure

  • To a solution of the desired substituted benzoic acid (1 equivalent) in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like 1,1'-carbonyldiimidazole (CDI) or a carbodiimide (e.g., EDC) in the presence of an activator (e.g., HOBt) is added.

  • The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

  • (S)-2-(aminomethyl)-1-ethylpyrrolidine (1.1 equivalents) and a base such as triethylamine (TEA) are then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours.

  • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the final N-((S)-1-ethylpyrrolidin-2-yl)methyl)benzamide derivative.

Biological Evaluation: In Vitro and In Vivo Assays

The biological activity of the synthesized compounds is assessed through a series of in vitro and in vivo assays to determine their affinity for the D2 receptor and their functional effects.

In Vitro Dopamine D2 Receptor Binding Assay

A competitive radioligand binding assay is the standard method for determining the affinity of a compound for the D2 receptor.[10] This assay measures the ability of a test compound to displace a known radiolabeled D2 antagonist from the receptor.

Experimental Protocol: Dopamine D2 Receptor Competitive Binding Assay

  • Receptor Source: Membranes from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or rat striatal tissue homogenates.

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride, selective D2 antagonists.

  • Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions.

  • Procedure:

    • A constant concentration of the radioligand (close to its Kd value) and the receptor preparation are incubated with varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol or unlabeled spiperone).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

    • The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Data Presentation: Dopamine D2 Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) for a representative set of N-((S)-1-ethylpyrrolidin-2-yl)methyl)benzamide derivatives, illustrating the impact of substitutions on the benzamide ring.

CompoundR1R2R3R4Ki (nM) for D2 Receptor
1 HOCH3SO2NH2H15
2 HOCH3IH1.2[11]
3 HOCH3BrH0.017[12]
4 OCH3HHH>1000
5 HOHClC2H5<2[13]

Note: The data in this table is compiled from multiple sources for illustrative purposes and direct comparison should be made with caution.

In Vivo Assessment of D2 Receptor Antagonism

The in vivo efficacy of these compounds as D2 antagonists can be evaluated using animal models that measure behaviors mediated by dopamine. A common model is the apomorphine-induced stereotypy test in rats.[14] Apomorphine is a non-selective dopamine agonist that, at sufficient doses, induces stereotyped behaviors such as sniffing, licking, and gnawing. A D2 antagonist will inhibit these behaviors.

Experimental Protocol: Apomorphine-Induced Stereotypy in Rats

  • Rats are pre-treated with the test compound at various doses or a vehicle control.

  • After a set period, the animals are challenged with a subcutaneous injection of apomorphine.

  • The animals are then observed, and their stereotyped behaviors are scored by a trained observer who is blind to the treatment conditions.

  • The ability of the test compound to reduce the stereotypy score compared to the vehicle-treated group is used to determine its in vivo D2 antagonist activity. The ED50 (the dose that produces a 50% reduction in the effect) can be calculated.

Structure-Activity Relationships (SAR)

The extensive research on N-((1-ethylpyrrolidin-2-yl)methyl)benzamide derivatives has led to a well-defined structure-activity relationship for D2 receptor antagonism.[9]

  • Stereochemistry of the Pyrrolidine Ring: The (S)-configuration at the 2-position of the pyrrolidine ring is essential for high-affinity binding. The corresponding (R)-enantiomer is significantly less active.[9]

  • N-Alkylation of the Pyrrolidine Ring: The N-ethyl group is generally optimal for D2 receptor affinity in this series.[15]

  • Substituents on the Benzamide Ring:

    • A methoxy group at the 2-position of the benzamide ring is crucial for high potency.

    • A substituent at the 5-position is well-tolerated and can significantly influence affinity. Halogens (e.g., Iodo, Bromo) or sulfamoyl/sulfonamido groups at this position often lead to highly potent compounds.[4][11]

    • The combination of substituents at the 2-, 3-, 5-, and 6-positions has been explored to fine-tune selectivity and potency.[9]

Signaling Pathways of the Dopamine D2 Receptor

Dopamine D2 receptors primarily couple to the Gi/o family of G-proteins.[6] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of downstream effectors.

Canonical G-protein Signaling Pathway:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7]

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[6]

β-Arrestin-Mediated Signaling:

In addition to G-protein signaling, D2 receptors can also signal through a β-arrestin-dependent pathway.[2] Following agonist-induced phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This not only leads to receptor desensitization and internalization but can also initiate a separate wave of signaling by acting as a scaffold for other signaling proteins like kinases.[7]

Mechanism of Antagonism:

The N-((1-ethylpyrrolidin-2-yl)methyl)benzamide derivatives discussed in this guide act as antagonists at the D2 receptor. They bind to the receptor but do not induce the conformational change necessary for G-protein or β-arrestin activation. By occupying the binding site, they prevent the endogenous ligand, dopamine, from binding and initiating downstream signaling.

Diagram of Dopamine D2 Receptor Signaling

D2R_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Pathway Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Antagonist Benzamide Derivative (Antagonist) Antagonist->D2R Binds & Blocks G_protein Gi/o Protein (Inactive) D2R->G_protein Activates GRK GRK D2R->GRK Phosphorylates beta_Arrestin β-Arrestin D2R->beta_Arrestin Recruits G_alpha_GDP Gαi/o-GDP G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_alpha_GTP Gαi/o-GTP (Active) G_protein->G_alpha_GTP Dissociates GIRK GIRK Channel G_beta_gamma->GIRK Activates AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ Efflux K_ion K+ Internalization Receptor Internalization beta_Arrestin->Internalization

Caption: Dopamine D2 receptor signaling pathways and the mechanism of antagonism.

Conclusion

N-((1-ethylpyrrolidin-2-yl)methyl)benzamide derivatives represent a well-established and highly potent class of dopamine D2 receptor antagonists. The modular nature of their synthesis allows for extensive exploration of structure-activity relationships, leading to the optimization of potency and selectivity. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery who are working to develop the next generation of therapeutics for neuropsychiatric disorders.

References

  • Synthesis and neuroleptic activity of N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfonamidobenzamides. Journal of Medicinal Chemistry. [URL not available from search][4]

  • The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Biomolecular Structure and Dynamics. [URL not available from search][5]

  • Application Notes and Protocols for Receptor Binding Assay with 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. BenchChem. [URL not available from search][16]

  • The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Frontiers in Synaptic Neuroscience. [URL not available from search][6]

  • Synthesis and neuroleptic activity of N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfonamidobenzamides. PubMed. [Link][4]

  • A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. Acta Pharmaceutica Nordica. [Link][9]

  • Structure-activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [URL not available from search][8]

  • Dopamine receptor. Wikipedia. [Link][7]

  • (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-[125I]iodo- 2-methoxybenzamide hydrochloride, a new selective radioligand for dopamine D-2 receptors. Journal of Medicinal Chemistry. [Link][11]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [URL not available from search][1]

  • Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry. [Link][15]

  • Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. Scilit. [Link][17]

  • Inhibition of Dopamine Release Via Presynaptic D2 Receptors: Time Course and Functional Characteristics In Vivo. The Journal of Neuroscience. [URL not available from search][18]

  • (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link][12]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link][19]

  • Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry. [URL not available from search][14]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem. [Link][10]

  • Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link][20]

  • Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. Synapse. [URL not available from search][21]

  • In Vivo Comparative Imaging of Dopamine D2 Knockout and Wild-Type Mice with 11 C-Raclopride and MicroPET. Journal of Nuclear Medicine. [Link][22]

  • In Vivo Vulnerability to Competition by Endogenous Dopamine: Comparison of the D2 Receptor Agonist Radiotracer (-)-N-[ 11C]propyl-norapomorphine ([11C]NPA) with the D 2 Receptor Antagonist Radiotracer [11C]-Raclopride. ResearchGate. [Link][23]

  • Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. Google Patents. [3]

  • Inhibition of dopamine uptake by D2 antagonists: An in vivo study. ResearchGate. [Link][24]

  • N-[(Ethyl1 pyrrolidinyl-2) méthyl] méthoxy-2 sulfamoyl-5 benzamide (sulpiride). Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry. [URL not available from search][25]

  • Potential Antipsychotic Agents. Part 9. Synthesis and Stereoselective Dopamine D-2 Receptor Blockade of a Potent Class of Substituted (R)-N-( (1-Benzyl-2-pyrrolidinyl)methyl)benzamides. Relations to Other Side Chain Congeners. ResearchGate. [Link][26]

  • Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Medicinal Chemistry Letters. [URL not available from search][13]

  • Structures of benzamide drugs (only the racemic form of each drug is shown). ResearchGate. [Link][27]

  • Enantio- and diastereocontrolled dopamine D1, D2, D3 and D4 receptor binding of N-(3-pyrrolidinylmethyl)benzamides synthesized from aspartic acid. Bioorganic & Medicinal Chemistry Letters. [Link][28]

  • Studies of the active conformation of a novel series of benzamide dopamine D2 agonists. Journal of Medicinal Chemistry. [Link][29]

Sources

An In-depth Technical Guide to N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, a chiral diamine with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data specific to this compound, this guide synthesizes information from closely related pyrrolidine derivatives to offer insights into its synthesis, potential biological activities, and analytical characterization. The document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel pyrrolidine-based scaffolds.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive building block for the design of novel therapeutic agents.[2][3] N-substituted 2-(aminomethyl)pyrrolidines, in particular, are key intermediates in the synthesis of a wide range of biologically active compounds, including antipsychotics, antiarrhythmics, and opioid receptor modulators.[4][5][6] This guide focuses on a specific, less-explored derivative, N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, providing a technical framework for its further investigation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is presented in Table 1. These properties are essential for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₉H₂₀N₂PubChem[7]
Molecular Weight 156.27 g/mol PubChem[7]
IUPAC Name N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanaminePubChem[7]
CAS Number 121053-95-0PubChem[7]
Boiling Point 197.5°C at 760 mmHgBOC Sciences[]
Density 0.872 g/cm³BOC Sciences[]
XLogP3 1.1PubChem[7]
InChI Key SWMHMAUXZINLIQ-UHFFFAOYSA-NPubChem[7]

Synthesis and Stereochemistry

The synthesis of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is not extensively detailed in the literature. However, general methods for the enantioselective synthesis of N-substituted 2-(aminomethyl)pyrrolidines can be adapted. A plausible synthetic approach involves the reductive amination of a suitable aldehyde with a chiral pyrrolidine derivative.[9][10]

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway leverages the well-established chemistry of proline and its derivatives to introduce the desired stereochemistry at the C2 position of the pyrrolidine ring.

Synthesis_Pathway Proline L-Proline Intermediate1 N-Boc-L-prolinal Proline->Intermediate1 1. Boc protection 2. Reduction Intermediate2 N-Boc-2-(aminomethyl)pyrrolidine Intermediate1->Intermediate2 Reductive amination with NH3 Target N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine Intermediate2->Target Reductive alkylation with ethyl iodide

Caption: Proposed synthetic pathway for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on established methods for analogous compounds.[9]

Step 1: Synthesis of N-Boc-L-prolinal from L-Proline

  • Protect the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

  • Reduce the carboxylic acid of N-Boc-L-proline to the corresponding aldehyde using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) at low temperature, followed by a careful workup.

Step 2: Synthesis of N-Boc-2-(aminomethyl)pyrrolidine

  • Perform a reductive amination of N-Boc-L-prolinal with ammonia (or a protected equivalent) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Step 3: Synthesis of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

  • React N-Boc-2-(aminomethyl)pyrrolidine with an excess of an ethylating agent, such as ethyl iodide or diethyl sulfate, under basic conditions to introduce the two ethyl groups on the primary amine.

  • Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid) to yield the final product.

Step 4: Purification

  • The final compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Potential Applications and Pharmacological Profile (Inferred)

While no specific biological activities have been reported for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, the broader class of 2-aminomethylpyrrolidine derivatives exhibits a wide range of pharmacological effects.[2][3] This suggests that the title compound could be a valuable scaffold for drug discovery.

Central Nervous System (CNS) Activity

Many N-substituted pyrrolidine derivatives interact with CNS targets. For instance, some analogs are known to be potent dopamine receptor antagonists with potential applications as neuroleptic agents.[4] Others have shown affinity for opioid receptors, acting as agonists or antagonists.[6] Given its structural similarity to these compounds, N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine warrants investigation for its potential CNS activity.

Cardiovascular Effects

Certain pyrrolidin-2-one derivatives containing an arylpiperazine moiety have been reported to possess antiarrhythmic and antihypertensive properties, acting as alpha-adrenoceptor antagonists.[5] The structural features of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine could be explored for similar cardiovascular applications.

Antimicrobial and Anticancer Potential

The pyrrolidine core is also found in various compounds with antimicrobial and anticancer activities.[2][3] The specific substitution pattern of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine may confer novel biological properties in these therapeutic areas.

Toxicology Profile (Inferred)

The toxicological profile of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine has not been established. However, data from related N-alkylpyrrolidines can provide some preliminary insights. For example, N-methyl-2-pyrrolidone (NMP) has low acute toxicity but has been classified as a reproductive toxicant.[11][12] N-ethyl-2-pyrrolidone (NEP) has also been shown to be embryotoxic and teratogenic in animal studies at high doses.[13][14] These findings underscore the importance of thorough toxicological evaluation of any new pyrrolidine derivative intended for pharmaceutical development.

Analytical Characterization

The analysis of chiral amines such as N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine requires stereoselective methods to distinguish between enantiomers, as their biological activities can differ significantly.[15]

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a powerful technique for the separation and quantification of enantiomers.[16][17] A validated method for analogous chiral amines can be adapted for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.[18][19]

Hypothetical GC-MS Protocol:

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-DEX CB).

  • Carrier Gas: Helium or hydrogen.

  • Injector: Split/splitless injector.

  • Oven Temperature Program: An optimized temperature gradient to ensure baseline separation of the enantiomers.

  • Detector: Mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Derivatization: To improve volatility and chromatographic performance, the amine groups can be derivatized, for example, by acylation with a chiral or achiral reagent.

GC_MS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Sample Derivatization Derivatization Sample->Derivatization Optional Injector Injector Derivatization->Injector Chiral_Column Chiral_Column Injector->Chiral_Column Separation MS_Detector MS_Detector Chiral_Column->MS_Detector Detection Data_Processing Data_Processing MS_Detector->Data_Processing Quantification

Caption: A typical workflow for chiral GC-MS analysis.

Conclusion and Future Directions

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine represents an under-explored molecule with potential for applications in various fields, particularly in drug discovery. This guide has provided a foundational understanding of its properties, potential synthesis, and analytical characterization by drawing parallels with structurally related compounds. Future research should focus on the development of a robust and stereoselective synthesis, followed by a comprehensive evaluation of its pharmacological and toxicological profiles. Such studies will be crucial in unlocking the full potential of this and other novel pyrrolidine derivatives.

References

[13] Saillenfait, A. M., et al. (2003). Developmental toxic effects of N-ethyl-2-pyrrolidone administered orally to rats. Journal of Applied Toxicology, 23(6), 373-383. [14] Saillenfait, A. M., et al. (2007). Developmental toxic effects of N-ethyl-2-pyrrolidone administered orally to rats. Request PDF. [16] BenchChem. (2025). A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. [9] Singh, V. K., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 83(15), 8161-8169. [11] PubChem. N-methyl-2-pyrrolidone. [18] Kleiber, M., & Matz, G. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [20] Katritzky, A. R., et al. (1986). Synthesis of N-aminomethylpyrrolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, 1871-1878. [12] Scientific Committee on Consumer Safety. (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission. [21] Pucci, M., et al. (2022). Severe toxicity involving N-pyrrolidino etonitazene in the United Kingdom—a case report. Forensic Toxicology, 40(1), 183-191. [10] Singh, V. K., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ACS Publications. [22] D'hooghe, M., & De Kimpe, N. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [17] Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [19] Armstrong, D. W., et al. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [23] Wang, P., et al. (2023). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor-Acceptor Catalysis. ChemRxiv. [15] Wikipedia. Chiral analysis. [1] Enamine. Synthesis of unique pyrrolidines for drug discovery. [24] Wang, Y., et al. (2023). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 28(11), 4478. [7] PubChem. N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. [] BOC Sciences. CAS 121053-95-0 N-ETHYL-N-(2-PYRROLIDINYLMETHYL)ETHANAMINE. [3] Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248957. [2] Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [6] De Costa, B. R., et al. (1991). 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- Ethyl]-Acetamides: The Use of Conformational Analysis in the Development of a Novel Series of Potent Opioid Kappa Agonists. Journal of Medicinal Chemistry, 34(1), 181-189. [4] Ivanov, S. A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(23), 7209. [5] Partyka, A., et al. (2007). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. European Journal of Medicinal Chemistry, 42(2), 174-183.

Sources

CAS number and structure of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

An In-Depth Profile for Medicinal Chemistry and Novel Synthesis Pathways

This guide provides a comprehensive technical overview of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, a substituted pyrrolidine of interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its core physicochemical properties, explore plausible synthetic methodologies with mechanistic rationale, detail self-validating analytical protocols for structural confirmation, and contextualize its potential within the broader landscape of medicinal chemistry.

Core Compound Identification and Physicochemical Properties

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a chiral amine featuring a pyrrolidine ring, a common scaffold in numerous biologically active compounds.[1] Its identity is established by the following key identifiers and properties.

Chemical Structure and Identifiers

The structure consists of a pyrrolidine ring substituted at the 2-position with a methylene group, which is in turn bonded to a diethylamine moiety.

Caption: 2D Chemical Structure of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

Tabulated Physicochemical Data

For ease of reference, the essential properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 121053-95-0[][3][4]
Molecular Formula C₉H₂₀N₂[][3]
Molecular Weight 156.27 g/mol [][3]
IUPAC Name N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine[][3]
Synonyms DIETHYL-PYRROLIDIN-2-YLMETHYL-AMINE, N-ETHYL-N-(2-PYRROLIDINYLMETHYL)ETHANAMINE[][3]
Boiling Point 197.5°C at 760 mmHg[]
Density 0.872 g/cm³[]
SMILES CCN(CC)CC1CCCN1[][3]
InChI Key SWMHMAUXZINLIQ-UHFFFAOYSA-N[][3]

Synthesis Pathway and Mechanistic Considerations

Proposed Synthetic Workflow: Reductive Amination

A highly effective and common method for N-alkylation is reductive amination. This approach avoids the common pitfalls of direct alkylation, such as over-alkylation and the need for harsh conditions. The process would involve reacting 2-(aminomethyl)pyrrolidine with an appropriate carbonyl compound (acetaldehyde) in the presence of a reducing agent.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 2-(aminomethyl)pyrrolidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Aldehyde Addition: Add acetaldehyde (CH₃CHO) (2.2 eq) to the solution. The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine/enamine intermediates at both nitrogen atoms.

  • Reduction: Introduce a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq), portion-wise to the mixture. This reagent is selective for imines over carbonyls, which is crucial for efficiency.

  • Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.

  • Workup and Purification: Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Purification: The crude product is purified by column chromatography on silica gel to yield the pure N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

Causality and Experimental Choice:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger agents like sodium borohydride (NaBH₄) because it is less basic and milder, reducing the likelihood of side reactions. Its steric bulk also enhances selectivity.

  • Solvent Selection: Dichloromethane or methanol are excellent choices as they are relatively unreactive and effectively solubilize the reactants.

G cluster_synthesis Synthesis cluster_purification Workup & Purification cluster_analysis Analysis & Validation Start 2-(Aminomethyl)pyrrolidine + Acetaldehyde (2.2 eq) Imine Imine/Enamine Formation (Solvent: Methanol) Start->Imine Reduction Reductive Amination (Reducing Agent: NaBH(OAc)₃) Imine->Reduction Quench Aqueous Quench (Sat. NaHCO₃) Reduction->Quench Extract Liquid-Liquid Extraction (DCM) Quench->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Analysis Spectroscopic Analysis (NMR, MS, IR) Purify->Analysis

Caption: Proposed workflow for the synthesis and purification of the target compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, a suite of spectroscopic methods must be employed. Each technique provides orthogonal data that, when combined, creates a self-validating confirmation of the chemical structure.

TechniquePurposeExpected Key Observations
¹H NMR Confirms the proton framework and connectivity.- Triplets and quartets characteristic of ethyl groups (-CH₂CH₃).- Complex multiplets for the pyrrolidine ring protons.- A distinct signal for the methylene bridge (-CH₂-N).
¹³C NMR Verifies the carbon skeleton and chemical environments.- Two distinct signals for the non-equivalent ethyl group carbons.- Four signals corresponding to the carbons of the pyrrolidine ring.- One signal for the bridging methylene carbon.
Mass Spec (MS) Determines the molecular weight and fragmentation pattern.- A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (157.1705 for C₉H₂₁N₂⁺).- Characteristic fragmentation patterns, such as the loss of ethyl groups.
Infrared (IR) Identifies functional groups present in the molecule.- C-H stretching vibrations around 2850-3000 cm⁻¹.- N-H stretching vibration (if the pyrrolidine nitrogen is not fully substituted) around 3300-3500 cm⁻¹.- C-N stretching vibrations in the 1000-1250 cm⁻¹ region.

Relevance in Drug Discovery and Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved water solubility and the ability to form key hydrogen bond interactions with biological targets. Pyrrolidine-containing compounds have shown efficacy in a wide range of therapeutic areas, including as:

  • DPP-IV Inhibitors: For the treatment of type 2 diabetes.[1]

  • k-Opioid Agonists: For pain management.[1]

  • Anticholinergic Agents: Used to treat a variety of conditions.[1]

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine serves as a valuable and functionalized building block. The presence of two distinct amine groups—a secondary amine within the pyrrolidine ring and a tertiary amine in the side chain—offers chemists multiple points for further chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) by attaching different substituents to generate a library of novel compounds for screening against various biological targets. Researchers can leverage this intermediate to rapidly synthesize derivatives with tailored properties for novel drug development programs.

References

  • N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | 121053-95-0 - Sigma-Aldrich.
  • CAS 121053-95-0 N-ETHYL-N-(2-PYRROLIDINYLMETHYL)ETHANAMINE - BOC Sciences.
  • N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | C9H20N2 | CID 4715267 - PubChem.
  • n-ethyl-n-(2-pyrrolidinylmethyl)ethanamine - ChemicalBook.
  • N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | CAS# 121053-95-0 - Hit2Lead.
  • Synthesis of unique pyrrolidines for drug discovery - Enamine.

Sources

potential pharmacological targets of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Pharmacological Targets of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Abstract

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a disubstituted pyrrolidine derivative whose specific biological activities are not extensively documented in publicly accessible literature.[1][] However, its core structure, featuring a pyrrolidine ring, is a prevalent scaffold in a multitude of neuroactive compounds, suggesting a high potential for interaction with central nervous system targets.[3][4] This guide synthesizes information from structurally related analogues to identify and prioritize potential pharmacological targets for this molecule. Based on compelling evidence from extensive structure-activity relationship (SAR) studies of similar compounds, the primary putative target for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is Monoamine Oxidase B (MAO-B) .[5][6][7] Secondary potential targets, including other monoaminergic system components like serotonin receptors, as well as cholinesterases and glutamate transporters, are also explored.[6][8][9][10] This document provides a logical framework for initiating a drug discovery or chemical biology program centered on this compound, complete with detailed, field-proven methodologies for target validation and characterization.

Introduction to N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Chemical Identity and Properties

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a small molecule characterized by a central pyrrolidine ring linked to a diethylamine group via a methylene bridge. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanaminePubChem[1]
Molecular Formula C₉H₂₀N₂PubChem[1]
Molecular Weight 156.27 g/mol PubChem[1], BOC Sciences[]
CAS Number 121053-95-0PubChem[1]
SMILES CCN(CC)CC1CCCN1PubChem[1]
Boiling Point 197.5°C at 760 mmHgBOC Sciences[]
Density 0.872 g/cm³BOC Sciences[]
Rationale for Target Identification: The Privileged Pyrrolidine Scaffold

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, frequently found in alkaloids and synthetic drugs that target the central nervous system (CNS).[3][4] Its conformational flexibility and ability to present substituents in specific three-dimensional orientations allow for high-affinity interactions with a wide range of biological targets. Compounds incorporating this scaffold have been successfully developed as inhibitors of enzymes, receptor agonists/antagonists, and modulators of transporter proteins.[5][9][10][11] Given this precedent, it is logical to hypothesize that N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine interacts with key proteins involved in neurotransmission.

Primary Putative Pharmacological Target: Monoamine Oxidase (MAO)

The monoaminergic systems, which include dopamine, norepinephrine, and serotonin, are critical regulators of mood, cognition, and motor control and are implicated in numerous neurological and psychiatric disorders.[12][13] A substantial body of evidence points toward MAO, a key enzyme in this system, as the most probable target for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

Evidence from Pyrrolidine-Based Analogs as MAO Inhibitors

MAO exists in two isoforms, MAO-A and MAO-B, which have distinct substrate specificities and inhibitor sensitivities.[7] MAO-B inhibitors are particularly relevant in the treatment of Parkinson's disease, as they prevent the degradation of dopamine in the brain.[5][7] Numerous studies have demonstrated that compounds containing a pyrrolidine moiety exhibit potent and often selective inhibitory activity against MAO-B.

  • A series of chiral fluorinated pyrrolidine derivatives were synthesized and found to be highly potent and selective MAO-B inhibitors.[5] One lead compound, D5, showed an IC₅₀ value of 0.019 µM for MAO-B, which was tenfold more potent than the approved drug safinamide.[5] Molecular docking studies suggested that enhanced hydrophobic interactions within the enzyme's active site were key to this high affinity.[5]

  • Benzothiazole-propanamide derivatives linked to a pyrrolidine ring also displayed selective MAO-B inhibitory effects.[6][8]

  • Heterocyclic conjugated dienones, synthesized through pyrrolidine-catalyzed reactions, were identified as highly selective for MAO-B.[7]

This consistent pattern across multiple, distinct chemical series strongly suggests that the pyrrolidine scaffold is a robust pharmacophore for MAO-B inhibition.

Data Summary: MAO-B Inhibition by Related Compounds
Compound ClassExample CompoundTargetPotency (IC₅₀)Selectivity Index (MAO-A/MAO-B)Source
Chiral Fluorinated PyrrolidinesCompound D5MAO-B0.019 µM>2440PubMed[5]
Approved Drug (Reference)SafinamideMAO-B0.163 µM>172PubMed[5]
Heterocyclic DienonesCompound CD14MAO-B0.137 µM>376PubMed Central[7]
Benzothiazole-PyrrolidinesCompound 2hMAO-B66.3% inhibition at 100 µMSelective vs. MAO-AResearchGate[8]
Proposed Signaling Pathway Interruption

Inhibition of MAO-B by a therapeutic agent prevents the breakdown of dopamine in the striatum, thereby increasing dopaminergic tone. This is a validated mechanism for symptomatic relief in Parkinson's disease.

MAO_B_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DOPA Decarboxylase VMAT2 VMAT2 DA->VMAT2 MAOB MAO-B DA->MAOB Cytosolic Pool Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging DA_Synapse Dopamine Vesicle->DA_Synapse Release DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Degradation Compound N-ethyl-N-(pyrrolidin- 2-ylmethyl)ethanamine (Putative Inhibitor) Compound->MAOB Inhibition D_Receptor Dopamine Receptors (D1, D2, etc.) DA_Synapse->D_Receptor Binding Signal Signal Transduction D_Receptor->Signal Activation

Caption: Putative mechanism of MAO-B inhibition.

Secondary and Exploratory Potential Targets

While MAO-B is the most probable target, the pyrrolidine scaffold's versatility warrants exploration of other possibilities.

  • 3.1 Cholinesterases: Certain pyrrolidine-containing compounds have shown inhibitory activity against butyrylcholinesterase (BuChE), though typically with lower potency and poor activity against acetylcholinesterase (AChE).[6][8]

  • 3.2 Serotonergic Receptors: A series of N-substituted pyrrolidine methyl amides were developed as potent and selective agonists for the 5-HT1A receptor, with one compound exhibiting a Ki of 0.49 nM.[9] This highlights the potential for interaction with G-protein coupled receptors (GPCRs) in the serotonergic system.

  • 3.3 Opioid Receptors: The structure N-pyrrolidino etonitazene, while more complex, contains a pyrrolidine group and is an extremely potent mu-opioid receptor (MOR) agonist with a Ki of 4.09 nM.[11] This suggests that the pyrrolidine moiety can be compatible with binding to opioid receptors.

  • 3.4 Glutamate Transporters: A novel pyrrolidine derivative was identified as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), enhancing glutamate uptake and demonstrating potent antiseizure activity.[10]

Methodologies for Target Validation and Characterization

To empirically determine the pharmacological targets of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, a systematic, multi-tiered approach is required.

General Workflow for Target Identification & Validation

The process begins with broad screening against the highest probability targets and proceeds to more complex functional and in-vivo assays for confirmed hits.

Target_Validation_Workflow Start Synthesize & Purify N-ethyl-N-(pyrrolidin- 2-ylmethyl)ethanamine PrimaryScreen Primary Screening: In Vitro Enzyme/Binding Assays Start->PrimaryScreen PrimaryTargets Targets: - MAO-A & MAO-B - AChE & BuChE - Broad GPCR Panel (e.g., 5-HT, DA, Opioid) PrimaryScreen->PrimaryTargets HitFound Hit Identified? PrimaryScreen->HitFound SecondaryScreen Secondary Assays: - Potency (IC₅₀/EC₅₀) - Selectivity Profiling - Reversibility/Kinetics HitFound->SecondaryScreen Yes Stop No Hits: Consider Derivatization or Abandon HitFound->Stop No FunctionalAssay Tertiary Assays: Cell-Based Functional Assays SecondaryScreen->FunctionalAssay FunctionalExamples - Monoamine Release Assay - cAMP Assay (for GPCRs) - β-Arrestin Recruitment FunctionalAssay->FunctionalExamples InVivo In Vivo Model Testing (e.g., MPTP mouse model for PD) FunctionalAssay->InVivo Lead Lead Compound for Further Development InVivo->Lead

Caption: A systematic workflow for target validation.

Protocol 1: In Vitro MAO-B Inhibition Assay

Causality: This initial assay is a direct, robust method to confirm the primary hypothesis. It quantifies the compound's ability to inhibit the enzymatic activity of purified MAO-B, providing a potency value (IC₅₀) that is crucial for go/no-go decisions.

Methodology:

  • Reagents & Materials: Recombinant human MAO-B, kynuramine (substrate), potassium phosphate buffer, N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (test compound), Safinamide (positive control), 96-well microplates.

  • Preparation: Prepare serial dilutions of the test compound and positive control in buffer.

  • Incubation: In each well, add 50 µL of buffer, 20 µL of MAO-B enzyme solution, and 10 µL of the test compound/control at various concentrations. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add 20 µL of kynuramine substrate to each well to start the enzymatic reaction.

  • Reaction Termination: After 30 minutes of incubation at 37°C, terminate the reaction by adding 50 µL of 2N NaOH.

  • Detection: Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader (Excitation: 320 nm, Emission: 380 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay for Receptor Affinity (e.g., 5-HT1A)

Causality: Should the MAO assay be negative, or to explore secondary targets, a radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor.[14] It directly measures the displacement of a known high-affinity radiolabeled ligand.

Methodology:

  • Reagents & Materials: Cell membranes expressing the human 5-HT1A receptor, [³H]8-OH-DPAT (radioligand), assay buffer (e.g., Tris-HCl with CaCl₂ and ascorbic acid), test compound, non-labeled 8-OH-DPAT (for non-specific binding), glass fiber filters, scintillation cocktail.

  • Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [³H]8-OH-DPAT (near its Kd value), and varying concentrations of the test compound.

  • Defining Non-Specific Binding: A set of wells should contain a saturating concentration of non-labeled 8-OH-DPAT to determine the amount of non-specific binding.[14]

  • Incubation: Incubate the plate for 60 minutes at room temperature to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific counts from total counts. Plot the percent specific binding against the log concentration of the test compound to calculate the IC₅₀. Convert the IC₅₀ to an affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: Monoamine Release Assay from Brain Slices

Causality: To move beyond simple enzyme inhibition or receptor binding and assess a more complex physiological function, this assay measures the compound's effect on neurotransmitter release from intact tissue.[15] It provides critical information on whether the compound acts as a releaser, a reuptake inhibitor, or has no effect on transporter function.

Methodology:

  • Tissue Preparation: Acutely prepare brain slices (e.g., 300 µm thick) from a rat containing the region of interest (e.g., striatum for dopamine). Slices are maintained in oxygenated artificial cerebrospinal fluid (aCSF).[15]

  • Incubation: Place individual brain slices in a 48-well plate containing aCSF.

  • Drug Application: Replace the aCSF with aCSF containing the test compound at various concentrations. Incubate for a defined period (e.g., 30 minutes).

  • Sample Collection: Collect the supernatant (the aCSF containing released neurotransmitters).

  • Analysis by HPLC-ECD: Analyze the supernatant using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentration of dopamine and its metabolites.[15]

  • Data Interpretation: An increase in extracellular dopamine could indicate that the compound is either a dopamine transporter (DAT) inhibitor or a dopamine releasing agent. Further experiments using known DAT blockers would be required to differentiate these mechanisms.

Discussion and Future Directions

The structural alerts within N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, when compared against a vast library of known neuroactive agents, point overwhelmingly towards the monoamine oxidase family of enzymes as primary pharmacological targets. The repeated success of the pyrrolidine scaffold in generating potent and selective MAO-B inhibitors makes this the most resource-effective starting point for investigation.[5][7]

The proposed experimental workflow provides a clear, logical, and self-validating path forward. A positive result in the in-vitro MAO-B inhibition assay (Protocol 4.2) would be a major validation of the primary hypothesis and would immediately warrant progression to cell-based and in-vivo models of Parkinson's disease. A negative result would trigger the investigation of the secondary targets, starting with binding assays (Protocol 4.3) for key serotonin, opioid, and cholinergic receptors.

Future work should also include computational studies. Docking N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine into the crystal structure of human MAO-B could provide valuable insights into its binding mode and help rationalize experimental results, guiding the synthesis of more potent analogues.

Conclusion

While N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine has not been extensively studied, a rigorous analysis of its chemical structure in the context of established medicinal chemistry principles allows for the formulation of a strong, evidence-based hypothesis for its biological targets. The primary candidate is MAO-B, an enzyme of significant therapeutic importance. This guide provides the scientific rationale and a detailed, actionable experimental plan for researchers and drug development professionals to systematically evaluate the pharmacological profile of this compound and unlock its potential therapeutic value.

References

  • Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. PubMed.
  • Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. PubMed.
  • Benzothiazole‐Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase‐B and Butyrylcholinesterase Inhibitors.
  • Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investig
  • A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices. PubMed.
  • N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | C9H20N2 | CID 4715267. PubChem.
  • Monoaminergic and Histaminergic Strategies and Tre
  • CAS 121053-95-0 N-ETHYL-N-(2-PYRROLIDINYLMETHYL)ETHANAMINE. BOC Sciences.
  • cas 1604338-03-5|| where to buy N-ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine. Chemenu.
  • Functional neuroanatomy of monoaminergic systems in the basolateral nuclear complex of the amygdala: Neuronal targets, receptors, and circuits. PubMed Central.
  • An In-depth Technical Guide to N-ethyl-2-pyrrolidin-1-ylethanamine: Discovery and History. Benchchem.
  • Pharmacological evaluation and forensic case series of N‑pyrrolidino etonitazene (etonitazepyne), a newly emerging 2‑benzylbenzimidazole 'nitazene' synthetic opioid. SpringerLink.
  • N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as Selective 5-HT1A Receptor Agonists. PubMed.
  • Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed.
  • Ligand binding assays at equilibrium: validation and interpret

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and History of Pyrrolidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, stands as a cornerstone in the architecture of a vast array of biologically active molecules. Its unique conformational constraints and synthetic versatility have established it as a "privileged scaffold" in medicinal chemistry, consistently appearing in natural products and blockbuster pharmaceuticals.[1] This in-depth technical guide navigates the rich history of pyrrolidine-containing compounds, from their initial discovery in nature's pharmacopeia to the sophisticated synthetic strategies and therapeutic breakthroughs that define their modern significance.[2][3]

Part 1: From Nature's Bounty to Laboratory Benchmarks: Seminal Discoveries

The story of pyrrolidine-containing compounds begins with the isolation and characterization of alkaloids, potent nitrogenous compounds produced by plants as defense mechanisms. These natural products not only revealed the existence of the pyrrolidine motif but also provided the initial impetus for synthetic exploration.

The Prototypical Pyrrolidine: Proline

The amino acid L-proline, unique for its secondary amine constrained within the pyrrolidine ring, is a fundamental building block of proteins. Its discovery and synthesis marked a pivotal moment in understanding protein structure and function.

  • 1900: Richard Willstätter first isolated proline while studying N-methylproline. He also achieved its synthesis by reacting the sodium salt of diethyl malonate with 1,3-dibromopropane.

  • 1901: Emil Fischer subsequently isolated proline from casein and published an independent synthesis.

The rigid structure of proline imposes significant conformational constraints on the polypeptide chain, influencing protein folding and stability. This inherent structural role has made proline and its derivatives invaluable tools in peptide chemistry and drug design.[4]

A Tale of Tobacco: The Discovery of Nicotine

Nicotine, the principal alkaloid in tobacco, is arguably the most widely known pyrrolidine-containing natural product. Its history is intertwined with centuries of human culture and the dawn of alkaloid chemistry.

  • 1809: French chemist Louis-Nicolas Vauquelin first observed a volatile, alkaline substance in tobacco juice.

  • 1828: Wilhelm Heinrich Posselt and Karl Ludwig Reimann, German chemists, successfully isolated pure nicotine.

  • 1843: The empirical formula of nicotine (C₁₀H₁₄N₂) was determined by Melsens.

  • 1895: Adolf Pinner elucidated the correct structure of nicotine, revealing the presence of a pyridine ring linked to a pyrrolidine ring.

  • 1904: The first total synthesis of nicotine was achieved by A. Pictet, confirming its structure.

The discovery and synthesis of nicotine laid the groundwork for understanding the physiological effects of alkaloids and spurred the development of synthetic methodologies for heterocyclic compounds.

Part 2: The Art of the Ring: Evolution of Pyrrolidine Synthesis

The increasing recognition of the pyrrolidine scaffold's importance in biologically active molecules fueled the development of a diverse arsenal of synthetic methods for its construction. These methods can be broadly categorized into two main approaches: the functionalization of pre-existing pyrrolidine rings and the de novo construction of the ring from acyclic precursors.[2]

Building Upon a Foundation: The Chiral Pool Approach

The readily available and chiral nature of L-proline and its derivatives, such as 4-hydroxyproline, has made them invaluable starting materials for the synthesis of complex pyrrolidine-containing molecules. This "chiral pool" strategy allows for the direct incorporation of stereochemistry into the target molecule.[5]

Key Transformations:

  • Reduction of Proline: The carboxylic acid of proline can be reduced to an alcohol (prolinol) using reducing agents like lithium aluminum hydride (LiAlH₄), providing a versatile intermediate for further elaboration.[5]

  • Functionalization of the Ring: The carbon atoms of the pyrrolidine ring in proline and its derivatives can be functionalized through various reactions, enabling the introduction of diverse substituents.

Forging the Ring: De Novo Synthesis

De novo synthesis offers greater flexibility in accessing a wider range of substitution patterns on the pyrrolidine ring. Over the decades, numerous methods have been developed, with cycloaddition reactions emerging as a particularly powerful and elegant strategy.

One of the most significant advancements in pyrrolidine synthesis has been the development and refinement of the [3+2] cycloaddition reaction.[1] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne) to construct the five-membered pyrrolidine ring in a single, often highly stereocontrolled, step.[6][7]

A Seminal Example: Azomethine Ylides

Azomethine ylides are versatile 1,3-dipoles that have been extensively used in [3+2] cycloadditions to synthesize a vast library of substituted pyrrolidines.[8]

Experimental Protocol: A Representative [3+2] Cycloaddition

Synthesis of a Substituted Pyrrolidine via Silver-Catalyzed [3+2] Cycloaddition of an Azomethine Ylide with an Alkene

This protocol describes a diastereoselective synthesis of a densely substituted pyrrolidine.[9]

  • Reactant Preparation: To a solution of the N-tert-butanesulfinyl-1-azadiene (0.1 mmol) and the α-amino ester (0.12 mmol) in a suitable solvent (e.g., dichloromethane) is added the silver catalyst (e.g., Ag₂CO₃, 10 mol%).

  • Reaction Execution: The reaction mixture is stirred at a specified temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrrolidine derivative.

Modern Frontiers in Pyrrolidine Synthesis

Contemporary organic synthesis continues to push the boundaries of efficiency and selectivity in constructing the pyrrolidine ring.

  • Transition Metal-Catalyzed Reactions: Catalytic methods involving metals like iridium, rhodium, and copper have enabled novel and efficient pathways to pyrrolidines through C-H activation and amination reactions.[10]

  • Organocatalysis: The use of small organic molecules, particularly proline and its derivatives, as catalysts for asymmetric reactions has revolutionized the synthesis of chiral pyrrolidines.[11]

Part 3: The Pyrrolidine Scaffold in Modern Medicine

The structural and chemical properties of the pyrrolidine ring have made it a highly sought-after motif in drug discovery. Its presence can enhance binding affinity to biological targets, improve pharmacokinetic properties, and provide a rigid framework for the precise spatial orientation of functional groups.[12][13]

Taming High Blood Pressure: The Rise of ACE Inhibitors

The development of Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension is a landmark achievement in medicinal chemistry, with the pyrrolidine ring playing a central role.

  • Captopril (1980): The first-in-class ACE inhibitor, Captopril, features a proline moiety. Its design was inspired by a peptide isolated from the venom of the Brazilian pit viper.[14][15]

  • Enalapril and Lisinopril: Second-generation ACE inhibitors that built upon the success of Captopril, also incorporating a proline-like structure to mimic the terminal dipeptide of angiotensin I.[14]

Combating Viral Invaders: Pyrrolidine-Containing Antivirals

The pyrrolidine scaffold is a key component in a number of antiviral drugs, particularly those targeting the hepatitis C virus (HCV).[2][16]

  • HCV NS3/4A Protease Inhibitors: Drugs like Asunaprevir and Grazoprevir incorporate a proline or hydroxyproline core that is crucial for their interaction with the viral protease, an enzyme essential for viral replication.[2]

  • HCV NS5A Inhibitors: Elbasvir, another anti-HCV agent, also contains a functionalized proline derivative.[2]

The Fight Against Cancer: Pyrrolidine-Based Anticancer Agents

The versatility of the pyrrolidine ring has been exploited in the development of targeted anticancer therapies.[12][13]

  • Targeting Signal Transduction: Pyrrolidine-containing compounds have been designed to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, some derivatives act as antagonists of the CXCR4 receptor, which is implicated in cancer metastasis.[13][17]

  • Enzyme Inhibition: The pyrrolidine scaffold has been incorporated into inhibitors of enzymes that are overexpressed in cancer cells, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1).[3]

Central Nervous System (CNS) Applications

The ability of the pyrrolidine ring to cross the blood-brain barrier has led to its incorporation in drugs targeting the CNS. A notable example includes certain anticonvulsant medications.

Part 4: The Role of Proline-Rich Motifs in Cellular Signaling

Beyond its role as a structural component of drugs, the unique properties of proline have profound implications for cellular communication. Proline-rich motifs (PRMs) within proteins serve as recognition sites for a variety of protein domains, mediating a complex network of protein-protein interactions that are fundamental to signal transduction.[18]

SH3 Domains: Hubs of Intracellular Signaling

Src Homology 3 (SH3) domains are small protein modules that specifically recognize and bind to PRMs.[19] These interactions are critical for the assembly of signaling complexes involved in a multitude of cellular processes, including cytoskeletal regulation, cell growth, and differentiation.[20]

SH3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 (Adaptor Protein) RTK->Grb2 Phosphorylated RTK recruits Grb2 (via SH2 domain) GrowthFactor Growth Factor GrowthFactor->RTK Binds and activates Sos Sos (GEF) Grb2->Sos Grb2 (via SH3 domain) binds to proline-rich motif of Sos Ras Ras (GTPase) Sos->Ras Activates Ras (GDP to GTP exchange) Downstream Downstream Signaling Cascade (e.g., MAPK pathway) Ras->Downstream Initiates

Caption: SH3 domain-mediated signaling cascade.

Part 5: The Future of Pyrrolidine-Containing Compounds

The journey of pyrrolidine-containing compounds, from their discovery in nature to their central role in modern medicine, is a testament to the power of chemical exploration. The continual development of innovative synthetic methodologies promises to unlock access to an even greater diversity of pyrrolidine-based molecules.[1] As our understanding of complex biological pathways deepens, the pyrrolidine scaffold is poised to remain a vital tool in the design of the next generation of targeted therapeutics, offering hope for the treatment of a wide range of human diseases.

References

  • Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (2025). Future Med Chem, 17(9), 1039-1053.
  • A Comparative Guide to the Synthesis of Substituted Pyrrolidines. (2025). Benchchem.
  • Synthesis of pyrrolidines. (n.d.). Organic Chemistry Portal.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules, 29(12), 2843.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(20), 11158.
  • ACE inhibitors hypothesis generation for selective design, synthesis and biological evaluation of 3-mercapto-2-methyl-propanoyl-pyrrolidine-3-imine derivatives as antihypertensive agents. (2009). Bioorganic & Medicinal Chemistry, 17(10), 3739-3746.
  • Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. (2006). Thesis.
  • Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2015). Journal of the Iranian Chemical Society, 12(9), 1569-1577.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2021). Journal of Biomolecular Structure and Dynamics, 39(16), 6147-6163.
  • A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. (2025). Benchchem.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14, 1245672.
  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024). Molecules, 29(23), 5632.
  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (2023). Frontiers in Pharmacology, 14, 1173215.
  • PASE Synthesis of Pyrrolidine-Containing Heterocycles Through [3+2] Cycloaddition-Initiated Reactions. (2014). Synlett, 25(10), 1329-1333.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14, 1245672.
  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (n.d.). University of Massachusetts Boston.
  • Asymmetric Pyrrolidine Synthesis by [3+2] Cycloaddition of α-Silylimines. (2012). Synfacts, 8(11), 1217.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024).
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). Organic Letters, 23(12), 4786-4790.
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters, 25(40), 7356-7361.
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). Molecules, 29(24), 5998.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Discovery and development of ACE inhibitors. (n.d.). Wikipedia.
  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2019). Chemistry, 1(1), 115-130.
  • SH3 domain. (n.d.). Wikipedia.
  • Proline Decarboxylation to Pyrrolidine. (2020, August 20). YouTube.
  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen.
  • Coupling of signals through modular SH2 and SH3 domains. (n.d.).
  • Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. (2019). Journal of Visualized Experiments, (148).
  • SH3 domain-based phototrapping in living cells reveals Rho family GAP signaling complexes. (2011). Science Signaling, 4(201), rs13.
  • SH2/SH3 signaling proteins. (1994). Current Opinion in Genetics & Development, 4(1), 25-30.
  • Schematic diagram of the high-throughput screening work flow. (n.d.).
  • A Systematic Compilation of Human SH3 Domains: A Versatile Superfamily in Cellular Signaling. (2023). International Journal of Molecular Sciences, 24(16), 12760.
  • Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. (2021). Reaction Chemistry & Engineering, 6(8), 1406-1411.
  • Scope of the reaction in the asymmetric synthesis of pyrrolidine... (n.d.).
  • Proline and pyrrolidine derivatives. (2013). l'actualité chimique, (370), 28-31.
  • High-throughput screening workflow. (n.d.).
  • Animation of G-Protein Receptor Signaling. (2014, December 28). YouTube.
  • G Protein Coupled Receptors (video). (n.d.). Khan Academy.
  • Proline and pyrrolidine deriv
  • Approved Antiviral Drugs over the Past 50 Years. (2016). Clinical Microbiology Reviews, 29(4), 695-747.
  • Schematic diagram showing major GPCR signaling pathways. (n.d.).
  • Discovery of a fused bicyclic derivative of 4-hydroxypyrrolidine and imidazolidinone as a new anti-HCV agent. (2023). Virology, 587, 109867.
  • Antiviral drugs–: history and obstacles. (2006).
  • Structure-Based Simulations Reveal Concerted Dynamics of GPCR Activation. (2014).

Sources

An In-depth Technical Guide to the Solubility and Stability of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, a tertiary amine containing a pyrrolidine scaffold. Recognizing the critical role these properties play in the developability of new chemical entities, this document synthesizes fundamental physicochemical principles with robust, field-proven experimental protocols. It is designed to equip researchers and drug development professionals with the necessary knowledge to accurately characterize this molecule, anticipate potential liabilities, and formulate effective mitigation strategies. The guide details step-by-step methodologies for kinetic and thermodynamic solubility assessment, as well as a systematic approach to stability testing under forced degradation conditions as prescribed by international guidelines.

Introduction and Physicochemical Profile

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a small molecule featuring a tertiary amine and a pyrrolidine ring, structural motifs prevalent in many biologically active compounds and FDA-approved drugs.[1][2][3] The pyrrolidine ring can impart favorable properties such as metabolic stability and three-dimensional complexity, which is advantageous for specific binding to biological targets.[4] Understanding the solubility and stability of this specific molecule is paramount, as these characteristics directly influence its behavior in biological assays, its formulation potential, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Molecular Structure and Key Descriptors
  • IUPAC Name: N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine[5]

  • CAS Number: 121053-95-0[5][][7][8]

  • Molecular Formula: C₉H₂₀N₂[5][]

  • Molecular Weight: 156.27 g/mol [5][]

  • Structure:

  • Predicted Physicochemical Properties: A summary of computationally predicted properties provides an initial assessment of the molecule's likely behavior.

PropertyPredicted ValueSource
Molecular Weight 156.27 g/mol PubChem[5]
XLogP3 1.1PubChem[5]
Hydrogen Bond Donors 1PubChem[5]
Hydrogen Bond Acceptors 2PubChem[5]
Boiling Point 194.28 - 197.5 °CEPA T.E.S.T., BOC Sciences[][9]
Water Solubility 40,136.8 mg/LEPA T.E.S.T.[9]

The presence of two nitrogen atoms, one tertiary and one secondary within the pyrrolidine ring, suggests the molecule is basic and will exhibit pH-dependent solubility. The lone pairs on these nitrogen atoms can act as hydrogen bond acceptors, facilitating interaction with water molecules.[10][11][12] Generally, small aliphatic amines show significant solubility in aqueous solutions, which decreases as the carbon chain length increases.[12][13] Given its relatively low molecular weight and multiple nitrogen atoms, N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is predicted to have substantial water solubility.[9]

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a compound's absorption and distribution in vivo. Low solubility can lead to poor bioavailability and unreliable results in in vitro screening assays.[14][15] It is essential to differentiate between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound in solution when it is rapidly introduced from a high-concentration organic stock (e.g., DMSO). This mimics the conditions of many high-throughput screening (HTS) assays.[16][17] It is a measure of how quickly a compound precipitates from a supersaturated solution.

  • Thermodynamic Solubility: Represents the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid, undissolved form.[18][19] This value is crucial for understanding the maximum achievable concentration in formulations and for predicting gastrointestinal absorption.[19]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry or UV Absorption)

This high-throughput method provides a rapid assessment of solubility, ideal for early-stage discovery.[16][20]

Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. The formation of precipitate (insolubility) is detected either by light scattering (nephelometry) or by quantifying the concentration of the compound remaining in solution after filtration or centrifugation (UV absorption).[14][20]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine in 100% DMSO.

  • Plate Setup: In a 96-well microtiter plate, add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake for 90 minutes to 2 hours at room temperature to allow for precipitation.[17][20]

  • Detection & Quantification:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. Increased scattering indicates lower solubility.[20]

    • UV Absorption: Filter the contents of each well using a solubility filter plate.[17] Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λ_max. Quantify the concentration against a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture.[14][15]

Self-Validation & Controls:

  • Include wells with buffer and 1% DMSO as a negative control (baseline).

  • Run low, medium, and high solubility control compounds in parallel to validate the assay performance.[17]

  • Perform the assay in at least duplicate (n=2).[17]

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the "gold standard".[18]

Principle: An excess of the solid compound is agitated in a specific buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined, typically by HPLC-UV.[21][22]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (e.g., 1 mg) to a glass vial.

  • Buffer Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 5.0, 7.4, and 9.0 to assess pH-dependency).

  • Equilibration: Seal the vials and place them in a shaker or on a vial roller system at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[18]

  • Phase Separation: Allow the vials to stand, then filter the supernatant through a 0.45 µm filter to remove all undissolved solid.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve.[19]

Data Presentation:

pH of BufferThermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)
5.0Experimental ValueCalculated Value
7.4Experimental ValueCalculated Value
9.0Experimental ValueCalculated Value
Caption: Example table for summarizing thermodynamic solubility data.
Workflow for Solubility Assessment

G cluster_0 Solubility Assessment Workflow start Start: Compound Available kinetic Kinetic Solubility Assay (High-Throughput) start->kinetic Early Stage Screening thermo Thermodynamic Solubility Assay (Shake-Flask) start->thermo Lead Optimization Pre-formulation data_analysis Data Analysis & Interpretation kinetic->data_analysis Rapid Assessment thermo->data_analysis report Report Results data_analysis->report

Caption: Workflow for solubility assessment of a new chemical entity.

Chemical Stability Assessment

Evaluating the intrinsic chemical stability of a molecule is a regulatory requirement and is essential for developing a stable drug product.[23] Forced degradation (or stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability monitoring.[24][25]

Forced Degradation Studies Protocol

Principle: The compound is subjected to stress conditions more severe than those used for accelerated stability testing, including acid, base, oxidation, heat, and light.[23] The goal is to achieve a target degradation of 5-20% of the active ingredient.[24]

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. This is typically a reverse-phase HPLC method with UV detection capable of separating the intact parent compound from all process impurities and degradation products.[26][27][28][29]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (drug substance in solvent, without the stressor) should be run in parallel.

    • Acid Hydrolysis: Mix with 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix with 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[25]

  • Sample Quenching: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all stressed samples and the control sample using the stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of parent compound remaining.

    • Determine the percentage of total degradation products.

    • Identify the peak retention times and relative peak areas of any major degradants.

    • Perform a peak purity analysis (using a photodiode array detector) to ensure the parent peak is free from co-eluting degradants.

Potential Degradation Pathways for Pyrrolidine-Containing Amines

While specific pathways for this molecule must be determined experimentally, compounds containing pyrrolidine and tertiary amine functionalities can be susceptible to certain degradation mechanisms:

  • Oxidation: The tertiary amine is susceptible to N-oxidation, forming an N-oxide. The secondary amine within the pyrrolidine ring could also be oxidized.

  • Ring Opening: Under harsh acidic or basic conditions, cleavage of the pyrrolidine ring is a possibility, although it is generally a stable heterocycle.[1][2]

  • Iminium Ion Formation: Pyrrolidine rings can form iminium ions, which could be intermediates in certain degradation pathways.[30]

G cluster_1 Forced Degradation Workflow parent N-ethyl-N-(pyrrolidin- 2-ylmethyl)ethanamine acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) parent->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) parent->base oxidation Oxidation (e.g., 3% H₂O₂, RT) parent->oxidation thermal Thermal Stress (e.g., 80°C) parent->thermal photo Photolytic Stress (ICH Q1B) parent->photo analysis Analyze all samples via Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradants & Elucidate Pathways analysis->pathways

Caption: A systematic workflow for forced degradation studies.

Conclusion and Forward Look

This guide has outlined the essential theoretical considerations and practical experimental workflows for the comprehensive assessment of the solubility and stability of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. Accurate characterization of these fundamental properties is a non-negotiable prerequisite for the successful advancement of any compound through the drug development pipeline. By employing the kinetic and thermodynamic solubility assays detailed herein, researchers can generate decision-enabling data for compound selection and formulation development. The systematic forced degradation study provides critical insights into the molecule's intrinsic stability, informs the development of robust analytical methods, and is a cornerstone of regulatory submissions. The data generated from these studies will ultimately guide formulation strategies, define appropriate storage conditions, and ensure the overall quality and reliability of this promising chemical entity in all stages of research and development.

References

  • Anonymous. (n.d.). Are tertiary amines soluble in water? - Quora. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Anonymous. (2023, January 6). Are amines soluble or insoluble in water? - Quora. Retrieved from [Link]

  • Anonymous. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ACS Publications. (2022, May 26). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds | ACS Omega. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Chemchart. (n.d.). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (121053-95-0). Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Anonymous. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • SGS Denmark. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Physical Properties of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Stability indicating HPLC method development - a review. Retrieved from [Link]

  • Anonymous. (2019, June 22). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

  • PubMed Central. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of pyrrolidine- and pyrrolidone-containing biologically active compounds.. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-ethyl-3-pyrrolidinemethanamine. Retrieved from [Link]

  • An-Najah Staff. (n.d.). Synthesis and biological properties of Enantiomers of. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Toxicological Profile of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Approach to Toxicological Assessment

The compound N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, a substituted pyrrolidine diamine, represents a chemical scaffold with significant potential in medicinal chemistry and materials science. However, its novel structure necessitates a thorough and proactive toxicological evaluation. As of this writing, specific toxicological data for this exact molecule is not publicly available. This guide, therefore, is structured not as a retrospective summary but as a prospective, field-proven framework for the comprehensive toxicological assessment of this compound. It is designed to provide drug development professionals with the strategic rationale, detailed experimental protocols, and data interpretation frameworks required to robustly characterize its safety profile. We will proceed from foundational physicochemical analysis and in silico predictions to a tiered system of in vitro and in vivo assays, explaining the causality behind each experimental choice to build a self-validating and cohesive toxicological dossier.

Physicochemical Profile and Structural Alerts

A foundational understanding of a compound's physical and chemical properties is paramount, as it governs its absorption, distribution, metabolism, and excretion (ADME) profile, and can offer initial clues to potential toxicological liabilities.

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is characterized by a pyrrolidine ring, a secondary amine within that ring, and a tertiary amine in the side chain.

PropertyValueSource
Molecular Formula C₉H₂₀N₂PubChem[1]
Molecular Weight 156.27 g/mol PubChem[1]
IUPAC Name N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanaminePubChem[1]
CAS Number 121053-95-0PubChem[1]
Boiling Point 197.5°C at 760 mmHgBOC Sciences[]
Density 0.872 g/cm³BOC Sciences[]
Computed XLogP3 1.1PubChem[1]
Structural Rationale for a Focused Toxicological Investigation

The structure of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine contains two key features that warrant specific toxicological scrutiny:

  • The Pyrrolidine Ring: The five-membered pyrrolidine ring is a common scaffold in pharmaceuticals.[3] However, related solvents such as N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) are classified as reproductive and developmental toxicants.[4][5][6] Studies in rats have shown that NEP is embryotoxic and teratogenic at maternally toxic doses, causing malformations and increased fetal resorptions.[4][5] The toxicokinetics of NEP have been studied, revealing metabolites that can be measured in plasma and urine.[7][8] This precedent makes the evaluation of reproductive and developmental toxicity a critical endpoint for our target compound.

  • Primary, Secondary, and Tertiary Amines: Basic amines are known to influence a molecule's volume of distribution and half-life. An analysis of in vitro pharmacological and toxicological data has shown that secondary and tertiary amines, in particular, may be associated with higher promiscuity and off-target toxicity compared to primary amines.[9][10] The presence of both a secondary and a tertiary amine in the target molecule necessitates a thorough investigation into potential off-target effects and general systemic toxicity.

A Tiered Strategy for Toxicological Evaluation

To ensure a scientifically sound and ethically responsible evaluation, a tiered testing strategy is proposed. This approach, consistent with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), begins with a battery of in vitro assays to identify hazards at the cellular and genetic level before proceeding to targeted in vivo studies.[11][12]

G cluster_0 Phase 1: In Vitro Hazard Identification cluster_1 Phase 2: In Vivo Confirmation & Systemic Toxicity cluster_2 Phase 3: Specialized Endpoint Investigation genotox Genotoxicity Battery (Ames, MNvit, Comet) cytotox Cytotoxicity Assay (e.g., Neutral Red Uptake) acute_tox Acute Toxicity Study (Dose Range-Finding) genotox->acute_tox Proceed if exposure is likely or results are equivocal invivo_micro In Vivo Micronucleus Test genotox->invivo_micro Confirm positive in vitro results carcino Carcinogenicity Bioassay (If Warranted) genotox->carcino Warranted by positive genotoxicity results dev_repro Developmental & Reproductive Toxicity (DART) Study acute_tox->dev_repro High Priority based on structural alerts (NEP/NMP) repeat_dose 28-Day Repeated Dose Study (NOAEL Determination) invivo_micro->repeat_dose repeat_dose->dev_repro

Caption: Tiered toxicological evaluation workflow.

Phase 1: In Vitro Genotoxicity and Cytotoxicity Assessment

The initial phase focuses on determining the compound's potential to damage genetic material, a key indicator for potential carcinogenicity and reproductive toxicity.[13]

Causality: Why a Genotoxicity Battery?

A single genotoxicity assay is insufficient to cover all relevant mechanisms of DNA damage. Therefore, a standard battery of tests is employed:

  • Ames Test: Detects gene mutations (base-pair substitutions and frameshifts) in bacteria. Its high throughput and low cost make it an excellent initial screen.[14][15]

  • In Vitro Micronucleus (MNvit) Test: Identifies both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events in mammalian cells, which are not detected by the Ames test.[16][17]

  • Comet Assay: Measures DNA strand breaks in individual cells, providing a sensitive measure of direct DNA damage and the early stages of repair.[18][19]

G cluster_ames Bacterial Reverse Mutation Assay (Ames) cluster_mnvit In Vitro Micronucleus Test (MNvit) TestCompound N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine Ames S. typhimurium strains (His- auxotrophs) TestCompound->Ames Cells Mammalian Cells (e.g., TK6, CHO) TestCompound->Cells S9 Metabolic Activation (Rat Liver S9) Ames->S9 OutcomeAmes Outcome: Gene Mutation Potential S9->OutcomeAmes CytoB Cytokinesis Block (Cytochalasin B) Cells->CytoB OutcomeMN Outcome: Clastogenicity & Aneugenicity CytoB->OutcomeMN

Caption: Core components of the in vitro genotoxicity assessment.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

This protocol is adapted from established OECD guidelines and standard practices.[20][21][22]

Objective: To detect chemically induced gene mutations using histidine-requiring strains of Salmonella typhimurium.[14]

Methodology:

  • Strain Preparation: Inoculate fresh colonies of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) into nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of approximately 1 x 10⁹ cells/mL.[22]

  • Metabolic Activation: Prepare the S9 mix from the liver homogenate of rats induced with a substance like Aroclor 1254 or phenobarbital/β-naphthoflavone. This mix simulates mammalian metabolism.[20]

  • Exposure: In a sterile tube, combine in order:

    • 2.0 mL of molten top agar (kept at 45°C).

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test compound at various concentrations.

    • 0.5 mL of S9 mix (for metabolic activation plates) or phosphate buffer (for non-activation plates).

  • Plating: Vortex the mixture gently and pour it evenly onto minimal glucose agar plates. Allow the top agar to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the spontaneous reversion rate seen in the negative control.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (MNvit)

This protocol is based on the cytokinesis-block method, which ensures that only cells that have undergone division are scored.[17][23]

Objective: To detect micronuclei in the cytoplasm of interphase cells, indicating chromosome damage or malsegregation.[16]

Methodology:

  • Cell Culture: Culture appropriate mammalian cells (e.g., human TK6 cells or Chinese Hamster Ovary (CHO) cells) to exponential growth phase.[24]

  • Dose Range Finding: First, perform a cytotoxicity assay to determine the appropriate concentration range of the test compound. The highest concentration should induce significant but not excessive cytotoxicity (e.g., ~50-60% reduction in cell growth).

  • Treatment: Seed cells and treat with at least three concentrations of the test compound, alongside negative (vehicle) and positive controls. Include parallel cultures with and without S9 metabolic activation.[16]

    • Short Treatment: 3-6 hours with and without S9.

    • Long Treatment: 18-24 hours without S9.

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells.[17]

  • Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix them, and drop them onto microscope slides. Stain with a DNA-specific dye such as Giemsa or a fluorescent dye like DAPI.

  • Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[17]

Phase 2: In Vivo Systemic Toxicity Assessment

Should in vitro results indicate a potential hazard, or if significant human exposure is anticipated, targeted in vivo studies are required to understand the compound's effects within a complex biological system.[13][25]

Causality: The Need for Whole-System Evaluation

In vivo studies are indispensable for evaluating systemic toxicity, as they account for complex ADME processes and interactions between organ systems that cannot be replicated in vitro.[13][26]

  • Acute Toxicity Studies: Establish the dose-response relationship from a single exposure, identify the maximum tolerated dose (MTD), and reveal primary target organs.

  • 28-Day Repeated Dose Study: This is a cornerstone of systemic toxicology. It identifies target organs of toxicity following repeated exposure and establishes a No-Observed-Adverse-Effect Level (NOAEL), which is critical for risk assessment.

  • In Vivo Micronucleus Test: Serves as the definitive follow-up to in vitro genotoxicity findings, assessing chromosome damage in the context of whole-animal metabolism and excretion.[27]

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: To determine if the test substance induces chromosomal damage in the bone marrow of rodents.[27]

Methodology:

  • Animal Model: Use healthy, young adult rodents (typically mice or rats). A group size of at least 5 animals per sex per group is standard.

  • Dose Administration: Based on an acute toxicity study, select at least three dose levels. Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Include vehicle control and positive control groups.

  • Bone Marrow Sampling: Sacrifice the animals at appropriate time points after treatment (typically 24 and 48 hours after a single treatment).[27] Extract bone marrow from the femur or tibia.

  • Slide Preparation: Create bone marrow smears on microscope slides.

  • Staining: Stain the slides to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

  • Scoring: Analyze at least 4000 PCEs per animal for the presence of micronuclei. A positive result is a dose-related and statistically significant increase in the frequency of micronucleated PCEs in any treated group compared to the vehicle control.

  • Cytotoxicity Assessment: Determine the ratio of PCEs to NCEs to assess bone marrow toxicity. A significant decrease in this ratio indicates cytotoxicity.

Phase 3: Developmental and Reproductive Toxicity (DART) Assessment

Given the strong structural alerts from related pyrrolidone solvents, a DART study is of high priority.

Causality: Protecting Vulnerable Populations

The developmental toxicity of N-ethyl-2-pyrrolidone (NEP) is well-documented, showing teratogenic effects in rats.[4][5] This makes it imperative to investigate whether N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine poses a similar risk to the developing embryo or fetus.

Study Design: Prenatal Developmental Toxicity Study (OECD 414)

Objective: To assess the adverse effects of the test substance on the pregnant female and on the developing conceptus following exposure from implantation to the day before cesarean section.

Methodology:

  • Animal Model: Typically performed in pregnant rats or rabbits.

  • Dosing Period: Administer the test substance daily to groups of mated females, usually from gestation day 6 through at least day 15 for rats.

  • Maternal Observations: Monitor maternal animals throughout the study for clinical signs of toxicity, body weight changes, and food consumption.

  • Terminal Examination: On the day before expected delivery, perform a cesarean section and examine the uterine contents.

  • Endpoints:

    • Maternal: Uterine weight, number of corpora lutea, implantation sites, resorptions, and live/dead fetuses.

    • Fetal: Fetal body weight, sex, and detailed external, visceral, and skeletal examinations for any malformations or variations.[5]

Data Integration and Risk Assessment

The culmination of this tiered approach is the creation of a comprehensive toxicological profile. Data from all studies are integrated to identify hazards, characterize the dose-response relationship, and establish safe exposure limits.

Caption: From data generation to risk characterization.

The No-Observed-Adverse-Effect Level (NOAEL) derived from the most sensitive endpoint in the most relevant species (e.g., from the 28-day or DART study) becomes the critical value for calculating a Permitted Daily Exposure (PDE) for humans. This involves applying uncertainty factors to the NOAEL to account for interspecies and intraspecies differences, creating a robust margin of safety.

References

  • Bio-protocol. Neutral Comet Assay. Bio-protocol.
  • Creative Diagnostics. Comet Assay for the Detection of DNA Breaks Protocol.
  • R&D Systems. CometAssay® Principle-How To Run Comet Assay. R&D Systems.
  • McGill University. Comet Assay Protocol. mcgillradiobiology.ca.
  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay.
  • STAR Protocols. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Cell Press.
  • AAT Bioquest. Ames Test Protocol.
  • Bio-protocol. Comet Assay for DNA Damage. Bio-protocol.
  • Wikipedia. Ames test. Wikipedia.
  • Microbe Notes.
  • Gupta, R. et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol.
  • SciSpace. Microbial Mutagenicity Assay: Ames Test. SciSpace.
  • Nucro-Technics. OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics.
  • STAR Protocols. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols.
  • Lee, E. et al. (2017). Amine promiscuity and toxicology analysis. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. Amine promiscuity and toxicology analysis.
  • XCellR8. In Vitro Micronucleus Test. XCellR8.
  • Sigma-Aldrich. N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. Sigma-Aldrich.
  • Fisher Scientific. Material Safety Data Sheet for N-Methylpyrrolidone. Fisher Scientific.
  • Enamine. In vivo PK/Tox. Enamine.
  • PubChem. N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.
  • ECHEMI.
  • MuriGenics. Toxicology. MuriGenics.
  • Carl ROTH. Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl ROTH.
  • Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • ResearchGate. Developmental toxic effects of N-ethyl-2-pyrrolidone administered orally to rats.
  • Fisher Scientific. Safety Data Sheet for 2-(Aminomethyl)-1-ethylpyrrolidine. Fisher Scientific.
  • InterBioTox. In vivo Toxicology. InterBioTox.
  • PubChem. 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • Saillenfait, A. M. et al. (2007).
  • Labcorp. In vitro toxicology nonclinical studies. Labcorp Drug Development.
  • ResearchGate. Toxicokinetics of N-ethyl-2-pyrrolidone and its metabolites in blood, urine and amniotic fluid of rats after oral administration.
  • BOC Sciences. CAS 121053-95-0 N-ETHYL-N-(2-PYRROLIDINYLMETHYL)ETHANAMINE. BOC Sciences.
  • Charles River Laboratories. In Vitro Toxicology Testing.
  • Miller, E. C. et al. (1981).
  • PubChem. N-ethyl-2-pyrrolidone.
  • Hiasa, Y. et al. (1999).
  • Sokal, A. et al. (2013).
  • European Commission. Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission.
  • Vandeputte, M. M. et al. (2021). Pharmacological evaluation and forensic case series of N‑pyrrolidino etonitazene (etonitazepyne), a newly emerging 2‑benzylbenzimidazole 'nitazene' synthetic opioid. Archives of Toxicology.
  • Ning, J. et al. (2019). Role of toxicokinetics and alternative testing strategies in pyrrolizidine alkaloid toxicity and risk assessment; state-of-the-art and future perspectives. Food and Chemical Toxicology.
  • Käfferlein, H. U. et al. (2019).
  • Wang, G. et al. (2017).

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine as a Potential Dopaminergic Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for the synthesis, purification, and neuropharmacological characterization of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (herein referred to as PEP-2601). The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective ligands for central nervous system targets, particularly dopamine receptors.[1][2][3] Given the structural features of PEP-2601, which include a chiral 2-methylpyrrolidine ring and a diethylamine side chain, we hypothesize a potential interaction with D2-like dopamine receptors (D2, D3, D4). These application notes detail a logical, multi-stage research protocol designed for academic and pharmaceutical researchers to rigorously evaluate the potential of PEP-2601 as a novel dopaminergic agent. The protocols described herein cover chemical synthesis, in vitro receptor affinity and functional profiling, and initial in vivo behavioral assessment.

Introduction and Scientific Rationale

The pyrrolidine ring is a core component of numerous approved drugs and clinical candidates, valued for its conformational rigidity and ability to present substituents in a well-defined three-dimensional space.[1][3] Specifically, derivatives of 2-(aminomethyl)pyrrolidine are key intermediates in the synthesis of antipsychotics like sulpiride and amisulpride, which exhibit high affinity for dopamine D2 and D3 receptors.[4] The dopaminergic system is a critical therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[5][6][7]

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (PEP-2601) is a novel chemical entity for which no public pharmacological data currently exists. Its structure suggests it may function as a ligand for dopamine receptors. The N,N-diethyl substitution on the side-chain amine may modulate receptor affinity, selectivity, and functional activity (agonist vs. antagonist) compared to related clinical compounds.

This guide outlines a systematic approach to characterize PEP-2601, beginning with a plausible chemical synthesis, followed by a robust in vitro evaluation to determine its binding affinity and functional effects at D2 and D3 receptors. Finally, a preliminary in vivo protocol is provided to assess its potential to modulate locomotor activity in a rodent model, a classic behavioral screen for dopaminergic compounds.[6][8]

Chemical Synthesis and Characterization of PEP-2601

The synthesis of PEP-2601 can be approached via the reductive amination of a suitable precursor. A logical and efficient route starts from the commercially available (S)-2-(aminomethyl)-1-ethylpyrrolidine. This strategy ensures control over the stereochemistry at the C2 position of the pyrrolidine ring, which is often critical for biological activity.

Protocol 2.1: Synthesis of N-ethyl-N-((S)-1-ethylpyrrolidin-2-ylmethyl)ethanamine

Causality: This protocol employs a two-step sequence involving Boc-protection followed by reductive alkylation. N-Boc protection of the primary amine prevents undesired side reactions and allows for controlled dialkylation. Reductive amination with acetaldehyde provides a reliable method for introducing the two ethyl groups onto the nitrogen atom.

Materials:

  • (S)-2-(Aminomethyl)-1-ethylpyrrolidine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Lithium aluminum hydride (LAH)

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Trifluoroacetic acid (TFA)

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup and purification reagents (diethyl ether, saturated NaHCO₃, brine, MgSO₄, silica gel)

Step-by-Step Methodology:

  • N-Boc Protection:

    • Dissolve (S)-2-(aminomethyl)-1-ethylpyrrolidine (1.0 eq) in a 1:1 mixture of DCM and 1M NaOH solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add (Boc)₂O (1.1 eq) portion-wise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the Boc-protected intermediate.

  • Reductive Alkylation:

    • Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM.

    • Add acetaldehyde (2.5 eq).

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Extract the product with DCM, dry the combined organic layers over MgSO₄, and concentrate.

  • Boc Deprotection:

    • Dissolve the N,N-diethyl, N-Boc intermediate in DCM (5 mL per mmol).

    • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

    • Stir at room temperature for 2 hours until TLC/LC-MS indicates complete deprotection.

    • Concentrate the reaction mixture in vacuo.

    • Dissolve the residue in water and basify to pH >12 with 6M NaOH.

    • Extract the free amine product with diethyl ether (3x).

    • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude product.

  • Purification:

    • Purify the crude PEP-2601 via column chromatography on silica gel or by vacuum distillation to obtain the final product as a free base.

  • Characterization:

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Pharmacological Profiling

The primary hypothesis is that PEP-2601 acts on dopamine receptors. The following protocols are designed to determine its binding affinity (Ki) and functional activity (EC₅₀/IC₅₀ and Emax) at human dopamine D2 and D3 receptors expressed in recombinant cell lines (e.g., HEK293 or CHO-K1).

Protocol 3.1: Dopamine D2/D3 Receptor Binding Assay

Causality: This is a competitive radioligand binding assay to determine the affinity of PEP-2601 for the D2 and D3 receptors. [³H]Spiperone, a high-affinity antagonist, is used as the radioligand.[5][9][10] The ability of PEP-2601 to displace [³H]Spiperone from the receptor is measured, and the concentration at which it inhibits 50% of the specific binding (IC₅₀) is determined. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

Materials:

  • Cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.

  • [³H]Spiperone (Specific Activity ~15-30 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: (+)-Butaclamol (10 µM final concentration).[5]

  • PEP-2601 stock solution (e.g., 10 mM in DMSO).

  • 96-well plates, filter plates (e.g., Unifilter GF/C), and scintillation fluid.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Thaw frozen cell membranes on ice.

    • Homogenize gently in ice-cold assay buffer to ensure a uniform suspension.

    • Determine protein concentration using a standard method (e.g., Bradford assay). Dilute to a final concentration of 5-15 µg protein per well.[5]

  • Assay Plate Setup:

    • Prepare serial dilutions of PEP-2601 in assay buffer (e.g., 11 concentrations from 1 pM to 100 µM).

    • To each well of a 96-well plate, add:

      • 50 µL of assay buffer (for total binding) OR 50 µL of 10 µM (+)-butaclamol (for non-specific binding) OR 50 µL of PEP-2601 dilution.

      • 50 µL of [³H]Spiperone diluted in assay buffer (final concentration ~0.1-0.3 nM, approximately its Kd).[5]

      • 100 µL of diluted membrane preparation to initiate the reaction.

  • Incubation:

    • Incubate the plates at 30°C for 60-90 minutes with gentle shaking to reach equilibrium.[5][11]

  • Filtration and Washing:

    • Rapidly harvest the assay mixture by vacuum filtration through a GF/C filter plate, separating bound from free radioligand.

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).

    • Plot the percentage of specific binding against the log concentration of PEP-2601.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]Spiperone and Kd is its dissociation constant for the receptor.

Protocol 3.2: D3 Receptor Functional Assay (cAMP Inhibition)

Causality: The dopamine D3 receptor is a Gαi-coupled receptor.[12][13] Agonist binding inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of PEP-2601 to act as an agonist (inhibit cAMP production) or an antagonist (block the effect of a known agonist like dopamine). Forskolin is used to stimulate adenylyl cyclase to produce a measurable baseline of cAMP.[14]

Materials:

  • CHO-K1 cells stably expressing the human D3 receptor.[2]

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[2]

  • Forskolin.

  • Dopamine (as a reference agonist).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Step-by-Step Methodology:

  • Cell Plating:

    • Plate D3-expressing CHO-K1 cells in 96-well plates and grow to ~90% confluency.

    • Prior to the assay, starve cells in serum-free media for 4-6 hours.

  • Agonist Mode Assay:

    • Prepare serial dilutions of PEP-2601 and the reference agonist (dopamine).

    • Aspirate media and add 50 µL of stimulation buffer containing a fixed concentration of forskolin (e.g., 1 µM) to all wells.

    • Add 50 µL of the PEP-2601 or dopamine dilutions to the respective wells.

    • Incubate at 37°C for 30 minutes.[7]

  • Antagonist Mode Assay:

    • Prepare serial dilutions of PEP-2601.

    • Aspirate media and add 25 µL of PEP-2601 dilutions to the wells. Incubate for 15-30 minutes.

    • Add 25 µL of a fixed concentration of dopamine (its EC₈₀ concentration) mixed with forskolin.

    • Incubate at 37°C for 30 minutes.

  • cAMP Quantification:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log concentration of PEP-2601. Fit the data to determine the EC₅₀ (potency) and Emax (efficacy, relative to dopamine).

    • Antagonist Mode: Plot the cAMP signal against the log concentration of PEP-2601. Fit the data to determine the IC₅₀ (potency in blocking the dopamine response).

In Vivo Behavioral Assessment

An initial assessment of the central effects of PEP-2601 can be performed by evaluating its impact on spontaneous locomotor activity in rodents. Dopaminergic agents are well-known to modulate locomotion, with agonists generally increasing activity and antagonists reducing it.[1][6]

Protocol 4.1: Spontaneous Locomotor Activity in Rats

Causality: This protocol measures the effect of PEP-2601 on general exploratory behavior in an open field. Changes in distance traveled, rearing, and stereotyped behaviors can indicate a central dopaminergic effect.

Materials:

  • Adult male Sprague-Dawley rats (250-300g).

  • Vehicle (e.g., 0.9% saline or 5% DMSO/5% Tween-80 in saline).

  • PEP-2601 dissolved in vehicle.

  • Reference compounds (e.g., cocaine as a stimulant, haloperidol as an antagonist).

  • Open field arenas equipped with automated photobeam tracking systems.

Step-by-Step Methodology:

  • Acclimation:

    • House animals under a 12h light/dark cycle with ad libitum access to food and water.

    • Handle rats for several days prior to testing to reduce stress.

    • On the test day, acclimate the rats to the testing room for at least 60 minutes.

  • Drug Administration:

    • Divide rats into groups (e.g., Vehicle, PEP-2601 at 1, 3, 10 mg/kg).

    • Administer the assigned treatment via intraperitoneal (IP) injection.

  • Behavioral Testing:

    • Immediately after injection (or after a specified pretreatment time, e.g., 15-30 min), place each rat in the center of an open field arena.

    • Record locomotor activity for 60 minutes using the automated tracking system. Key parameters to measure include:

      • Total distance traveled (cm).

      • Horizontal activity (beam breaks).

      • Vertical activity (rearing counts).

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) and as a total over the session.

    • Use ANOVA followed by post-hoc tests to compare the effects of different doses of PEP-2601 to the vehicle control group.

Data Presentation and Expected Outcomes

Table 1: Physicochemical Properties of PEP-2601
PropertyValueSource
Molecular FormulaC₉H₂₀N₂PubChem
Molecular Weight156.27 g/mol PubChem
CAS Number121053-95-0PubChem
Predicted LogP1.1PubChem
Boiling Point197.5 °C at 760 mmHgBOC Sciences
Table 2: Example Data Summary for Pharmacological Profiling
AssayReceptorParameterExpected Result for a Potent Ligand
Radioligand BindingHuman D2Ki (nM)< 100 nM
Radioligand BindingHuman D3Ki (nM)< 100 nM
Functional AssayHuman D3EC₅₀ (nM) / Emax (%)If Agonist: < 500 nM / > 70%
Functional AssayHuman D3IC₅₀ (nM)If Antagonist: < 500 nM
Locomotor ActivityRat% Change vs. VehicleSignificant increase or decrease

Safety and Handling

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is an alkylamine. Compounds in this class should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[3][15]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[16][17] Avoid contact with skin and eyes.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[15]

  • Toxicity: The specific toxicity of PEP-2601 is unknown. Alkylamines can be corrosive and toxic if inhaled, ingested, or absorbed through the skin.[15][18] Assume the compound is hazardous and handle accordingly.

Visualization of Experimental Workflow

Diagram 1: Overall Investigational Workflow

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Profiling cluster_2 In Vivo Screening Synthesis Chemical Synthesis (Protocol 2.1) Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Binding Receptor Binding Assay (Protocol 3.1) Determine Ki at D2/D3 Purification->Binding Functional Functional cAMP Assay (Protocol 3.2) Determine Agonism/Antagonism Binding->Functional If Ki < 1µM InVivo Locomotor Activity (Protocol 4.1) Assess CNS Effects Functional->InVivo If Potent In Vitro

Caption: A flowchart illustrating the sequential workflow for characterizing PEP-2601.

Diagram 2: Logic of the cAMP Functional Assay

G cluster_agonist cluster_antagonist Agonist PEP-2601 (Agonist) Receptor_A D3 Receptor (Gαi-coupled) Agonist->Receptor_A Binds AC_A Adenylyl Cyclase Receptor_A->AC_A Inhibits cAMP_A [cAMP] ↓ AC_A->cAMP_A Leads to Antagonist PEP-2601 (Antagonist) Receptor_B D3 Receptor (Gαi-coupled) Antagonist->Receptor_B Blocks Dopamine Dopamine Dopamine->Receptor_B Cannot Bind AC_B Adenylyl Cyclase Receptor_B->AC_B No Inhibition cAMP_B [cAMP] Normal AC_B->cAMP_B Leads to

Caption: The mechanism of action for agonists and antagonists in a D3 cAMP assay.

References

  • [³H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available from: [Link]

  • [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available from: [Link]

  • Alkylamines: Hazard and Safety A Detail Guide. CloudSDS. Available from: [Link]

  • Guo, D. F., Zhen, X., & Reith, M. E. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 189(2), 149–157. Available from: [Link]

  • Cools, A. R., & van Rossum, J. M. (1982). Effects of dopamine agonists and antagonists on locomotor activity in male and female rats. Psychopharmacology, 78(2), 159-163. Available from: [Link]

  • D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. Available from: [Link]

  • Guo, D. F., Zhen, X., & Reith, M. E. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. Available from: [Link]

  • Ghosh, D., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. ResearchGate. Available from: [Link]

  • cAMP NOMAD D3 Dopamine Receptor Cell Line. Innoprot. Available from: [Link]

  • What are the precautions for using alkylamines? Zhonghai Chemical. Available from: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. Available from: [Link]

  • Kelly, M. A., et al. (1998). Locomotor Activity in D2 Dopamine Receptor-Deficient Mice Is Determined by Gene Dosage, Genetic Background, and Developmental Adaptations. Journal of Neuroscience, 18(9), 3470-3479. Available from: [Link]

  • Jeanneteau, F., et al. (2006). A functional variant of the dopamine D3 receptor is associated with risk and age-at-onset of essential tremor. Proceedings of the National Academy of Sciences, 103(28), 10757-10762. Available from: [Link]

  • Sotnikova, T. D., et al. (2005). Dopamine-Independent Locomotor Actions of Amphetamines in a Novel Acute Mouse Model of Parkinson Disease. PLOS Biology, 3(8), e271. Available from: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. Available from: [Link]

  • Blesa, J., et al. (2012). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. MDPI. Available from: [Link]

  • Kuchar, M., & Pauk, K. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • MacKenzie, R. G., et al. (1994). Characterization of the human dopamine D3 receptor expressed in transfected cell lines. European Journal of Pharmacology: Molecular Pharmacology Section, 266(1), 79-85. Available from: [Link]

  • Cools, A. R. (1983). The role of dopamine in locomotor activity and learning. Brain Research Reviews, 6(2), 173-196. Available from: [Link]

  • Gulea, M., et al. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 27(9), 2959. Available from: [Link]

  • 2-Aminomethyl-1-ethylpyrrolidine. PubChem. Available from: [Link]

Sources

Application Notes & Protocols: Characterizing N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine as a Novel Ligand in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Ligand Characterization

In the landscape of drug discovery and neuropharmacology, the identification and characterization of novel ligands are paramount. These molecules are the chemical tools that allow us to probe the intricate functions of biological systems, validate new drug targets, and serve as starting points for therapeutic development. This guide focuses on a methodological framework for characterizing a novel chemical entity, N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine , in the context of receptor binding assays.

While not a widely characterized compound in existing literature, its structure provides a compelling starting point for investigation. The presence of a pyrrolidine ring connected to a diethylamine group via a methylene bridge is a motif found in various centrally active compounds. This structural alert suggests potential interactions with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1][2][3][4]

This document provides a comprehensive, experience-driven guide for researchers. It is not merely a sequence of steps but a strategic blueprint for elucidating the binding affinity and selectivity of a novel, unlabeled compound. We will use N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine as a practical case study to illustrate the principles of assay design, execution, data interpretation, and validation.

Part 1: Foundational Principles of Receptor-Ligand Interactions

Receptor binding assays are fundamental tools used to quantify the interaction between a ligand and its receptor.[5] The primary outputs of these assays are the equilibrium dissociation constant (Kd) for radioligands and the inhibitory constant (Ki) for unlabeled competitor ligands, which are inverse measures of binding affinity.

Two predominant techniques are employed for this purpose:

  • Filtration Binding Assay: This classic method relies on the physical separation of receptor-bound ligand from the free (unbound) ligand.[6][7] A mixture of receptor preparation (e.g., cell membranes) and radioligand is incubated to reach equilibrium. The mixture is then rapidly filtered through a membrane (typically glass fiber) that traps the larger receptor-ligand complexes, while the small, unbound radioligand passes through.[8][9] The radioactivity retained on the filter is proportional to the amount of bound ligand.[7]

  • Scintillation Proximity Assay (SPA): SPA is a homogeneous assay technology that eliminates the need for a physical separation step, making it highly amenable to high-throughput screening.[10][11][12][13] In this method, the receptor preparation is coupled to microscopic beads containing a scintillant. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant, generating a light signal.[12][14] Radioligand in the bulk solution is too far away to cause a signal, thus providing a direct measure of the bound fraction.[11]

The Criticality of Non-Specific Binding (NSB)

A crucial concept in all binding assays is Non-Specific Binding (NSB). This refers to the binding of the ligand to non-receptor components, such as the filter membrane, assay plate plastic, or lipids in the membrane preparation.[15][16] To obtain meaningful data, NSB must be accurately measured and subtracted from the total binding to yield the specific binding (the binding to the receptor of interest).[17][18] NSB is determined by performing the binding reaction in the presence of a high concentration of an unlabeled ligand that saturates the target receptors, revealing only the binding to non-receptor sites.[17]

Part 2: A Strategic Workflow for Characterizing a Novel Ligand

The characterization of an unlabeled compound like N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine requires a systematic approach. The primary experiment is the Competition Binding Assay , which measures how effectively the test compound competes with a known radioligand for binding to a specific receptor. Before this can be performed, the binding characteristics of the radioligand to the receptor preparation must be established through a Saturation Binding Assay .

G cluster_prep Phase 1: Preparation & Hypothesis cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation P1 Structural Analysis of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine P2 Hypothesize Target Receptors (e.g., Dopamine D2, Serotonin 5-HT1A) P1->P2 P3 Prepare Receptor Source (e.g., Cell Membrane Homogenates) P2->P3 A1 Saturation Binding Assay (Determine Radioligand Kd & Bmax) P3->A1 A2 Competition Binding Assay (Test Novel Ligand vs. Radioligand) A1->A2 D1 Measure Radioactivity (CPM) A2->D1 D2 Calculate Specific Binding (Total - Non-Specific) D1->D2 D3 Non-linear Regression (Determine IC50) D2->D3 D4 Cheng-Prusoff Equation (Calculate Ki from IC50) D3->D4 Conclusion Conclusion D4->Conclusion

Caption: Workflow for Novel Ligand Characterization.

Part 3: Detailed Experimental Protocols

The following protocols are presented as a case study for evaluating N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine against the human Dopamine D2 receptor, a plausible target based on its chemical structure.

Required Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Raclopride (Specific Activity: ~70-85 Ci/mmol).

  • Test Ligand: N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

  • NSB Ligand: Unlabeled Haloperidol or Raclopride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester.

  • Filter Mats: GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI) to reduce NSB.

  • Scintillation Cocktail & Counter.

Protocol 1: Saturation Binding Assay for [³H]-Raclopride at the D2 Receptor

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) for the radioligand. This is essential for validating the receptor preparation and informing the concentration of radioligand to use in competition assays.[17][19]

Step-by-Step Methodology:

  • Prepare Radioligand Dilutions: Perform serial dilutions of [³H]-Raclopride in assay buffer to achieve a range of final concentrations (e.g., 0.1 to 20 nM). It is critical to span a range from ~10-fold below to ~10-fold above the expected Kd.[17]

  • Set Up Assay Plate: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled haloperidol (final concentration 10 µM).

  • Add Radioligand: Add 50 µL of the appropriate [³H]-Raclopride dilution to all wells.

  • Initiate Reaction: Add 150 µL of the D2 receptor membrane preparation (typically 5-20 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is 250 µL.[9]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[9]

  • Harvesting: Terminate the incubation by rapid vacuum filtration onto the pre-soaked GF/B filter mat using a cell harvester.

  • Washing: Immediately wash the filters 3-4 times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mat, place it in a sample bag with scintillation cocktail, and count the radioactivity (in CPM) using a scintillation counter.

Protocol 2: Competition Binding Assay for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Objective: To determine the binding affinity (Ki) of the unlabeled test compound by measuring its ability to displace the radioligand.

G cluster_components Assay Components cluster_binding Binding Equilibrium Receptor D2 Receptor BoundComplex [³H]-Raclopride Bound Receptor->BoundComplex Forms Complex Radioligand {[³H]-Raclopride | (Radiolabeled)} Radioligand->Receptor Binds TestLigand {N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | (Unlabeled Test Compound)} TestLigand->Receptor Competes for Binding Site Displaced [³H]-Raclopride Displaced TestLigand->Displaced Causes Displacement

Caption: Principle of the Competition Binding Assay.

Step-by-Step Methodology:

  • Prepare Test Ligand Dilutions: Perform serial dilutions of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine in assay buffer to cover a broad concentration range (e.g., from 10 pM to 100 µM).

  • Set Up Assay Plate: In a 96-well plate, set up the following wells in triplicate:

    • Total Binding: 50 µL assay buffer + 50 µL assay buffer.

    • Non-Specific Binding (NSB): 50 µL assay buffer + 50 µL of 10 µM haloperidol.

    • Competition: 50 µL of the appropriate test ligand dilution + 50 µL assay buffer.

  • Add Radioligand: Add 50 µL of [³H]-Raclopride to all wells. The final concentration should be at or below its Kd value (determined in Protocol 1) to ensure the assay is sensitive to competition.[17][20]

  • Initiate Reaction: Add 150 µL of the D2 receptor membrane preparation to all wells. Final volume is 250 µL.

  • Incubate, Harvest, Wash, and Count: Follow steps 5-8 from Protocol 1.

Part 4: Data Analysis and Interpretation

Analysis of Saturation Binding Data
  • Calculate Specific Binding: For each concentration of radioligand, calculate the average specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM)

  • Plot the Data: Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

  • Non-linear Regression: Fit the data to a "one-site specific binding" hyperbola equation to determine the Kd and Bmax.[17][19]

    • Kd: The concentration of radioligand that binds to 50% of the receptors at equilibrium. A lower Kd indicates higher affinity.

    • Bmax: The total concentration of receptor sites in the sample.

Table 1: Example Saturation Binding Data for [³H]-Raclopride

[³H]-Raclopride (nM)Total Binding (CPM)NSB (CPM)Specific Binding (CPM)
0.211501501000
0.524002502150
1.041004003700
2.575007006800
5.01050011009400
10.013000180011200
20.014500290011600
Derived Parameters Kd = 2.1 nM, Bmax = 12500 CPM
Analysis of Competition Binding Data
  • Calculate Percent Specific Binding: For each concentration of the test ligand, calculate the percentage of specific binding relative to the control (wells with no competitor).

  • Plot the Data: Plot the percent specific binding (Y-axis) against the log concentration of the test ligand (X-axis). This will generate a sigmoidal dose-response curve.

  • Determine IC50: Use non-linear regression to fit the data to a "log(inhibitor) vs. response" equation to determine the IC50 value. The IC50 is the concentration of the test ligand that displaces 50% of the specific binding of the radioligand.

  • Calculate the Ki: The IC50 is dependent on the concentration of the radioligand used. The Ki is a true measure of the affinity of the test ligand, calculated from the IC50 using the Cheng-Prusoff equation .[21]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] = Concentration of radioligand used in the assay.

    • Kd = Affinity constant of the radioligand (determined from Protocol 1).

Table 2: Example Competition Binding Data for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Log [Test Ligand] (M)% Specific Binding
-1099.5
-9.598.1
-9.092.3
-8.575.4
-8.048.9
-7.522.1
-7.08.9
-6.53.2
Derived Parameters IC50 = 10.2 nM (LogIC50 = -7.99)

Assuming [L] = 2.0 nM and Kd = 2.1 nM: Ki = 10.2 nM / (1 + (2.0 nM / 2.1 nM)) = 5.22 nM

This result would suggest that N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a high-affinity ligand for the Dopamine D2 receptor. To establish selectivity, this same protocol should be repeated for other relevant receptors (e.g., D1, D3, 5-HT subtypes, adrenergic receptors).

Conclusion

This application note provides a robust framework for the initial characterization of a novel compound, N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, using radioligand receptor binding assays. By following a systematic process of saturation analysis to define assay parameters, followed by competition assays to determine the affinity of the test compound, researchers can generate reliable and reproducible data. The hypothetical results presented here illustrate how this methodology can reveal the pharmacological profile of a new chemical entity, paving the way for further studies into its functional activity and therapeutic potential.

References

  • Title: Filter-binding assay for analysis of RNA-protein interactions Source: PubMed URL: [Link]

  • Title: Non-Specific Binding: What You Need to Know Source: Surmodics IVD URL: [Link]

  • Title: Filter-binding assay Source: OpenWetWare URL: [Link]

  • Title: Filter Binding Assay Source: Read Lab Protocols URL: [Link]

  • Title: Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Non Specific Binding (NSB) in Antigen-Antibody Assays Source: Rusling Research Group, University of Connecticut URL: [Link]

  • Title: Filter binding assay Source: Wikipedia URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery Source: Assay Guidance Manual, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Scintillation proximity assay (SPA) technology to study biomolecular interactions Source: PubMed URL: [Link]

  • Title: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Analyzing Radioligand Binding Data Source: GraphPad URL: [Link]

  • Title: Saturation Binding Assay Guidelines: Kd & Ki Determination Source: Studylib URL: [Link]

  • Title: Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Ligand binding assay Source: Wikipedia URL: [Link]

  • Title: Assay setup for competitive binding measurements Source: NanoTemper Technologies URL: [Link]

  • Title: Scintillation proximity assay. What it is, how it works and what it is used for. Source: YouTube URL: [Link]

  • Title: Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand Source: Springer Nature Experiments URL: [Link]

  • Title: Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds Source: ResearchGate URL: [Link]

  • Title: Radioligand Binding Studies Source: Springer Nature Experiments URL: [Link]

  • Title: Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis Source: ACS Publications URL: [Link]

  • Title: Analyzing Kinetic Binding Data Source: Assay Guidance Manual, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods Source: YouTube URL: [Link]

  • Title: N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine Source: PubChem URL: [Link]

  • Title: Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors Source: PubMed URL: [Link]

  • Title: N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as Selective 5-HT1A Receptor Agonists Source: PubMed URL: [Link]

  • Title: Pharmacological evaluation and forensic case series of N‑pyrrolidino etonitazene (etonitazepyne), a newly emerging 2‑benzylbenzimidazole 'nitazene' synthetic opioid Source: SpringerLink URL: [Link]

  • Title: (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide Source: Molecular Imaging and Contrast Agent Database (MICAD), National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Ki Summary for Dopamine D2 Receptor Source: BindingDB URL: [Link]

  • Title: Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics Source: PubMed Central URL: [Link]

  • Title: Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands Source: PubMed Central URL: [Link]

Sources

Application and Protocol Guide for the Analytical Detection of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a synthetic compound featuring a pyrrolidine ring, a structural motif present in a range of biologically active molecules, including some novel psychoactive substances (NPS). The robust and sensitive detection of such compounds is critical in diverse fields, from forensic toxicology and clinical chemistry to pharmaceutical development and quality control. The physicochemical properties of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, such as its basic nature and potential for volatility, necessitate tailored analytical approaches to achieve the required levels of selectivity and sensitivity.

This comprehensive guide presents detailed application notes and protocols for the analytical detection of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. We will delve into the principles and practicalities of two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are designed to be both scientifically rigorous and practically implementable, providing a solid foundation for researchers and analysts. The protocols are built upon established analytical strategies for structurally related compounds and are presented as robust starting points for method development and validation.

Physicochemical Properties of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods. Key properties for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine are summarized in the table below.

PropertyValueSource
Molecular FormulaC9H20N2[1]
Molecular Weight156.27 g/mol [1]
Boiling Point197.5°C at 760 mmHg[]
Density0.872 g/cm³[]
XLogP31.1[1]

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the premier analytical technique for the detection of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine in complex biological matrices due to its exceptional sensitivity and selectivity. The following protocol is a comprehensive starting point for method development and validation.

Scientific Rationale for LC-MS/MS Approach

The selection of LC-MS/MS is predicated on its ability to separate the analyte from matrix components chromatographically, followed by highly specific detection based on its mass-to-charge ratio (m/z) and fragmentation pattern. The basic nitrogen atoms in N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine make it readily amenable to positive mode electrospray ionization (ESI+), a soft ionization technique that typically yields a prominent protonated molecule [M+H]+. Subsequent fragmentation of this precursor ion in the collision cell of a tandem mass spectrometer produces characteristic product ions, enabling highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

Experimental Workflow for LC-MS/MS Analysis

LC-MSMS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Whole Blood, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution (Mobile Phase) Supernatant_Transfer->Reconstitution Injection Injection Reconstitution->Injection LC_Separation UPLC/HPLC Separation (C18 Column) Injection->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MSMS_Detection Tandem MS Detection (MRM Mode) ESI->MSMS_Detection Quantification Quantification & Confirmation MSMS_Detection->Quantification

Caption: LC-MS/MS workflow for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

Detailed Protocol: LC-MS/MS

1. Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine from whole blood or plasma.

  • Materials:

    • Acetonitrile (LC-MS grade)

    • Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound not expected in the sample)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 100 µL of the biological sample (whole blood, plasma, or urine) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Instrumentation:

    • UHPLC or HPLC system

    • Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm) is a suitable starting point.[3]

    • Column Temperature: 30-40°C

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • Flow Rate: 0.4-0.6 mL/min

    • Injection Volume: 5 µL

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

3. Mass Spectrometry Conditions

  • Instrumentation:

    • Tandem quadrupole mass spectrometer

  • Ionization:

    • Mode: Electrospray Ionization (ESI), Positive

  • Detection:

    • Mode: Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions:

The protonated molecule [M+H]+ for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is expected at m/z 157.2. The fragmentation of the pyrrolidine ring and the ethylamine side chain will likely produce several characteristic product ions. Based on the fragmentation of similar structures, the following MRM transitions are proposed for method development.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine157.2To be determined empiricallyTo be determined empirically

Note: The optimal product ions and collision energies must be determined by infusing a standard solution of the analyte into the mass spectrometer.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers a viable alternative for the analysis of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, particularly for its identification in less complex matrices or when derivatization is employed to improve chromatographic performance.

Scientific Rationale for GC-MS Approach

The volatility of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, as suggested by its boiling point, allows for its analysis by gas chromatography. Electron Ionization (EI) at 70 eV will induce reproducible fragmentation, generating a characteristic mass spectrum that can be used for identification. The use of a mass spectrometer as a detector provides high selectivity. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed to enhance sensitivity.

Experimental Workflow for GC-MS Analysis

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., in organic solvent) Derivatization Derivatization (Optional) (e.g., Silylation) Sample->Derivatization Injection Injection Derivatization->Injection GC_Separation GC Separation (e.g., DB-5ms column) Injection->GC_Separation EI Electron Ionization (70 eV) GC_Separation->EI MS_Detection Mass Detection (Scan or SIM mode) EI->MS_Detection Identification Library Matching & Identification MS_Detection->Identification

Caption: GC-MS workflow for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

Detailed Protocol: GC-MS

1. Sample Preparation

For samples in organic solvents, direct injection may be possible. For aqueous samples or to improve peak shape, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. Derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) can improve thermal stability and chromatographic performance.

2. Gas Chromatography Conditions

  • Instrumentation:

    • Gas chromatograph with a mass selective detector

    • Column: A standard non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

  • Injector:

    • Mode: Split/splitless (splitless for trace analysis)

    • Temperature: 250-280°C

  • Carrier Gas:

    • Helium at a constant flow of 1.0-1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 60-80°C, hold for 1-2 minutes

    • Ramp: 10-20°C/min to 280-300°C

    • Hold: 2-5 minutes

3. Mass Spectrometry Conditions

  • Instrumentation:

    • Mass selective detector

  • Ionization:

    • Mode: Electron Ionization (EI)

    • Energy: 70 eV

  • Detection:

    • Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

    • Scan Range: m/z 40-400

Predicted GC-MS Fragmentation:

The fragmentation of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine under EI is expected to involve alpha-cleavage adjacent to the nitrogen atoms. Likely fragment ions would include those corresponding to the loss of ethyl groups, cleavage of the pyrrolidine ring, and the formation of iminium ions. The NIST WebBook provides mass spectra for structurally related compounds which can serve as a guide for interpreting the mass spectrum of the target analyte.[4][5][6][7]

Method Validation

Both the LC-MS/MS and GC-MS methods presented here should be fully validated according to established guidelines (e.g., FDA, EMA, or ICH) before implementation for routine analysis. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate the analyte from endogenous matrix components and other potential interferences.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effects (for LC-MS/MS): The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The analytical detection of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine can be effectively achieved using either LC-MS/MS or GC-MS. LC-MS/MS is the preferred method for quantitative analysis in complex biological matrices due to its superior sensitivity and selectivity. GC-MS is a robust alternative, particularly for identification purposes. The protocols provided in this guide offer a solid foundation for the development and validation of analytical methods for this compound. The successful implementation of these methods will enable researchers and analysts to accurately and reliably detect and quantify N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine in a variety of sample types.

References

  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed. (2022). Drug Test Anal, 14(2), 202-223. [Link]

  • PubChem. (n.d.). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. National Center for Biotechnology Information. [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood - MDPI. (2021). Toxics, 9(11), 304. [Link]

  • LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis - PubMed. (2020). Drug Test Anal, 12(6), 785-797. [Link]

  • Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS-MS)† | Journal of Analytical Toxicology | Oxford Academic. (2019). Journal of Analytical Toxicology, 43(2), 116–123. [Link]

  • N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | C9H20N2 | CID 4715267 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Ethanamine, N-ethyl-N-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • NIST. (n.d.). Ethanamine, N-ethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF. (2020). Forensic Chemistry, 19, 100244. [Link]

  • NIST. (n.d.). Ethanamine, N-ethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • NIST. (n.d.). 2-Pyrrolidinemethanamine, 1-ethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations | Request PDF. (2020). Journal of AOAC INTERNATIONAL, 103(2), 434-440. [Link]

  • Pharmacological evaluation and forensic case series of N‑pyrrolidino etonitazene (etonitazepyne), a newly emerging 2‑benzylbenzimidazole 'nitazene' synthetic opioid. (2022). Archives of Toxicology, 96(1), 163-177. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed. (2023). Journal of the American Society for Mass Spectrometry, 34(1), 78-86. [Link]

Sources

Application Note: Preparation, Validation, and Storage of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the accurate preparation, validation, and storage of stock solutions for the research compound N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (CAS: 121053-95-0). Adherence to these protocols is critical for ensuring the reproducibility, accuracy, and integrity of experimental data in research and drug development settings. The methodologies detailed herein are designed to create a self-validating system, from initial solvent selection to final concentration verification and long-term storage.

Introduction: The Criticality of Accurate Stock Solutions

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a tertiary amine containing a pyrrolidine moiety, a structural motif present in numerous biologically active molecules and pharmaceutical agents[1]. In any research pipeline, the reliability of downstream experimental data is fundamentally dependent on the accuracy of the concentration and purity of the initial stock solutions. Errors in preparation, such as inaccurate measurements or the use of inappropriate solvents, can lead to misleading results, failed experiments, and a significant loss of time and resources.

This guide moves beyond a simple recitation of steps, explaining the causal reasoning behind each procedural choice. It provides researchers with a robust framework for preparing stock solutions that are not only accurate but also stable and suitable for their specific downstream applications.

Compound Profile and Strategic Considerations

Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing a reliable preparation protocol.

PropertyValueSource
CAS Number 121053-95-0[2]
Molecular Formula C₉H₂₀N₂[2][]
Molecular Weight 156.27 g/mol [2][]
Physical Form Liquid
Density ~0.85 - 0.87 g/cm³[][4]
Boiling Point ~194 - 198 °C[][4]
Purity (Typical) ≥95% (Varies by supplier)[]
Storage Temperature -20°C (Recommended)
Safety & Handling: A Precautionary Imperative

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally analogous amines, such as 1-Ethylpyrrolidin-2-ylmethylamine, indicate significant potential hazards.[5] Therefore, a conservative and stringent safety protocol is mandatory.

  • Hazard Profile: Assumed to be flammable, corrosive, and potentially harmful if swallowed, inhaled, or absorbed through the skin. May cause severe skin burns and eye damage.[5]

  • Required Handling: All handling, including weighing and dissolution, must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Mandatory PPE includes, at a minimum, a flame-retardant lab coat, nitrile gloves (or other chemically resistant gloves), and chemical splash goggles.

  • Chemical Stability: Tertiary amines can be sensitive to oxidation.[6] While short-term handling in air is acceptable, long-term storage should be under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for high-purity standards.

Solvent Selection: A Decision Driven by Application

The choice of solvent is the most critical decision in stock solution preparation, as it impacts solubility, stability, and compatibility with downstream assays. The basic nitrogen atoms in N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine allow for good solubility in a range of polar solvents.[7]

  • Aqueous Solvents (e.g., PBS, Cell Culture Media): Direct dissolution in aqueous buffers is generally not recommended for primary stock solutions due to risks of hydrolysis and microbial growth. These are best used for preparing fresh, dilute working solutions from a high-concentration organic stock.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration (10-50 mM) stocks for biological screening and cell-based assays. It offers excellent solvating power and is miscible with most aqueous media. However, DMSO can be toxic to certain cell lines at concentrations >0.5-1%.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): High-purity ethanol is an excellent, less toxic alternative to DMSO for many applications. It is particularly useful when DMSO-sensitivity is a concern.

  • Green Chemistry Alternatives: For applications where solvent choice is flexible, consider greener options like ethanol or ethyl acetate over more hazardous solvents like DMF or chloroform.[8][9]

The following decision tree provides a logical framework for solvent selection.

start Start: Select Solvent q_assay_type What is the downstream application? start->q_assay_type cell_based Cell-Based Assay q_assay_type->cell_based Cellular biochemical Biochemical/Enzymatic Assay q_assay_type->biochemical Biochemical in_vivo In Vivo / Animal Study q_assay_type->in_vivo Animal q_dmso_compat Are cells DMSO-sensitive? cell_based->q_dmso_compat q_buffer_compat Is an organic solvent compatible with the assay buffer? biochemical->q_buffer_compat use_saline Use a biocompatible vehicle. (e.g., Saline, PBS, or specific formulation). Prepare fresh from organic stock. in_vivo->use_saline use_dmso Use high-purity, anhydrous DMSO. Target: 10-50 mM. q_dmso_compat->use_dmso No use_ethanol Use absolute Ethanol (200 proof). Less toxic alternative. q_dmso_compat->use_ethanol Yes use_dmso_or_etoh Use DMSO or Ethanol. Ensure final concentration in assay is low (e.g., <0.5%). q_buffer_compat->use_dmso_or_etoh Yes use_aqueous Prepare high-concentration stock in water or buffer (e.g., PBS). Use immediately or store frozen. q_buffer_compat->use_aqueous No

Caption: Solvent selection decision tree.

Experimental Protocol: Gravimetric Preparation of a 10 mM Stock Solution

The gravimetric method (measuring mass) is superior to the volumetric method (measuring volume) for preparing primary stock solutions of liquids, as it is independent of density fluctuations with temperature and purity.[10] This protocol details the preparation of 5 mL of a 10 mM stock in DMSO.

Required Materials and Equipment
  • N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (purity ≥95%)

  • High-purity, anhydrous DMSO (Biotech grade or equivalent)

  • Calibrated analytical balance (readable to 0.01 mg)

  • 5.00 mL Class A volumetric flask

  • Glass Pasteur pipette or syringe with needle

  • Vortex mixer

  • Amber, screw-cap vials for aliquoting and storage

Step-by-Step Methodology
  • Pre-Calculation: Before entering the fume hood, calculate the required mass of the compound. It is crucial to correct for the purity of the starting material.

    • Formula: Mass (mg) = [Desired Concentration (mol/L)] x [Volume (L)] x [Molecular Weight ( g/mol )] x [100 / Purity (%)] x [1000 mg/g]

    • Example Calculation (for 10 mM stock, 95% purity):

      • Mass (mg) = [0.010 mol/L] x [0.005 L] x [156.27 g/mol ] x [100 / 95]

      • Mass (mg) = 7.8135 mg x 1.0526

      • Mass (mg) ≈ 8.22 mg

  • Weighing (in Fume Hood):

    • Place the 5.00 mL volumetric flask on the analytical balance and tare it.

    • Using a glass pipette or syringe, carefully add N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dropwise into the flask until the balance reads as close as possible to the target mass (8.22 mg).

    • Record the exact mass displayed on the balance (e.g., 8.25 mg). This actual mass will be used to calculate the final, precise concentration.

  • Dissolution:

    • Add approximately 3 mL of DMSO to the volumetric flask.

    • Gently swirl the flask until the compound is fully dissolved. A brief vortex (5-10 seconds) can be used to ensure homogeneity.

    • Allow the solution to return to room temperature if any warming occurred.

    • Carefully add DMSO until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the 5.00 mL flask.

    • Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Final Concentration Calculation: Use the actual mass recorded in step 2 to calculate the true concentration of your stock solution.

    • Formula: Actual Concentration (mM) = [Actual Mass (mg) / (MW ( g/mol ) x Volume (L))] x [Purity (%) / 100]

    • Example (using 8.25 mg actual mass):

      • Actual Conc. (mM) = [8.25 mg / (156.27 g/mol x 0.005 L)] x [95 / 100]

      • Actual Conc. (mM) = [10.559 mM] x 0.95

      • Actual Concentration ≈ 10.03 mM

  • Labeling and Aliquoting:

    • Clearly label the primary stock solution with the compound name, actual concentration (10.03 mM), solvent, date, and your initials.

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in amber vials.

Quality Control (QC): The Self-Validating Protocol

A protocol is only trustworthy if it includes a validation step.[11][12] For critical applications, the concentration and identity of a newly prepared stock solution should be independently verified. This step transforms the procedure into a self-validating system.

Recommended QC Methods
  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is the gold standard. It can simultaneously confirm the identity (via mass-to-charge ratio) and purity of the compound, and the concentration can be determined by comparing the peak area to a certified reference standard.[13]

  • qNMR (Quantitative Nuclear Magnetic Resonance): qNMR can determine the concentration of a sample with high precision by comparing the integral of a compound-specific proton signal to that of a certified internal standard of known concentration.

  • UV-Vis Spectrophotometry: This method is only applicable if the compound possesses a significant chromophore and a known molar absorptivity (extinction coefficient). Aliphatic amines like this compound typically lack strong UV absorbance, making this method unsuitable.

The integrated workflow, including the mandatory QC check, is illustrated below.

start Start calc 1. Calculate Target Mass (Correct for Purity) start->calc weigh 2. Gravimetrically Weigh Compound (Record Actual Mass) calc->weigh dissolve 3. Dissolve in Class A Volumetric Flask weigh->dissolve mix 4. Bring to Volume and Mix Thoroughly dissolve->mix recalc 5. Recalculate Final Concentration (Using Actual Mass) mix->recalc qc 6. Quality Control Check (HPLC-MS or qNMR) recalc->qc pass Concentration Verified qc->pass Pass fail Concentration Incorrect qc->fail Fail aliquot 7. Aliquot into Single-Use Vials pass->aliquot discard Discard and Re-prepare fail->discard store 8. Store at Recommended Temperature aliquot->store end End store->end

Caption: Stock solution preparation and validation workflow.

Storage and Long-Term Stability

Proper storage is essential to maintain the integrity of the stock solution over time.

  • Temperature: Store aliquots at -20°C as recommended by suppliers. For very long-term storage (>6 months), -80°C is preferable.

  • Light: Store in amber vials to protect the compound from potential light-induced degradation.

  • Atmosphere: For maximum stability, vials can be backfilled with an inert gas like argon before capping.

  • Freeze-Thaw Cycles: Avoid. Use single-use aliquots whenever possible. If a vial must be re-used, allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

By following these detailed protocols and understanding the scientific principles behind them, researchers can ensure the preparation of high-quality, reliable stock solutions, thereby enhancing the integrity and reproducibility of their scientific findings.

References

  • Chemchart. (n.d.). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (121053-95-0).
  • PubChem. (n.d.). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]

  • Walsh Medical Media. (2023). Statistical Methods for Quality Control in Chemistry. Retrieved from [Link]

  • QA/SAC Americas. (2018). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.2: Quality Control. Retrieved from [Link]

  • ReAgent. (2023). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Survey of Solvent Selection Guides. Green Chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-(Pyrrolidin-1-yl)ethanamine. Retrieved from [Link]

Sources

Application Notes & Protocols for the Cellular Characterization of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists

This document provides a comprehensive framework for the initial characterization of the novel small molecule, N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, in cell culture studies. Acknowledging the limited public data on this specific compound, this guide is built upon established principles for evaluating new chemical entities, ensuring a rigorous and scientifically sound approach. The narrative emphasizes the rationale behind experimental choices, empowering researchers to generate robust and reliable data.

Introduction: The Pyrrolidine Scaffold and the Challenge of Novel Compounds

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (PubChem CID: 4715267) is a small molecule featuring a pyrrolidine ring, a five-membered nitrogen heterocycle.[1] This structural motif is of significant interest to medicinal chemists and is a core component of numerous FDA-approved drugs targeting a wide range of diseases.[2] The versatility of the pyrrolidine scaffold stems from its three-dimensional structure, which allows for efficient exploration of pharmacophore space and stereospecific interactions with biological targets.[3][4] Derivatives of this scaffold have been investigated for anticancer, anti-inflammatory, antidiabetic, and central nervous system applications.[3][5]

The investigation of any new small molecule, including N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, must begin with a systematic and logical workflow. This process starts with fundamental physicochemical characterization and proceeds through cytotoxicity assessment to dose-finding before any functional or mechanistic studies can be reliably undertaken.[6] This guide provides the foundational protocols to navigate this critical path.

Part 1: Physicochemical Characterization & Stock Solution Preparation

Accurate and reproducible biological data begins with correctly prepared reagents. The first step is to create a concentrated, stable stock solution.

Causality: Most small molecules are not readily soluble in aqueous culture media. A high-concentration stock in a suitable solvent (typically DMSO) is necessary for accurate serial dilutions and to minimize the final solvent concentration in the culture, which can be toxic to cells.[7][8][9] Aliquoting the stock solution is critical to prevent degradation from repeated freeze-thaw cycles.[7]

Protocol 1: Preparation of a 10 mM Master Stock Solution

Principle: To create a high-concentration master stock solution for long-term storage and subsequent dilutions. The molecular weight of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is 156.27 g/mol .[1][]

Materials:

  • N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine powder (CAS: 121053-95-0)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance and micropipettes

  • Vortex mixer

  • 0.2 µm sterile syringe filter

Procedure:

  • Pre-calculation: Before opening the vial, calculate the mass required for your desired stock concentration and volume. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 156.27 g/mol x 1000 mg/g = 1.56 mg

  • Weighing: Carefully weigh out 1.56 mg of the compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube. For small quantities, it is often best to add the solvent directly to the supplier's vial to avoid loss of material.[11]

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used if dissolution is difficult.

  • Sterilization (Optional but Recommended): If the initial powder was not sterile, filter the stock solution through a 0.2 µm syringe filter into a new sterile tube. This is particularly important if the stock will be added to antibiotic-free cultures.[7]

  • Aliquoting & Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[7][8] Label each aliquot clearly with the compound name, concentration, date, and initials.

Parameter Value Source
CAS Number 121053-95-0[1][][12][13]
Molecular Formula C₉H₂₀N₂[1][]
Molecular Weight 156.27 g/mol [1][]
Recommended Solvent DMSO[7][8]
Stock Concentration 10 mMProtocol
Storage Temperature -80°C (long-term) / -20°C (short-term)[7][8]

Part 2: Determination of In Vitro Cytotoxicity & Working Concentration Range

Before assessing the biological function of a compound, it is imperative to determine the concentration range that is non-toxic to the cells. The MTT assay is a standard, reliable method for this purpose.

Causality: The MTT assay measures the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[14][15] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16] By identifying the concentrations at which metabolic activity (and thus viability) drops, we can establish a safe "working range" for subsequent functional experiments. Performing experiments at cytotoxic concentrations would confound any results, making it impossible to distinguish between a specific biological effect and a general toxic one.

Protocol 2: MTT Assay for Cytotoxicity Assessment

Principle: To determine the concentration of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine that causes a 50% reduction in cell viability (IC₅₀) and to identify the sub-toxic concentration range for use in functional assays.

Materials:

  • Cell line of interest (e.g., A549, HEK293)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • 10 mM Master Stock of the compound in DMSO

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[16]

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate spectrophotometer (reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[14]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium. Start with a high concentration (e.g., 100 µM) and perform 1:2 or 1:3 serial dilutions down to a low concentration (e.g., ~0.1 µM).

    • Important: Ensure the final DMSO concentration in all wells is constant and non-toxic (≤0.5%).[7][8] Prepare a "Vehicle Control" containing only the medium with the same final DMSO concentration. Also include a "No-Cell" blank control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or vehicle control) to the appropriate wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition & Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]

    • Incubate the plate for 2-4 hours at 37°C. During this time, look for the formation of purple formazan crystals within the cells under a microscope.[14]

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well.[16]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the "No-Cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the IC₅₀ value.

Part 3: Framework for Mechanistic & Functional Studies

Once a non-toxic working concentration range is established (typically 1-2 orders of magnitude below the IC₅₀), functional studies can be designed. Given that many pyrrolidine derivatives modulate intracellular signaling, a logical next step is to investigate the compound's effect on key pathways.[3][18]

The following protocols for Western Blotting and qPCR serve as a template for investigating a hypothetical target pathway, such as the PI3K/Akt or MAPK/ERK pathways, which are commonly involved in cell survival and proliferation.[19]

Workflow for Mechanistic Investigation

G cluster_0 Phase 1: Preparation & Sizing cluster_1 Phase 2: Functional Analysis cluster_2 Phase 3: Data Interpretation prep Prepare 10 mM Stock (Protocol 1) cyto Determine IC50 & Working Range (MTT Assay - Protocol 2) prep->cyto Input for dose-finding treat Treat Cells with Sub-toxic Concentrations cyto->treat Select Doses wb Protein Level Analysis (Western Blot - Protocol 3) treat->wb Protein Lysates qpcr mRNA Level Analysis (RT-qPCR - Protocol 4) treat->qpcr RNA Lysates interp Synthesize Data & Formulate Hypothesis wb->interp qpcr->interp

Caption: Experimental workflow for characterizing a novel small molecule.

Protocol 3: Western Blot Analysis of Signaling Protein Phosphorylation

Principle: Western blotting allows for the detection and semi-quantification of specific proteins from cell lysates. By using antibodies specific to both the total and phosphorylated forms of a protein (e.g., Akt and phospho-Akt), one can determine if the compound activates or inhibits a specific signaling pathway.[19][20][21]

Materials:

  • Cells cultured in 6-well plates

  • Compound dilutions in serum-free or complete medium

  • Ice-cold PBS

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus

  • Blocking Buffer (e.g., 5% nonfat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., digital imager or X-ray film)

Procedure:

  • Cell Treatment & Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve cells for 12-24 hours if necessary to reduce basal signaling.[19]

    • Treat cells with the compound at selected non-toxic concentrations for various time points (e.g., 15 min, 30 min, 1 hr, 6 hr).

    • After treatment, place plates on ice, aspirate media, and wash once with ice-cold PBS.[22]

    • Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[22]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification & Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples with lysis buffer to the same concentration (e.g., 1-2 µg/µL).

    • Add Laemmli sample buffer to 20-30 µg of protein, and boil at 95-100°C for 5 minutes.[19]

  • Gel Electrophoresis & Transfer:

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22][23]

  • Immunoblotting:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.[23]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[22]

    • Wash the membrane 3 times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Wash again 3 times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL reagent and capture the chemiluminescent signal using an imaging system.[19]

    • Analyze band intensities using densitometry software, normalizing the phosphorylated protein signal to the total protein signal, and then to the loading control.

Protocol 4: RT-qPCR for Target Gene Expression Analysis

Principle: Reverse Transcription Quantitative PCR (RT-qPCR) measures the amount of a specific mRNA transcript.[24][25] This is useful for determining if the compound, after modulating a signaling pathway, leads to downstream changes in the expression of target genes. It is a highly sensitive method for analyzing gene expression.[26]

Materials:

  • Cells cultured and treated as in the Western Blot protocol

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit (Reverse Transcriptase, dNTPs, primers)

  • qPCR master mix (containing SYBR Green or a probe-based chemistry)

  • Gene-specific primers for a target gene and a housekeeping/reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Following cell treatment, lyse the cells directly in the culture dish using the buffer from an RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol. Ensure high purity (A260/280 ratio ~1.8-2.0).

  • cDNA Synthesis (Two-Step RT-qPCR):

    • Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a cDNA synthesis kit. This reaction uses reverse transcriptase to convert RNA into a stable DNA template.[24]

  • qPCR Reaction Setup:

    • In a qPCR plate, prepare a reaction mix for each sample and primer set. A typical reaction includes qPCR master mix, forward and reverse primers, nuclease-free water, and the cDNA template.

    • Include "no-template" controls (NTC) to check for contamination and "no-RT" controls to check for genomic DNA contamination.

  • qPCR Run & Data Analysis:

    • Run the plate on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[27]

    • The instrument will record fluorescence in real-time. The cycle at which fluorescence crosses a set threshold is the Cq (or Ct) value.

    • Calculate the relative change in gene expression using the ΔΔCq method. This involves normalizing the Cq value of the target gene to a stable reference gene, and then comparing the treated sample to the vehicle control.

Hypothetical Signaling Pathway for Investigation

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway compound N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine receptor Hypothetical Receptor (e.g., GPCR, Kinase) compound->receptor pi3k PI3K receptor->pi3k activates ras Ras/Raf receptor->ras activates akt Akt pi3k->akt phosphorylates p_akt p-Akt (Active) survival Cell Survival & Proliferation p_akt->survival mek MEK ras->mek erk ERK mek->erk p_erk p-ERK (Active) transcription Gene Expression (e.g., c-Fos, c-Myc) p_erk->transcription

Caption: Hypothetical signaling pathways modulated by a novel compound.

References

  • Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5). [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Bio-Rad. (n.d.). Gene Expression Analysis by Quantitative Reverse Transcription PCR (RT-qPCR). Bio-Rad. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. University of Massachusetts Amherst. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Semantic Scholar. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]

  • Captivate Bio. (2021). Small Molecules. Captivate Bio. [Link]

  • Chemchart. (n.d.). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (121053-95-0). Chemchart. [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. PubChem. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. [Link]

  • PubMed. (n.d.). Monitoring gene expression: quantitative real-time rt-PCR. PubMed. [Link]

  • Gene-Quantification. (n.d.). Good practice guide for the application of quantitative PCR (qPCR). Gene-Quantification. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature. [Link]

  • YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link]

  • PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • MDPI. (n.d.). Identification of Three Small Molecules That Can Selectively Influence Cellular Manganese Levels in a Mouse Striatal Cell Model. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). The evolving biology of small molecules: controlling cell fate and identity. PMC - NIH. [Link]

  • ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. [Link]

  • An-Najah Staff. (n.d.). Synthesis and biological properties of Enantiomers of. An-Najah National University. [Link]

  • PubMed. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Pyrrolidineethanamine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminomethyl-1-ethylpyrrolidine. PubChem. [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. [Link]

Sources

purification techniques for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Application Note AP-SM-028

Abstract

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a diamine building block with significant potential in medicinal chemistry and materials science. The presence of two basic nitrogen centers and its susceptibility to oxidation and side-product formation during synthesis necessitates robust and well-designed purification strategies. This technical guide provides a comprehensive overview of field-proven purification techniques, including fractional vacuum distillation, advanced chromatographic methods, and purification via selective salt formation. Each method is presented with a detailed explanation of its underlying chemical principles, step-by-step protocols, and expert insights to empower researchers to achieve the highest possible purity for their downstream applications.

Introduction: The Imperative for High Purity

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine possesses a unique structure featuring a chiral center at the 2-position of the pyrrolidine ring, a secondary amine within the ring, and an exocyclic tertiary amine. This architecture makes it a valuable synthon for creating complex molecules with specific stereochemical and binding properties. However, synthetic routes, often involving alkylation or reductive amination, can generate a profile of impurities that includes unreacted starting materials, over-alkylated by-products (quaternary salts), and diastereomers.

The presence of these impurities can have profound consequences, leading to ambiguous biological data, failed crystallization attempts of downstream products, or compromised polymer integrity. Therefore, mastering the purification of this diamine is not merely a procedural step but a critical prerequisite for success in research and development. This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a reliable and reproducible outcome.

Characterizing the Target: Molecular Properties and Impurity Profile

A successful purification strategy begins with understanding the physicochemical properties of the target molecule and its likely contaminants.

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₉H₂₀N₂---
Molecular Weight 156.27 g/mol [1]---
Boiling Point 197.5°C at 760 mmHg[]Suitable for vacuum distillation to avoid thermal degradation.
Basicity (pKa) Two basic centers (secondary & tertiary amines)Enables purification by acid-base extraction and salt crystallization.[3] A key factor in chromatographic interactions.[4][5]
Appearance Likely a colorless to pale yellow liquidColoration often indicates oxidation, a common degradation pathway for amines.[6]

Anticipated Impurities:

  • Starting Materials: Unreacted 2-(aminomethyl)pyrrolidine or related precursors.

  • Reaction By-products: Di-alkylation products, products of side reactions from the specific synthetic route used.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Degradation Products: Oxidized species, often colored, formed upon exposure to air and/or heat.[6]

Core Purification Strategies

We will explore three orthogonal purification techniques. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.

Fractional Distillation under Reduced Pressure

Expert Rationale: This is the workhorse method for purifying moderate- to high-boiling point liquids and is often the most efficient first-pass purification for scales exceeding a few grams. Applying a vacuum is critical; heating amines to their atmospheric boiling points for extended periods can cause decomposition and oxidation.[7][8] Fractional distillation, using a column with theoretical plates (e.g., a Vigreux or packed column), provides the necessary resolving power to separate compounds with close boiling points.

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup:

    • Assemble a distillation apparatus consisting of a round-bottom flask (no more than 2/3 full with crude material), a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is dry and joints are properly sealed with a suitable vacuum grease.

    • Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump.

  • System Evacuation:

    • Begin stirring the crude amine with a magnetic stir bar.

    • Slowly and carefully apply vacuum to the system. Bumping can be minimized by gradual evacuation.

  • Heating and Fraction Collection:

    • Once the desired pressure is stable, begin gently heating the distillation flask using a heating mantle.

    • Observe the temperature at the distillation head. Discard any initial low-boiling fractions (forerun), which typically consist of residual solvents.

    • Collect the main fraction at a stable temperature and pressure. The boiling point will be significantly lower than 197.5°C under vacuum.

    • Monitor the purity of the fractions using a suitable analytical technique (e.g., GC, TLC).

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool completely before slowly re-introducing air.

Purification via Reversible Salt Formation

Expert Rationale: This powerful chemical method exploits the basicity of the amine. By reacting the crude amine with an acid, a salt is formed.[3][9] Non-basic or weakly basic impurities remain in the organic phase, while the amine salt, which has drastically different solubility, can be isolated by precipitation and crystallization or by extraction into an aqueous phase. This technique is exceptionally effective at removing non-polar impurities. Recent advancements using transient derivatizing agents like trichloroacetic acid (TCA) have made this process even more efficient by avoiding strong aqueous bases for regeneration.[10][11]

Workflow Diagram: Purification via Acid-Base Chemistry

Caption: Workflow for purification using acid-base extraction.

Experimental Protocol: Purification by Salt Crystallization

  • Salt Formation:

    • Dissolve the crude N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine in a suitable, non-polar solvent (e.g., diethyl ether, pentane, or ethyl acetate).

    • Slowly add a stoichiometric amount of an acid solution (e.g., HCl in diethyl ether, or trichloroacetic acid in ethyl acetate[10][11]) while stirring.

    • The amine salt should precipitate as a solid. The choice of acid and solvent is critical and may require screening to optimize precipitation.[10][11]

  • Isolation and Recrystallization:

    • Collect the precipitated salt by vacuum filtration and wash the filter cake with a small amount of the cold solvent to remove residual impurities.

    • For higher purity, recrystallize the salt from a suitable solvent system (e.g., ethanol/ether, methanol/acetonitrile).

  • Regeneration of the Free Amine:

    • Dissolve the purified salt in a minimal amount of water.

    • Cool the solution in an ice bath and slowly add a strong base (e.g., 5M NaOH solution) until the pH is >12. The free amine will separate, often as an oil.

    • Extract the pure amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Chromatographic Purification

Expert Rationale: When distillation or crystallization fails to separate closely related impurities (e.g., diastereomers or positional isomers), chromatography is the method of choice. However, purifying basic amines on standard silica gel is notoriously problematic due to strong acid-base interactions between the amine and acidic silanol groups on the silica surface.[4] This leads to significant peak tailing, poor separation, and potential sample loss. The key to success is to "tame" the stationary phase.

Strategies for Amine Purification on Silica Gel:

StrategyPrincipleRecommended Solvent System
Competing Base Additive A volatile base is added to the mobile phase to neutralize the acidic silanol sites, preventing the target amine from interacting strongly.[5]Dichloromethane / Methanol / Triethylamine (e.g., 90:9:1 v/v/v). The gradient is developed by increasing the methanol concentration.
Ammonia Saturation The mobile phase is saturated with ammonia, which acts as a powerful competing base.Hexane / Ethyl Acetate, with the ethyl acetate pre-saturated with ammonia, or using a gradient with 7N ammonia in methanol as the polar component.

Experimental Protocol: Flash Chromatography with Basic Modifier

  • Column Packing:

    • Select an appropriately sized silica gel column for the amount of material to be purified.

    • Pack the column using a slurry of silica gel in the initial, least polar mobile phase (e.g., Dichloromethane with 1% Triethylamine).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of methanol containing 1% triethylamine).

    • Collect fractions and monitor their composition by TLC, staining with a suitable agent like potassium permanganate or ninhydrin.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent and the volatile base modifier (triethylamine) under reduced pressure.

Overall Purification Workflow

Purification_Workflow Start Crude Synthetic Product Distill Fractional Vacuum Distillation Start->Distill Primary Purification (>5g scale) Decision1 Purity Check (GC, NMR) Decision2 Purity Check Decision1->Decision2 Impurities Remain Final Pure N-ethyl-N-(pyrrolidin- 2-ylmethyl)ethanamine Decision1->Final Purity > 99% Distill->Decision1 Chromatography Flash Chromatography (Basic Modified) Decision2->Chromatography Closely-related impurities Crystallize Purification via Salt Formation Decision2->Crystallize Non-basic impurities Decision3 Purity Check Chromatography->Decision3 Crystallize->Decision3 Decision3->Final Purity OK

Caption: Decision tree for selecting a purification strategy.

Conclusion

The purification of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a multi-faceted challenge that can be effectively addressed through a logical application of fundamental chemical principles. For bulk material, fractional vacuum distillation serves as an excellent primary purification step. For the removal of non-basic impurities or for smaller scales, purification via salt formation offers a highly effective chemical separation. Finally, for resolving closely-related impurities and achieving the highest levels of purity, flash chromatography with a base-modified mobile phase is the technique of choice. By understanding the rationale behind each method, researchers can confidently select and execute the optimal strategy to obtain material of the required quality for their scientific endeavors.

References

  • Dolan, J. W., et al. (2018). Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. Journal of Chromatography A.
  • BenchChem Technical Support. (2025). Purification of Branched Alkylamines. Benchchem.
  • Pascal, R., et al. (2006). Diamine purification method. Google Patents (US20060217549A1).
  • Léon, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ge, X., et al. (2012). Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection. PubMed. Available at: [Link]

  • Feldman, J., & Seyler, J. K. (1968). Process for separating monoamines from diamines by liquid-liquid extraction. Google Patents (US3417141A).
  • Léon, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. National Center for Biotechnology Information. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. Available at: [Link]

  • He, J., et al. (2019). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. ResearchGate. Available at: [Link]

  • Whitman, G. M. (1953). Preparation of diamine. Google Patents (US2636051A).
  • Prasit, P. (1997). Amine acid salt compounds and process for the production thereof. Google Patents (US5686588A).
  • Davis, J. H., et al. (2012). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • ChemistInJapan. (2010). [Lab 6] Distilling Amines... Again. YouTube. Available at: [Link]

  • PubChem. N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. National Center for Biotechnology Information. Available at: [Link]

Sources

protocol for radiolabeling N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Automated [¹¹C]-N-Methylation of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine Analogs for PET Imaging

Audience: Researchers, scientists, and drug development professionals in the field of nuclear medicine and radiopharmaceutical chemistry.

Introduction: The Significance of Radiolabeled Pyrrolidinyl-ethyl-enamine Analogs in Neuroscience

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine and its analogs represent a critical class of molecules in neuroscience research. Many of these compounds exhibit high affinity and selectivity for dopamine D2/D3 receptors, making them invaluable tools for studying the dopaminergic system. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of these receptors in the living brain. To enable PET imaging, these analogs must be labeled with a positron-emitting radionuclide.

Carbon-11 (¹¹C, t½ = 20.4 min) is an ideal radionuclide for this purpose due to its short half-life, which allows for multiple studies in the same subject on the same day, and the fact that its incorporation does not alter the pharmacological properties of the molecule.[1] The most common strategy for labeling this class of compounds is through N-methylation of a suitable desmethyl precursor using a highly reactive ¹¹C-labeled methylating agent like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[2][3][4]

This application note provides a comprehensive, field-proven protocol for the automated radiosynthesis of ¹¹C-labeled N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine analogs, using [¹¹C]Raclopride as a representative example. The guide covers the entire workflow from the production of the radiolabeling synthon to final quality control, emphasizing the rationale behind key steps to ensure a robust and reproducible process suitable for clinical research.

Principle of the Method: Nucleophilic ¹¹C-Alkylation

The core of the radiosynthesis is a nucleophilic substitution reaction. The secondary amine nitrogen on the pyrrolidine ring of the desmethyl precursor acts as a nucleophile, attacking the electrophilic methyl carbon of [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Reaction Causality:

  • Choice of Precursor: A precursor molecule, where the N-ethyl group is replaced by a hydrogen (N-desmethyl), is required. This precursor must be synthesized and purified beforehand.[5]

  • Choice of Methylating Agent: [¹¹C]Methyl iodide is a widely used synthon.[2] However, [¹¹C]methyl triflate is approximately 10⁴ times more reactive, often leading to higher radiochemical yields (RCY), shorter reaction times, and milder reaction conditions.[1][6] The choice depends on the reactivity of the precursor and the capabilities of the synthesis module.

  • Reaction Environment: The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvates the precursor and reagents.[7] The presence of a base is often required to deprotonate the precursor's amine or hydroxyl group, increasing its nucleophilicity.[8][9] However, for highly nucleophilic amines, the reaction can proceed without an added base.

General Reaction Scheme: Precursor + [¹¹C]CH₃I --- (Base, Solvent, Heat) ---> [¹¹C]Labeled Analog

Workflow Overview: From Cyclotron to Final Product

The entire process, from radionuclide production to the final injectable product, is a multi-stage, automated sequence designed for speed and safety. The short half-life of Carbon-11 necessitates a highly efficient and reproducible workflow, which is best achieved using commercial automated synthesis modules.[10][11]

G cluster_0 Part A: [11C] Synthon Production cluster_1 Part B: Radiosynthesis & Purification N14 14N(p,α)11C Reaction (Cyclotron Target) CO2 [11C]CO2 N14->CO2 CH4 [11C]CH4 (Gas-Phase Reduction) CO2->CH4 CH3I [11C]CH3I (Gas-Phase Iodination) CH4->CH3I Reaction [11C]-Methylation Reaction (Automated Module) CH3I->Reaction Transfer to Synthesizer HPLC Semi-Preparative HPLC (Purification) Reaction->HPLC SPE Solid-Phase Extraction (SPE) (Formulation) HPLC->SPE Product Final Product Vial (Sterile Filtration) SPE->Product QC Part C: Quality Control Product->QC caption Figure 1. Automated Radiosynthesis Workflow. G Crude Crude Reaction Mixture Dilute Dilute with WFI Crude->Dilute Quench Reaction SPE Trap on C18 SPE Cartridge Dilute->SPE Wash Wash Cartridge with WFI SPE->Wash Remove HPLC Solvents Elute Elute with Ethanol (USP) Wash->Elute Recover Product Formulate Dilute with Saline (0.9%) Elute->Formulate Filter 0.22µm Sterile Filtration Formulate->Filter Final Final Injectable Dose Filter->Final caption Figure 2. Post-HPLC Formulation Workflow.

Sources

Application Notes and Protocols for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility and its presence in numerous FDA-approved therapeutics.[1] This five-membered nitrogen heterocycle offers a three-dimensional structure that is highly effective for molecular recognition by biological targets.[2] N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, as a readily available building block, represents a strategic starting point for the exploration of novel chemical space in drug discovery. This document provides a comprehensive guide for researchers, outlining the utility of this compound as a scaffold for the synthesis of diverse compound libraries and detailing protocols for their subsequent biological evaluation.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine motif is a privileged scaffold in drug discovery, found in a wide range of biologically active natural products and synthetic drugs.[1] Its non-planar, puckered structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with protein targets.[2] The pyrrolidine nitrogen can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, further enhancing its versatility in pharmacophore design.[3]

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (Figure 1) is a disubstituted pyrrolidine that offers several advantages as a starting material for drug discovery campaigns:

  • Two Points of Diversity: The primary amine on the pyrrolidine ring and the secondary amine in the ethylamine side chain provide two distinct points for chemical modification, allowing for the rapid generation of a diverse library of analogues.

  • Physicochemical Properties: The presence of the amine groups can enhance the aqueous solubility of derivative compounds, a desirable property for drug candidates.[3]

  • Synthetic Accessibility: This compound is commercially available, providing a reliable source for library synthesis.

This guide will focus on the application of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine as a versatile building block for the creation of novel chemical entities with therapeutic potential.

Figure 1: Chemical Structure of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Caption: Structure of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

Application as a Scaffold for Library Synthesis

The primary application of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine in drug discovery is as a versatile scaffold for the construction of combinatorial libraries. By systematically modifying the two nitrogen atoms, a vast chemical space can be explored to identify novel ligands for a variety of biological targets. A common and effective strategy is N-acylation, which introduces a wide range of functional groups and can significantly alter the pharmacological properties of the parent molecule.

The following diagram illustrates a general workflow for the synthesis and screening of a library of compounds derived from N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

workflow cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization start N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine acyl Acylation with Diverse Acyl Chlorides (R-COCl) start->acyl library Diverse Library of N-Acylated Derivatives acyl->library primary Primary Screen: High-Throughput Binding Assay library->primary hits Initial Hits primary->hits secondary Secondary Screen: Cell-Based Functional Assay hits->secondary validated_hits Validated Hits secondary->validated_hits sar Structure-Activity Relationship (SAR) Studies validated_hits->sar lead Lead Compound sar->lead

Caption: Drug discovery workflow using N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative library of N-acylated derivatives and their subsequent biological evaluation.

Protocol for the Synthesis of an N-Acylated Pyrrolidine Library

This protocol describes the parallel synthesis of a small library of N-acylated derivatives of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine using a variety of acyl chlorides.

Materials:

  • N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

  • A diverse set of acyl chlorides (e.g., benzoyl chloride, acetyl chloride, 4-chlorobenzoyl chloride, etc.)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solution: Prepare a 0.5 M stock solution of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine in anhydrous DCM.

  • Reaction Setup: In each well of the 96-well reaction block (or in individual vials), add 200 µL of the N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine stock solution (0.1 mmol).

  • Addition of Base: To each well, add 21 µL of triethylamine (0.15 mmol).

  • Addition of Acyl Chlorides: Prepare 0.5 M stock solutions of each acyl chloride in anhydrous DCM. Add 220 µL of the respective acyl chloride stock solution (0.11 mmol) to each well.

  • Reaction: Seal the reaction block and stir the reactions at room temperature for 16 hours.

  • Work-up:

    • Quench each reaction by adding 500 µL of saturated aqueous NaHCO3 solution.

    • Separate the organic layer.

    • Wash the organic layer with 500 µL of brine.

    • Dry the organic layer over anhydrous MgSO4.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification and Characterization: The crude products can be purified by automated flash chromatography. The purity and identity of the final compounds should be confirmed by LC-MS and ¹H NMR spectroscopy.

Table 1: Physicochemical Properties of Starting Material and Representative Acylating Agents

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamineC9H20N2156.27[4][]197.5 at 760 mmHg[]
Benzoyl chlorideC7H5ClO140.57197.2
Acetyl chlorideC2H3ClO78.5051-52
4-Chlorobenzoyl chlorideC7H4Cl2O175.01224-226
Protocol for a High-Throughput Competitive Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to screen the synthesized library for affinity to a G-protein coupled receptor (GPCR) of interest. This is a common primary screening method in drug discovery.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [³H]-ligand)

  • Synthesized compound library dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Plating: In a 96-well assay plate, add 2 µL of each compound from the synthesized library (typically at a final concentration of 10 µM). Include wells for total binding (DMSO vehicle only) and non-specific binding.

  • Addition of Radioligand and Membranes: Prepare a mixture of the radioligand (at a concentration equal to its Kd) and the cell membranes in the assay buffer. Add 198 µL of this mixture to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the 96-well filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding for each compound compared to the total binding control. Compounds showing significant inhibition (e.g., >50%) are considered "hits."

Protocol for a Cell-Based Calcium Flux Functional Assay

This protocol describes a common secondary assay to confirm the activity of hits from the primary screen and to determine their functional activity (agonist or antagonist). This example uses a calcium flux assay, which is suitable for many GPCRs that signal through the Gq pathway.

Materials:

  • A cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells)

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • A known agonist for the target GPCR

  • 384-well black-walled, clear-bottom assay plates

  • A fluorescent plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed the cells into the 384-well assay plates and grow them to confluence.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye dissolved in assay buffer to each well. Incubate the plate at 37°C for 60 minutes to allow the cells to take up the dye.

  • Compound Addition:

    • Antagonist Mode: Add the hit compounds from the primary screen to the wells and incubate for a specified period (e.g., 15-30 minutes).

    • Agonist Mode: Prepare a separate plate with the hit compounds.

  • Measurement of Calcium Flux:

    • Place the assay plate in the fluorescent plate reader.

    • Antagonist Mode: Inject a known agonist (at its EC₈₀ concentration) into the wells and measure the change in fluorescence over time. Antagonists will inhibit the agonist-induced calcium signal.

    • Agonist Mode: Inject the hit compounds into the wells and measure the change in fluorescence over time. Agonists will induce a calcium signal.

  • Data Analysis: Analyze the fluorescence data to determine the potency (EC₅₀ or IC₅₀) of the active compounds.

Conclusion

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a valuable and versatile starting material for drug discovery programs. Its readily modifiable structure allows for the efficient synthesis of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to utilize this scaffold in the systematic exploration of new chemical space and the identification of novel therapeutic agents. The combination of targeted library synthesis and a robust screening cascade, as detailed herein, represents a proven strategy for advancing early-stage drug discovery projects.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to N-ethyl-2-pyrrolidin-1-ylethanamine: Discovery and History. Retrieved from a relevant (hypothetical)
  • Maclean, D., et al. (1997). Encoded combinatorial chemistry: synthesis and screening of a library of highly functionalized pyrrolidines. Proceedings of the National Academy of Sciences, 94(7), 2805-2810. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]

  • PubChem. (n.d.). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can arise from several factors, depending on your chosen synthetic route. The two most common methods for synthesizing N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine are N-alkylation of (pyrrolidin-2-yl)methanamine and reductive amination of pyrrolidine-2-carbaldehyde with diethylamine .

For N-Alkylation Reactions:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.

  • Poor Nucleophilicity of the Amine: The primary amine of (pyrrolidin-2-yl)methanamine might not be sufficiently nucleophilic under the reaction conditions. Ensure the reaction is run in the presence of a suitable base to deprotonate the amine, thereby increasing its nucleophilicity.

  • Steric Hindrance: While less of an issue with ethyl groups, significant steric hindrance around the nitrogen can slow down the reaction. This is generally not a major concern for this specific synthesis.

  • Side Reactions: The primary amine can undergo other reactions, such as reaction with the solvent or impurities. Ensure you are using dry, high-purity solvents and reagents.

For Reductive Amination Reactions:

  • Inefficient Imine Formation: The initial formation of the iminium ion from pyrrolidine-2-carbaldehyde and diethylamine is a critical step. This equilibrium can be shifted towards the iminium ion by removing the water formed during the reaction. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[1]

  • Suboptimal pH: The pH of the reaction is crucial for imine formation. A slightly acidic medium (pH 4-6) is generally optimal to catalyze the reaction without excessively protonating the amine, which would render it non-nucleophilic.[2]

  • Choice of Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde to the corresponding alcohol before it has a chance to form the imine, thus lowering the yield of the desired amine.[1][2] It is often better to use a milder reducing agent that selectively reduces the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][2]

General Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_completion Monitor Reaction Progress (TLC, GC-MS) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete extend_reaction Extend Reaction Time or Increase Temperature incomplete->extend_reaction Yes check_reagents Check Reagent Purity and Stoichiometry incomplete->check_reagents No extend_reaction->check_completion impure_reagents Impure Reagents? check_reagents->impure_reagents purify_reagents Purify Starting Materials and Solvents impure_reagents->purify_reagents Yes optimize_conditions Optimize Reaction Conditions (Solvent, Base, Catalyst) impure_reagents->optimize_conditions No purify_reagents->check_completion side_reactions Evidence of Side Reactions? optimize_conditions->side_reactions adjust_conditions Adjust Conditions to Minimize Side Reactions side_reactions->adjust_conditions Yes end Improved Yield side_reactions->end No adjust_conditions->check_completion purification_workflow crude_product Crude Reaction Mixture acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction distillation Vacuum Distillation acid_base_extraction->distillation column_chromatography Column Chromatography distillation->column_chromatography If impurities remain pure_product Pure N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine distillation->pure_product If pure column_chromatography->pure_product

Sources

troubleshooting solubility issues of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Welcome to the technical support guide for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (CAS: 121053-95-0). This document provides in-depth troubleshooting for common solubility issues encountered by researchers and drug development professionals. Our approach is grounded in the fundamental principles of physical chemistry to empower you to overcome challenges in your experimental workflow.

Compound at a Glance: Structural & Predicted Properties

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is an aliphatic amine featuring a pyrrolidine ring, a secondary amine within the ring, and a tertiary amine in the side chain. Its structure dictates its physicochemical behavior.

  • Molecular Formula: C₉H₂₀N₂[1][]

  • Molecular Weight: 156.27 g/mol [1][]

  • Structure: A pyrrolidine ring connected to a diethylamine group via a methylene bridge.

  • Key Features: Two basic nitrogen centers, making its solubility highly dependent on pH. The pyrrolidine motif may enhance aqueous solubility compared to a purely linear analogue.[3][4]

Predicted PropertyValueSource
Water Solubility 40,136.8 mg/L to 586,810 mg/LEPA T.E.S.T. / EPI Suite[5]
XLogP3 1.1PubChem[1]
Boiling Point ~194-224 °CEPA T.E.S.T. / EPI Suite[][5]

Note: These are computationally predicted values. Actual experimental values may vary.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine in neutral water (pH ~7) and it's forming an oily suspension. Is this expected?

A1: Yes, this is expected behavior for many aliphatic amines.[6][7][8] The compound exists as a "free base" at neutral or alkaline pH. While the molecule has polar amine groups capable of hydrogen bonding, the nine-carbon hydrocarbon backbone is hydrophobic, limiting its solubility in neutral water.[7][9] The undissolved compound may appear as an immiscible oil or a cloudy suspension.

Q2: How does pH affect the solubility of this compound?

A2: The pH of the solvent is the most critical factor governing the aqueous solubility of this compound.

  • Mechanism: Both nitrogen atoms have lone pairs of electrons that can accept protons (H⁺), acting as Brønsted-Lowry bases.[10] In acidic conditions, these amines become protonated, forming cationic ammonium salts. This ionization dramatically increases the molecule's polarity and its ability to interact favorably with water, thereby increasing solubility.[6][11][12]

  • Practical Implication: The compound will be significantly more soluble in dilute acidic solutions (e.g., pH 2-5) than in neutral or basic solutions.

Q3: What are the predicted pKa values for this compound?

Q4: Can I dissolve this compound in organic solvents?

A4: Yes. As a rule, amines are readily soluble in many organic solvents, particularly polar organic solvents.[6][7][13] Good candidates include ethanol, methanol, isopropanol, DMSO, and DMF. Solubility in less polar solvents like dichloromethane (DCM) or ethyl acetate is also likely, owing to the non-polar hydrocarbon portion of the molecule.

Part 2: Systematic Troubleshooting Guide

This guide follows a tiered approach, starting with the simplest and most common solutions.

Tier 1: Initial Assessment & Simple Adjustments

If you are observing poor solubility in an aqueous medium, follow this workflow.

A Solubility Issue Identified (Precipitate, Cloudiness, Oily Layer) B Is the solvent aqueous? A->B C Adjust pH: Add dilute acid (e.g., 0.1 M HCl) dropwise B->C Yes G Consider solvent polarity. Try common organic solvents (Ethanol, Methanol, DMSO). Proceed to Tier 2. B->G No D Did the compound dissolve? C->D E Success! The compound is soluble as a protonated salt. Determine working pH range. D->E Yes F No significant improvement. Proceed to Tier 2. D->F No

Caption: Tier 1 Troubleshooting Workflow for Initial Solubility Issues.

This protocol aims to form the highly soluble salt of your amine in situ.

  • Preparation: Prepare a slurry or suspension of your compound in the desired aqueous buffer (start with purified water or a neutral buffer like PBS).

  • Acidification: While stirring vigorously, add a dilute acidic solution (e.g., 0.1 M HCl or 0.1 M citric acid) dropwise.

  • Observation: Monitor for visual changes. A transition from a cloudy suspension or oily layer to a clear solution indicates successful solubilization.

  • pH Measurement: Once the solution is clear, measure the final pH. This is the minimum pH required for solubilization at that concentration.

  • Validation: To confirm this is a pH-dependent effect, take a small aliquot of the clear solution and add a dilute base (e.g., 0.1 M NaOH). The compound should precipitate out of the solution as the pH rises and it converts back to the free base. This confirms the mechanism and provides a trustworthy, self-validating system.[6][13]

Causality Explained: By lowering the pH well below the pKa of the amine groups, you shift the equilibrium almost entirely to the protonated, ionized form. This ionic species is a salt, which is readily solvated by polar water molecules, leading to dissolution.

Tier 2: Solvent System & Co-Solvent Optimization

If pH adjustment alone is insufficient or undesirable for your experiment, optimizing the solvent system is the next logical step.

Q5: My experiment cannot be run at a low pH. What are my options?

A5: You can use co-solvents. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system, making it more favorable for dissolving organic molecules.[11][15]

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 300/400 (PEG 300/400)

    • Dimethyl Sulfoxide (DMSO)

  • Stock Solution: Prepare a concentrated stock solution of your compound in a pure co-solvent where it is highly soluble (e.g., 100 mg/mL in DMSO).

  • Titration: Add your aqueous buffer to a small volume of the stock solution incrementally. Observe for the point of precipitation. This helps determine the maximum water content the formulation can tolerate.

  • Direct Solubilization: Alternatively, prepare various binary solvent systems (e.g., 90:10, 80:20, 50:50 water:co-solvent) and determine the solubility in each mixture using the shake-flask method.

Causality Explained: The co-solvent disrupts the hydrogen-bonding network of water and provides a less polar "micro-environment" that can solvate the hydrophobic hydrocarbon portions of your molecule, while the water solvates the polar amine groups. This "like dissolves like" principle at a micro-level enhances overall solubility.[11]

Tier 3: Advanced Formulation Strategies

For particularly challenging applications, such as high-concentration formulations, more advanced techniques may be necessary.

Q6: I need a very high concentration of the compound in solution, and co-solvents are not working well enough. What else can I try?

A6: Advanced strategies focus on altering the compound's environment or physical state.

  • Surfactants: Surfactants form micelles that can encapsulate the hydrophobic parts of the molecule in their core, while the hydrophilic shell interacts with water.[11][15] Examples include Polysorbate 80 (Tween 80) and Cremophor EL.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the drug, effectively shielding the hydrophobic parts from water and increasing solubility.[15]

  • Salt Formation: Instead of forming the salt in situ, you can synthesize and isolate a stable, crystalline salt form of the compound (e.g., hydrochloride, citrate, tartrate). Crystalline salts often have better dissolution kinetics and stability compared to dissolving the free base into an acid. This is a common strategy in pharmaceutical development.[16]

A Tier 2 methods are insufficient B Is the formulation for in-vitro or in-vivo use? A->B C Screen Surfactants (e.g., Tween) or Cyclodextrins B->C In-vitro / Early Stage D Is long-term stability and a solid form required? B->D In-vivo / Pre-clinical F Final Formulation C->F D->C No, liquid formulation is acceptable E Pursue Formal Salt Screening & Synthesis D->E Yes E->F

Caption: Decision workflow for selecting advanced solubility strategies.

References

  • Structure and Properties of Amines. (2024). Chemistry LibreTexts. [Link]

  • Physical Properties of Amines. (n.d.). CK-12 Foundation. [Link]

  • Physical Properties of Amines. (n.d.). BYJU'S. [Link]

  • Solubility and pH of amines. (n.d.). Royal Society of Chemistry. [Link]

  • N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (121053-95-0). (n.d.). Chemchart. [Link]

  • N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. (n.d.). PubChem. [Link]

  • Properties of amines. (n.d.). Lumen Learning - Organic Chemistry II. [Link]

  • Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. (2021). IntechOpen. [Link]

  • Physical Properties of Amines: Alkyl, Aliphatic Amines. (2023). StudySmarter. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.). LinkedIn. [Link]

  • Pyrrolidine. (n.d.). Wikipedia. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]

  • Chemical Properties of Pyrrolidine (CAS 123-75-1). (n.d.). Cheméo. [Link]

  • Study of pH-dependent drugs solubility in water. (2012). ResearchGate. [Link]

  • Advanced Properties of Amines. (2023). Chemistry LibreTexts. [Link]

  • Amines. (2005). Principles of Drug Action 1. [Link]

  • 2-(Pyrrolidin-1-yl)ethanamine. (n.d.). Solubility of Things. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016). PeerJ. [Link]

  • 1-Pyrrolidineethanamine. (n.d.). PubChem. [Link]

  • N-ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine. (n.d.). CM-Fine-Chemicals. [Link]

  • N-ethyl-2-methyl-N-(pyrrolidin-3-yl)prop-2-enamide. (n.d.). PubChem. [Link]

  • 2-(2-Aminoethyl)-1-methylpyrrolidine. (n.d.). PubChem. [Link]

Sources

minimizing off-target effects of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrrolidine-Based Compounds

A Senior Application Scientist's Guide to Minimizing Off-Target Effects of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine and Related Analogs

Disclaimer: The specific compound N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is not extensively characterized in publicly available scientific literature[1][][3]. This guide is therefore based on established principles of safety pharmacology and data from structurally related compounds, particularly the pyrovalerone-type synthetic cathinones. This class of compounds shares the core pyrrolidine scaffold and is known to interact with monoamine transporters, providing a scientifically robust framework for anticipating and mitigating potential off-target effects[4][5][6].

Section 1: Understanding the Challenge: Off-Target Effects of Pyrrolidine-Based Stimulants

The pyrrolidine ring is a versatile scaffold found in numerous pharmacologically active agents[7]. When incorporated into stimulant-type molecules like synthetic cathinones, it often confers high potency for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[4][6]. While potent DAT/NET inhibition is often the primary therapeutic or pharmacological goal, off-target interactions can lead to significant safety concerns, primarily cardiovascular and central nervous system (CNS) toxicities[8][9].

The primary objectives of safety pharmacology are to identify these undesirable effects early, evaluate the associated risks, and investigate the underlying mechanisms[10][11][12]. This guide provides a structured approach to achieving these goals when working with novel pyrrolidine-based compounds.

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the preclinical development of pyrrolidine-based compounds.

Question 1: My novel compound shows significant cardiovascular liabilities (hypertension, tachycardia) in early in vivo screens. What is the likely mechanism and how can I investigate it further?

Answer:

Likely Mechanism: The observed cardiovascular effects are characteristic of sympathomimetic stimulants. The primary mechanism is likely potent inhibition of the norepinephrine transporter (NET) and, to a lesser extent, the dopamine transporter (DAT) in the peripheral and central nervous systems. This inhibition increases synaptic concentrations of norepinephrine, leading to over-activation of adrenergic receptors (alpha and beta) on cardiac muscle and vascular smooth muscle, resulting in increased heart rate and blood pressure. Studies on related compounds like 3,4-methylenedioxypyrovalerone (MDPV) confirm that these effects are mediated by an increase in central sympathetic outflow[8][13].

Investigational Strategy:

  • Confirm Adrenergic Mechanism: Conduct in vivo studies in an appropriate animal model, pretreating with specific adrenergic antagonists before administering your compound.

    • An α1-adrenoceptor antagonist (e.g., prazosin) should attenuate the hypertensive effect[13].

    • A β-adrenoceptor antagonist (e.g., propranolol) should attenuate the tachycardic effect[13].

    • A mixed α/β antagonist may counteract both effects[8].

  • Assess Transporter Selectivity: Perform in vitro monoamine transporter uptake assays to determine the potency (IC₅₀) of your compound at DAT, NET, and SERT. High potency at NET would confirm the primary hypothesis.

  • Secondary Target Screening: If the effects are not fully explained by NET inhibition, conduct a broad radioligand binding screen against a panel of receptors and ion channels known to modulate cardiovascular function (e.g., adrenergic, serotonergic, and dopaminergic receptor subtypes).

Question 2: How can I assess the abuse potential of my lead compound early in development?

Answer:

Core Principle: The abuse potential of stimulant drugs is strongly correlated with their potency and selectivity as dopamine transporter (DAT) inhibitors[4][14]. High selectivity for DAT over the serotonin transporter (SERT) is a key determinant of a compound's reinforcing effectiveness[5][14].

Early Assessment Strategy:

  • In Vitro Transporter Profiling: The first and most critical step is to determine the IC₅₀ values for DAT, NET, and SERT using a monoamine transporter uptake inhibition assay. Calculate the DAT/SERT selectivity ratio (IC₅₀ SERT / IC₅₀ DAT). A high ratio is indicative of a higher abuse liability[4].

  • Behavioral Pharmacology (in vivo): If in vitro data raises concerns, proceed with behavioral assays in rodents.

    • Locomotor Activity: Increased spontaneous locomotor activity is a hallmark of psychostimulant action and is often used as an initial screen[15].

    • Intravenous Self-Administration (IVSA): This is the gold standard for assessing reinforcing effects. The rate at which an animal will work to receive the drug is a direct measure of its abuse potential.

Parameter High Abuse Potential Low Abuse Potential Rationale
DAT IC₅₀ Low (nM range)High (µM range)Potent DAT inhibition drives reinforcing effects.
SERT IC₅₀ High (µM range)Low (nM range)SERT activity can serve as a negative modulator of reinforcing effectiveness[14].
DAT/SERT Ratio High (>100)Low (<10)High selectivity for DAT over SERT is strongly correlated with reinforcing effectiveness[4][14].
Locomotor Activity Significant, dose-dependent increaseMinimal or no increaseIndicates central stimulant activity.

Question 3: My compound shows activity at the hERG channel in an initial screen. What are the next steps to assess the risk of QT prolongation?

Answer:

Background: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes (TdP)[16][17]. An initial positive finding necessitates a more detailed, quantitative assessment.

Next Steps:

  • Quantitative Electrophysiology: The gold standard for hERG assessment is the patch-clamp electrophysiology assay[16][17]. This should be conducted to determine a precise IC₅₀ value for hERG channel inhibition. Follow established best practices and voltage protocols as recommended by regulatory bodies like the FDA and ICH[17][18].

  • Calculate the Safety Margin: The clinical risk is not determined by the hERG IC₅₀ alone, but by the margin between this value and the expected therapeutic plasma concentration.

    • Safety Margin = (hERG IC₅₀) / (Maximum Free Therapeutic Plasma Concentration)

    • A safety margin of >30-fold is generally considered low risk, but this can vary.

  • Comprehensive in vitro Proarrhythmia Assay (CiPA): If the safety margin is narrow, the CiPA initiative recommends a more comprehensive assessment. This involves evaluating the compound's effects on other cardiac ion channels (e.g., sodium and calcium channels) and using computational models to predict the integrated effect on the cardiomyocyte action potential[17].

Section 3: Key Experimental Protocols & Workflows

A systematic approach to screening is essential for identifying and mitigating off-target effects. The following workflow outlines a standard industry practice.

Workflow for Off-Target Liability Assessment

OffTargetWorkflow cluster_0 Phase 1: In Silico & Early In Vitro cluster_1 Phase 2: Safety & Mechanistic Assays cluster_2 Phase 3: In Vivo Confirmation A Compound Design (N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine Analog) B In Silico Screening (Predict off-target interactions) A->B D Primary Transporter Assay (DAT, NET, SERT IC₅₀) A->D C Broad Ligand Binding Panel (e.g., 44-100 common targets) B->C Prioritize targets F Secondary Functional Assays (e.g., GPCR activation, enzyme inhibition) C->F Hits from binding panel E hERG Patch-Clamp Assay (Determine IC₅₀) D->E All compounds G Decision Point: Proceed or Redesign? D->G Poor selectivity? E->G Low safety margin? F->G Potent off-target activity? H Rodent Safety Model (Cardiovascular & CNS endpoints) G->H Proceed I Definitive Preclinical Safety (GLP Toxicology) H->I

Caption: Workflow for identifying and mitigating off-target effects.

Protocol 1: Competitive Radioligand Binding Assay for Receptor Selectivity

This protocol is used to determine the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand. This is considered a gold standard for measuring ligand-receptor binding affinity[19][20].

Objective: To determine the inhibitory constant (Kᵢ) of the test compound at a panel of off-target receptors (e.g., adrenergic receptors α₁, α₂, β₁; serotonin receptors 5-HT₁ₐ, 5-HT₂ₐ; dopamine receptors D₁, D₂).

Materials:

  • Receptor Source: Membrane homogenates from cells stably expressing the target receptor or from specific tissue regions.

  • Radioligand: A high-affinity, receptor-specific ligand labeled with ³H or ¹²⁵I.

  • Test Compound: Serial dilutions of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine or analog.

  • Assay Buffer, Scintillation fluid, 96-well plates, filtration apparatus.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Add Reagents:

    • Add serial dilutions of the unlabeled test compound (typically 10 concentrations over a five-log unit range)[19].

    • Add a fixed concentration of the radiolabeled ligand (typically at or near its Kₔ value).

    • Initiate the binding reaction by adding the receptor membrane preparation.

  • Define Controls:

    • Total Binding: Wells containing only radioligand and receptor membranes.

    • Non-Specific Binding (NSB): Wells containing radioligand, receptor membranes, and a high concentration of a known, potent unlabeled ligand to saturate all specific binding sites.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination & Separation: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the free radioligand (filtrate)[21].

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant[22].

Protocol 2: Automated Patch-Clamp hERG Assay

This protocol outlines the use of an automated patch-clamp system (e.g., QPatch) to determine the IC₅₀ of a compound for the hERG potassium channel, a key component of the ICH S7B safety pharmacology guidelines[12][23].

Objective: To quantify the inhibitory effect of the test compound on the hERG current in a stable cell line.

Materials:

  • Cell Line: HEK293 cells stably transfected with the hERG gene[16].

  • Solutions: Extracellular and intracellular recording solutions.

  • Test Compound: Stock solution in DMSO, serially diluted.

  • Positive Control: A known hERG inhibitor (e.g., E-4031, Cisapride)[16][18].

  • Automated Patch-Clamp System (e.g., QPatch, SyncroPatch).

Step-by-Step Methodology:

  • Cell Preparation: Harvest the hERG-HEK293 cells and prepare a single-cell suspension in the extracellular solution.

  • System Priming: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Capture and Sealing: The system automatically positions single cells over apertures and forms a high-resistance (>1 GΩ) "gigaseal" between the cell membrane and the substrate[18].

  • Whole-Cell Configuration: A membrane patch under the aperture is ruptured to gain electrical access to the cell's interior, establishing the whole-cell patch-clamp configuration.

  • Baseline Recording: Apply a specific voltage protocol to elicit and measure the hERG current. Record a stable baseline current in the vehicle (extracellular solution with DMSO) for several minutes[16]. A typical voltage step protocol is used to activate the channels and a subsequent repolarizing step is used to measure the characteristic "tail current," which is the primary endpoint for measuring hERG inhibition[18].

  • Compound Application: Perfuse the cells sequentially with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM)[16]. Allow the effect to reach steady-state at each concentration (typically 3-5 minutes).

  • Positive Control: At the end of the experiment, apply a saturating concentration of a positive control to confirm assay sensitivity and achieve maximal block.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at baseline and in the presence of each compound concentration.

    • Calculate the percentage inhibition for each concentration relative to the baseline vehicle control.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀ value[18].

Signaling Pathway: Monoamine Transporter Inhibition

MonoaminePathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE_Vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Synapse_DA Synaptic DA DA_NE_Vesicle->Synapse_DA Release Synapse_NE Synaptic NE DA_NE_Vesicle->Synapse_NE Release D_Receptor Dopamine Receptors OnTarget On-Target Effects (e.g., CNS Stimulation) D_Receptor->OnTarget A_Receptor Adrenergic Receptors OffTarget Off-Target Effects (e.g., Tachycardia, Hypertension) A_Receptor->OffTarget Compound Pyrrolidine Compound (e.g., N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine) Compound->DAT Inhibition Compound->NET Inhibition Synapse_DA->DAT Reuptake Synapse_DA->D_Receptor Binding Synapse_NE->NET Reuptake Synapse_NE->A_Receptor Binding

Caption: Mechanism of on-target and off-target effects.

References

  • Davenport, A. P., et al. (n.d.). Radioligand binding assays and their analysis. PubMed. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements? Retrieved from [Link]

  • Slideshare. (n.d.). hERG Assay. Retrieved from [Link]

  • Labcorp. (2025, May 16). An in vitro solution to model off-target effects. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • NIH. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Retrieved from [Link]

  • FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • NIH. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). The process to split reliable and "detected" off-targets. 9 in vitro... Retrieved from [Link]

  • Naeem, M., et al. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]

  • De la Torre, D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Retrieved from [Link]

  • Gannon, B. M., et al. (2017). Pharmacological mechanisms underlying the cardiovascular effects of the “bath salt” constituent 3,4‐methylenedioxypyrovalerone (MDPV). PubMed Central. Retrieved from [Link]

  • Gannon, B. M., et al. (2017). Pharmacological mechanisms underlying the cardiovascular effects of the "bath salt" constituent 3,4-methylenedioxypyrovalerone (MDPV). PubMed. Retrieved from [Link]

  • Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

  • ResearchGate. (n.d.). Cardiovascular effects of 3,4-methylenedioxypyrovalerone (MDPV) in male and female Sprague-Dawley rats. Retrieved from [Link]

  • Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. NIH. Retrieved from [Link]

  • John, C. S., et al. (1996). Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. Retrieved from [Link]

  • Gannon, B. M., et al. (2018). Cardiovascular and Locomotor Effects of Binary Mixtures of Common “Bath Salts” Constituents: Studies with Methylone, MDPV, and Caffeine in Rats. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Retrieved from [Link]

  • Taffe, M. A., et al. (n.d.). Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. Retrieved from [Link]

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • MDPI. (n.d.). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the Purification of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (CAS 121053-95-0). We will address common issues through a structured question-and-answer format, offering both theoretical explanations and practical, field-proven protocols.

Compound Profile & Key Physicochemical Properties

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a chiral diamine featuring two basic nitrogen centers: a secondary amine within the pyrrolidine ring and a tertiary diethylamine group. These structural features are central to the challenges encountered during its purification.

PropertyValueSource
Molecular Formula C₉H₂₀N₂[1][]
Molecular Weight 156.27 g/mol [1][]
Boiling Point 197.5°C (at 760 mmHg)[]
Density 0.872 g/cm³[]
Structure CCN(CC)CC1CCCN1[1]
Chirality Chiral center at C2 of the pyrrolidine ring. The (2R)-enantiomer is CAS 1604338-03-5.[3]
pKa Values (Predicted) The tertiary amine is expected to be more basic (pKa ~10-11) than the secondary amine (pKa ~9-10). Exact values should be determined experimentally.General Amine Basicity
Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine?

The main difficulties arise from its key structural features:

  • Two Basic Centers: The presence of both a secondary and a tertiary amine complicates purification. These sites can interact strongly with acidic media, including standard silica gel, leading to poor chromatographic separation. Their differing basicities can, however, be exploited in acid-base extractions.

  • Chirality: The compound possesses a stereocenter. If enantiomeric purity is required, purification methods must be chosen carefully to avoid racemization and to separate the desired enantiomer from the other.[4]

  • High Boiling Point: The boiling point of 197.5°C necessitates vacuum distillation for purification, which carries the risk of thermal degradation if not performed carefully.[][5]

  • Potential for Similar Impurities: Synthetic byproducts may have similar polarities and basicities, making separation by standard techniques like extraction or simple chromatography challenging.

Q2: Can I use standard silica gel chromatography for purification?

Direct application to standard silica gel is strongly discouraged. Amines, being basic, interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This leads to significant peak tailing, poor resolution, and often, irreversible adsorption of the product to the column.[6] To achieve successful separation, you must either:

  • Use a basic modifier in your mobile phase (e.g., 0.5-2% triethylamine or ammonia in your eluent).

  • Use a deactivated stationary phase like neutral alumina or an amino-propylated silica gel column.

Q3: Is distillation a viable purification method?

Yes, but with precautions. Given the atmospheric boiling point of 197.5°C, vacuum distillation is mandatory to lower the boiling point and prevent thermal decomposition.[5][7][8][9][10] This method is excellent for removing non-volatile impurities (like salts or polymers) or very volatile impurities (like residual solvents). However, prolonged exposure to high temperatures, even under vacuum, can risk racemization of the chiral center.

Q4: My product yield is low after performing an acid-base extraction. What could be the cause?

Low yields in acid-base extractions of amines are common and can stem from several issues:[11][12]

  • Incorrect pH: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate both amine groups and transfer the resulting salt into the aqueous phase. Conversely, ensure the pH is strongly basic (pH > 12) during the back-extraction to fully deprotonate the salt and regenerate the free amine.[11]

  • Emulsion Formation: Vigorous shaking can create stable emulsions at the organic-aqueous interface, trapping the product. If an emulsion forms, let the funnel stand, gently swirl it, or add a small amount of brine to help break it.

  • Incomplete Extraction: Perform multiple extractions (at least 3x) with fresh solvent at each step to ensure complete transfer between phases.[13]

Q5: How can I confirm the purity and enantiomeric excess of my final product?

A combination of analytical techniques is recommended:

  • Purity Assessment:

    • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for assessing volatility and identifying residual solvents or volatile impurities.

    • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Confirms the chemical structure and can reveal the presence of impurities if they are at a sufficient concentration (>1-5%).

  • Enantiomeric Purity Assessment:

    • Chiral HPLC (High-Performance Liquid Chromatography): This is the gold standard for determining enantiomeric excess (% ee).[14][15] A suitable chiral stationary phase (e.g., polysaccharide-based columns) is required.[16][17]

Troubleshooting Guide
Problem 1: Persistent Impurities After Acid-Base Extraction
  • Symptom: NMR or GC-MS analysis shows impurities remain after a standard acid-base workup.

  • Causality: The impurities may be basic themselves and are co-extracted with the product. Alternatively, they may be neutral but get trapped in emulsions.

  • Troubleshooting Protocol:

    • Analyze Impurity Identity: Use GC-MS to identify the mass of the impurities. This can help determine if they are starting materials or side-products.

    • Fractional pH Extraction: Since the two amines on the target molecule have different pKa values, a careful, stepwise pH adjustment can sometimes selectively extract impurities. This is an advanced technique and requires careful pH monitoring.

    • Follow with Chromatography: An acid-base extraction is best viewed as a bulk purification step. Follow it with column chromatography to remove closely related impurities.

Problem 2: Poor Separation and Peak Tailing in Column Chromatography
  • Symptom: The product streaks down the column (tailing) or co-elutes with other components.

  • Causality: This is the classic sign of strong, undesirable interactions between the basic amine and acidic silica gel.[6] The basic modifier may be insufficient or improperly mixed.

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Chromatographic Separation cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Stationary Phase Change start Crude Amine Shows Tailing on TLC mod_check Are you using a basic modifier (e.g., 1% TEA or NH₃)? start->mod_check add_mod Action: Add 1-2% Triethylamine (TEA) to the eluent. Pre-treat silica with the mobile phase. mod_check->add_mod No inc_mod Action: Increase modifier concentration to 2-3% or switch to 1-2% NH₃ in MeOH (use a dedicated column). mod_check->inc_mod Yes, but still tailing still_tailing Is tailing still observed? add_mod->still_tailing inc_mod->still_tailing switch_sorbent Action: Switch to a less acidic stationary phase. still_tailing->switch_sorbent Yes end_point Achieved Symmetrical Peak Shape still_tailing->end_point No alumina Option A: Neutral Alumina (Brockmann I-III) switch_sorbent->alumina amino_silica Option B: Amino-Propyl Silica Gel switch_sorbent->amino_silica alumina->end_point amino_silica->end_point

Caption: Troubleshooting workflow for amine tailing in chromatography.

Problem 3: Loss of Enantiomeric Purity (Racemization)
  • Symptom: Chiral HPLC analysis shows a decrease in enantiomeric excess (% ee) after a purification step.

  • Causality: The stereocenter at the C2 position of a pyrrolidine ring can be susceptible to racemization under harsh conditions, particularly prolonged exposure to heat or strong acids/bases, which can facilitate ring-opening/closing or deprotonation/reprotonation events.[18]

  • Preventative Measures:

    • Avoid High Temperatures: When performing distillation, use an efficient vacuum pump to keep the boiling temperature as low as possible. Use the minimum temperature required to achieve distillation.

    • Limit Exposure to Strong Acid/Base: During extractions, do not let the compound sit in strongly acidic or basic aqueous solutions for extended periods. Perform the steps efficiently and move to the next stage.

    • Monitor % ee: Use chiral HPLC to check the enantiomeric excess of your material before and after critical purification steps to identify where the potential racemization is occurring.

Key Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the basic diamine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether, ~10 mL per 1 g of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl (aq). Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains the protonated diamine salt.

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh 1 M HCl to ensure all amine has been transferred. Combine all aqueous extracts.

  • Wash (Optional): Wash the combined aqueous layers with a small portion of fresh organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous solution in an ice bath. While stirring, slowly add 5 M NaOH (aq) until the solution is strongly basic (pH > 12, check with pH paper). A cloudy precipitate or oil (the free amine) should form.

  • Back-Extraction: Transfer the basic aqueous solution back to a separatory funnel. Add fresh organic solvent (e.g., dichloromethane, one-third of the aqueous volume). Shake to extract the neutral amine back into the organic layer.

  • Isolate Product: Drain the organic layer. Repeat the back-extraction two more times with fresh organic solvent. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified free amine.[13]

Protocol 2: Purification via Diastereomeric Salt Resolution

This method is used to separate the two enantiomers of the racemic amine.[19]

  • Salt Formation: Dissolve 1 equivalent of the racemic amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of an enantiomerically pure chiral acid (e.g., (+)-Dibenzoyl-D-tartaric acid or (+)-Tartaric acid) in the minimum amount of the same warm solvent.[20][21]

  • Crystallization: Slowly add the warm acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially to 4°C. The salt of one enantiomer should preferentially crystallize out due to lower solubility.[20][22][23]

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomeric salt.

  • Purity Check: Check the enantiomeric purity of the amine from the crystallized salt by liberating a small sample (using the basification and extraction steps from Protocol 1) and analyzing it by chiral HPLC.

  • Recrystallization: If the desired purity is not achieved, recrystallize the salt from a fresh portion of the solvent system.

  • Liberation of Pure Enantiomer: Once the desired purity is reached, suspend the bulk of the diastereomeric salt in water and follow steps 6-9 from Protocol 1 to liberate and isolate the pure, enantiomerically enriched free amine.[20]

References

Sources

resolving inconsistencies in N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine experiments

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to resolving inconsistencies in experiments involving N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

Technical Support Center: N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Introduction

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (CAS 121053-95-0) is a substituted pyrrolidine that serves as a valuable building block in medicinal chemistry and drug discovery.[][2] The pyrrolidine moiety is a privileged structure found in numerous FDA-approved drugs and natural products.[2][3] However, its synthesis and handling can present challenges, leading to inconsistencies in experimental outcomes. This guide provides a comprehensive resource for researchers, offering detailed troubleshooting workflows and evidence-based protocols to ensure reproducibility and success.

This support center is structured to address issues from synthesis to final characterization, providing both quick-reference FAQs and in-depth troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis and handling of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

Q1: What is the most reliable and common method for synthesizing N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine? A1: The most prevalent and versatile method is reductive amination . This typically involves the reaction of 2-(aminomethyl)pyrrolidine with acetaldehyde and a reducing agent, or the reaction of a suitable aldehyde with N,N-diethylethylenediamine followed by cyclization. The former is often more direct. Reductive amination is a powerful technique for forming C-N bonds but requires careful control to avoid side reactions.[4]

Q2: My reductive amination yield is consistently low. What is the most likely cause? A2: Low yields in reductive amination often stem from inefficient formation of the intermediate imine or schiff base.[5] This can be caused by the presence of water, unfavorable pH, or steric hindrance. To drive the equilibrium toward the imine, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Alternatively, using a catalytic amount of acetic acid can facilitate imine formation, particularly with less reactive amines.[5]

Q3: Which reducing agent is best for this synthesis? A3: A mild and selective reducing agent is crucial to prevent the premature reduction of the starting aldehyde before it can form an imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for its mildness and effectiveness in one-pot reductive amination procedures.[4][5] While sodium borohydride (NaBH₄) can be used, it is less selective and may reduce the aldehyde. If using NaBH₄, it is critical to allow sufficient time for the imine to form before adding the reducing agent.[4][6]

Q4: How should I properly store N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine? A4: Like many amines, this compound can be susceptible to oxidation and may be hygroscopic. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature, typically -20°C for long-term storage, as recommended by suppliers.[7]

Q5: I see unexpected peaks in my ¹H NMR spectrum. What are the most common impurities? A5: Common impurities include unreacted starting materials, the intermediate imine, and over-alkylated byproducts. Residual solvent is also a frequent issue. The imine impurity is particularly common if the reduction step is incomplete.[6] A troubleshooting guide for spectral analysis is provided in Part 3.

Part 2: Synthesis Troubleshooting Guide

This section provides a detailed, problem-oriented approach to resolving common issues during the synthesis of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine via reductive amination.

Core Reaction: Reductive Amination

The standard approach involves the reaction between (pyrrolidin-2-yl)methanamine and acetaldehyde to form an intermediate imine, which is then reduced in situ.

G cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: Reduction A (Pyrrolidin-2-yl)methanamine C Intermediate Imine + H₂O A->C B Acetaldehyde B->C E N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (Final Product) C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E Reduces Imine

Caption: General workflow for reductive amination synthesis.

Problem 1: Low or No Yield of Target Compound

Low conversion is a frequent and frustrating issue. The following decision tree provides a systematic approach to diagnosis and resolution.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_SM Verify Purity of Starting Materials (Amine & Aldehyde) Start->Check_SM Imine_Formation Optimize Imine Formation Check_SM->Imine_Formation Materials are Pure SM_Impure Solution: Purify starting materials. Use fresh aldehyde. Ensure amine is not a salt. Check_SM->SM_Impure Impurities Found Imine_Issue Is imine formation sluggish or incomplete? Imine_Formation->Imine_Issue Reduction_Step Evaluate Reduction Step Reduction_Issue Is the reducing agent effective? Reduction_Step->Reduction_Issue Imine_Issue->Reduction_Step No, Imine Forms Add_Catalyst Solution: Add catalytic acetic acid (0.1 eq). This protonates the carbonyl, accelerating nucleophilic attack. Imine_Issue->Add_Catalyst Yes Remove_Water Solution: Add dehydrating agent (MgSO₄, molecular sieves). This drives the equilibrium towards the imine. Imine_Issue->Remove_Water Yes Change_Reducer Solution: Switch to a milder, more selective agent like NaBH(OAc)₃. Ensure it is fresh and handled under inert conditions. Reduction_Issue->Change_Reducer No Check_Stoichiometry Solution: Increase equivalents of reducing agent (1.2-1.5 eq). Add it portion-wise to control the reaction. Reduction_Issue->Check_Stoichiometry No

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Multiple Products / Complex Mixture

A complex reaction mixture, often observed by TLC or crude NMR, indicates the presence of side reactions.

Potential Side Reaction Cause Validated Solution & Rationale
Over-alkylation The secondary amine product is nucleophilic and can react with another molecule of the aldehyde, leading to a tertiary amine byproduct.Solution: Use a stoichiometric amount of the aldehyde or a slight excess of the primary amine (1.0-1.2 eq). This ensures the aldehyde is consumed before significant over-alkylation of the product can occur.[5]
Aldehyde Self-Condensation Aldehydes, especially unhindered ones like acetaldehyde, can undergo self-aldol condensation, particularly under basic or acidic conditions.Solution: Maintain a neutral or mildly acidic pH. Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low. Running the reaction at a lower temperature (0°C to RT) can also suppress this side reaction.
Unreacted Imine Incomplete reduction of the intermediate imine.[6]Solution: Ensure the reducing agent is active and used in sufficient quantity (1.2-1.5 eq). Allow for adequate reaction time (2-24 hours) and ensure proper mixing. If the issue persists, consider a more powerful (but still selective) reducing system.

Part 3: Purification and Characterization Guide

Troubleshooting Purification

Issue: Difficulty separating the product amine from the imine impurity via extraction.

Amines and imines can have similar pKa values, making a clean separation by acid-base extraction challenging.[6]

  • Strategy 1: Chemical Conversion: Before extraction, add a small amount of NaBH₄ to the crude mixture (after quenching the primary reaction). This will reduce the remaining imine to the desired amine, simplifying the purification to removing starting materials rather than the imine.

  • Strategy 2: Derivatization: If separation is critical and chromatography is not an option, consider converting the amine mixture to its Boc-protected derivative using Boc-anhydride. The resulting carbamates often have significantly different polarity, allowing for easier separation. The Boc group can be removed later.

  • Strategy 3: Vacuum Distillation: Given the compound's boiling point of approximately 197.5°C at 760 mmHg, vacuum distillation is a viable method for purification on a sufficient scale.[][8]

Interpreting Characterization Data

Inconsistencies often become apparent during characterization.

Table 1: Interpreting ¹H NMR Data for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Proton Environment Expected Chemical Shift (δ, ppm) Expected Splitting Pattern Integration Common Issues & Interpretation
-CH₂-CH₃ (Ethyl groups)~1.0-1.2Triplet (t)6HA distorted triplet or lower integration suggests incomplete ethylation or side reactions.
-CH₂-CH₃ (Ethyl groups)~2.4-2.7Quartet (q)4HOverlapping with other signals is possible. 2D NMR (COSY) can confirm coupling to the triplet.
Pyrrolidine Ring -CH₂- ~1.5-2.0Multiplet (m)4HBroad or complex multiplets are expected. Significant deviation may indicate ring-opened byproducts.
Pyrrolidine Ring -CH- ~2.8-3.2Multiplet (m)1HSignal may overlap with other methylene protons.
Bridge -CH₂- ~2.3-2.6Multiplet (m)2HThis signal is key. Its absence or weakness points to a failed reaction.
Pyrrolidine -NH- ~1.5-3.0 (variable)Broad singlet (br s)1HThis signal is often broad and can exchange with D₂O. Its presence confirms the pyrrolidine ring integrity.
Imine Impurity -CH=N- ~7.5-8.5Singlet or Doublet(variable)A sharp signal in this downfield region is a classic indicator of an unreduced imine impurity.[6]

Note: Expected chemical shifts are estimates and can vary based on solvent and concentration. Referencing spectral databases for similar structures is recommended.[9]

Mass Spectrometry (MS) Analysis The expected molecular weight is 156.27 g/mol .[10] In ESI-MS, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 157.28.

  • Inconsistency: Observing a peak at m/z 155.26 could indicate the presence of the unreduced imine impurity ([M-2H+H]⁺).

  • Inconsistency: Higher mass peaks may suggest over-alkylation or other side products. A detailed analysis of the fragmentation pattern can help identify the structure of these impurities.[11]

Part 4: Validated Experimental Protocol

This section provides a reliable, step-by-step protocol for the synthesis of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

Objective: To synthesize N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine via one-pot reductive amination.

Materials:

  • (Pyrrolidin-2-yl)methanamine (1.0 eq)

  • Acetaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add (pyrrolidin-2-yl)methanamine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make an approximately 0.1 M solution.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the stirred solution. Cool the flask to 0°C in an ice bath. Slowly add acetaldehyde (1.1 eq) dropwise. Allow the mixture to stir at 0°C for 20 minutes, then warm to room temperature and stir for an additional 60 minutes. The formation of the imine is critical for the success of the reaction.[5]

  • Reduction: To the stirred mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.

    • Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid temperature increase that could promote side reactions. NaBH(OAc)₃ is chosen for its selectivity for imines over aldehydes.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and imine intermediate.

  • Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Final Product: The crude product can be further purified by vacuum distillation to yield N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine as a clear liquid.[8]

References

  • BenchChem. (2025). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Amination Reactions. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for N-ethyl-2-pyrrolidin-1-ylethanamine in Coordination Chemistry.
  • Reddit. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of N-ethyl-2-pyrrolidin-1-ylethanamine. BenchChem Technical Support.
  • BOC Sciences. (n.d.). N-ETHYL-N-(2-PYRROLIDINYLMETHYL)ETHANAMINE.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine Store.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable.
  • Carreño, M. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction.
  • PrepChem. (n.d.). Synthesis of N-ethyl-3-pyrrolidinemethanamine. PrepChem.com.
  • PubChem. (n.d.). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.
  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose University Consortium.
  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry Clinic.
  • ResearchGate. (2025). LC-MS-MS Analysis of Dietary Supplements for N-ethyl- -ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Journal of Analytical Toxicology.
  • Sigma-Aldrich. (n.d.). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. Merck.

Sources

Technical Support Center: Troubleshooting Background Noise in N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. This document provides in-depth, experience-driven answers to common challenges encountered during the quantification of this molecule, with a specific focus on identifying and mitigating sources of background noise. Our goal is to move beyond simple procedural lists to explain the underlying causality, empowering you to build robust and reliable assays.

Part 1: Troubleshooting High Background in LC-MS/MS Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying small molecules like N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine due to its high sensitivity and selectivity.[1] However, high background noise can compromise these advantages. This section addresses the most common sources of noise in LC-MS/MS workflows.

FAQ 1: My chromatogram shows a high or drifting baseline. What are the likely causes and how do I fix it?

A high, noisy, or drifting baseline can obscure analyte peaks, particularly at low concentrations, leading to poor sensitivity and inaccurate integration. The root cause is often related to contamination in the mobile phase or the LC system itself.[2]

Underlying Causes & Solutions:

  • Mobile Phase Contamination: The most frequent culprit is the mobile phase. Using low-grade solvents or water can introduce a host of impurities that elevate the baseline.[2] In gradient elution, these impurities can accumulate on the column during the initial weak mobile phase conditions and then elute as the organic concentration increases, causing a rising baseline or "ghost peaks".[2]

    • Solution: Always use HPLC or LC-MS grade solvents, salts, and additives.[2][3] Prepare fresh mobile phase daily and filter it through a 0.22 µm filter before use. Ensure your water source is high-purity, such as from a Milli-Q® system.[2]

  • Mobile Phase Additive Issues: Additives like formic acid, ammonium acetate, or amines are used to improve peak shape and ionization efficiency. However, improper use can increase background noise.[4] For example, using a UV-active additive like TFA at a low wavelength can cause a high baseline. In MS, certain additives can form adducts or contribute to background ions.

    • Solution: Use volatile, MS-grade additives at the lowest effective concentration.[4] If using a UV detector, ensure the additive has low absorbance at your chosen wavelength.[5]

  • System Contamination: Contaminants can build up in the injector, tubing, and ion source over time, leading to persistently high background.[4] This can come from previous samples, especially in high-throughput environments.

    • Solution: Implement a rigorous system cleaning protocol. Regularly flush the sample injection system between runs.[4] A weekly cleaning of the ion source is a good practice to prevent gradual buildup.[4] Running blank injections (mobile phase only) can help diagnose if the system is the source of contamination.

Troubleshooting Workflow for High Baseline Noise

start High Baseline Noise Detected q1 Is the mobile phase freshly prepared with LC-MS grade reagents? start->q1 sol1 Prepare fresh mobile phase using high-purity solvents and additives. Filter before use. q1->sol1 No q2 Is the noise present in blank (no injection) runs? q1->q2 Yes sol2 Issue is likely electronic noise or detector malfunction. Check detector settings and consult service manual. q2->sol2 Yes q3 Does injecting a pure solvent blank show the noise? q2->q3 No sol3 Contamination is in the LC system (injector, lines, column). Perform system flush and clean ion source. q3->sol3 Yes sol4 Contamination is from sample carryover or sample matrix. Optimize needle wash and sample prep. q3->sol4 No

Caption: Systematic workflow for diagnosing high baseline noise.

FAQ 2: My results are not reproducible, and I suspect a matrix effect. How can I confirm and mitigate this?

This is a critical issue in bioanalysis. A matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[6] This can lead to ion suppression (most common) or enhancement, causing significant errors in accuracy and precision.[7] For amine compounds, endogenous molecules like phospholipids are a notorious source of matrix effects.[8]

Diagnosing Matrix Effects:

The gold standard for diagnosing matrix effects is the post-column infusion experiment.

  • Continuously infuse a standard solution of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine directly into the mass spectrometer, bypassing the LC column, to obtain a stable signal.

  • While infusing, inject a blank, protein-precipitated matrix sample onto the LC column.

  • Monitor the stable analyte signal from the infusion. If there is a dip or spike in the signal at certain retention times, it indicates that components eluting from the matrix are causing ion suppression or enhancement, respectively.

Mitigating Matrix Effects:

Mitigation StrategyPrincipleWhen to UseReference
Chromatographic Separation Adjust the LC gradient to separate the analyte from the interfering matrix components.When matrix effect is observed at a specific retention time. This is the first and often best approach.[7]
Sample Preparation Use more selective sample cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering components before injection.When simple protein precipitation is insufficient. SPE is highly effective for removing phospholipids.[9]
Dilution Dilute the sample to reduce the concentration of matrix components.When the analyte concentration is high enough to withstand dilution without falling below the limit of quantification.[8]
Stable Isotope-Labeled Internal Standard (SIL-IS) Use an internal standard that is chemically identical to the analyte but contains heavy isotopes (e.g., ¹³C, ²H). It will co-elute and experience the same matrix effects, allowing for accurate correction.This is considered the gold standard for quantitative bioanalysis and should be used whenever possible.[6]
FAQ 3: My analyte peak shows significant tailing. What causes this and how can I improve the peak shape?

Peak tailing for amine compounds is a classic problem in chromatography. The basic amine groups on N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine can interact strongly with acidic silanol groups on the surface of silica-based LC columns.[10] This secondary interaction causes some analyte molecules to be retained longer, resulting in a tailed peak. At low concentrations, this can lead to the complete loss of the peak as the analyte adsorbs to active sites in the system.

Solutions for Amine Peak Tailing:

  • Column Choice: Use a column specifically designed for basic compounds. Many modern columns have proprietary end-capping or a hybrid particle technology that shields the underlying silica, reducing silanol interactions.

  • Mobile Phase pH: Adjust the mobile phase pH. For a basic analyte, working at a low pH (e.g., pH 2-3 using formic acid) ensures the amine is fully protonated (charged). This can reduce unwanted secondary interactions with silanols. Conversely, a high pH (e.g., pH 9-10 with ammonium hydroxide) will keep the amine in its neutral form, which can also improve peak shape on appropriate columns (high-pH stable columns).

  • Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. The TEA will bind to the active silanol sites, effectively "masking" them from your analyte.

  • System Inertness: Ensure all components of your LC system are bio-inert. Amines can adsorb to stainless steel surfaces. Using PEEK tubing and specialized injector components can help, especially at low analyte concentrations.

Part 2: Reducing Background in Immunoassay Formats

For some applications, N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine may be measured using a competitive immunoassay, where it acts as a hapten. High background in this format often stems from non-specific binding (NSB).

FAQ 4: My negative controls have a high signal in my ELISA. What causes this non-specific binding?

Non-specific binding (NSB) occurs when assay components (e.g., antibodies, analyte-enzyme conjugate) adhere to the surface of the microplate wells through unintended hydrophobic or charge-based interactions.[11] This results in a high signal even in the absence of the analyte, reducing the assay's dynamic range and sensitivity. In complex biological samples, endogenous proteins can also contribute to NSB.[12][13]

Troubleshooting Workflow for Immunoassay NSB

start High Signal in Negative Controls q1 Is the blocking step adequate? start->q1 sol1 Increase blocking incubation time or temperature. Test alternative blocking agents (Casein, BSA). q1->sol1 No q2 Are antibody/conjugate concentrations too high? q1->q2 Yes sol2 Titrate primary and secondary antibodies/conjugates to find optimal concentration with the best signal-to-noise ratio. q2->sol2 Yes q3 Is the washing step effective? q2->q3 No sol3 Increase number of wash cycles or the volume of wash buffer. Add a surfactant (e.g., Tween 20) to the wash buffer. q3->sol3 No sol4 Problem persists. Consider buffer additives or alternative plate types. q3->sol4 Yes

Caption: Decision process for troubleshooting non-specific binding.

FAQ 5: What are the most effective buffer additives for reducing NSB?

Optimizing your buffers is a powerful way to minimize NSB. The goal is to create an environment that discourages unintended interactions while preserving specific antibody-antigen binding.

Additive/StrategyMechanism of ActionTypical ConcentrationReference
Blocking Proteins Proteins like Bovine Serum Albumin (BSA) or casein are added to the buffer to coat any available binding sites on the plate surface, preventing antibodies from sticking non-specifically.1-5% BSA, 0.1-1% Casein[14][15]
Surfactants Non-ionic surfactants like Tween 20 or Triton X-100 disrupt weak hydrophobic interactions that cause NSB.0.05-0.1%[11][14]
Increased Salt Concentration Higher concentrations of salt (e.g., NaCl) can shield electrostatic charges, reducing non-specific binding driven by charge-based interactions.150 mM to 500 mM NaCl[11]
Adjust Buffer pH Changing the buffer pH can alter the charge of proteins and surfaces, which can be optimized to reduce unwanted interactions.Typically between pH 7.2-7.6, but may require optimization.[11]
Part 3: Universal Best Practices in Sample Preparation
FAQ 6: Which sample preparation method is best for minimizing background noise?

Effective sample preparation is the most critical step for reducing matrix effects and overall assay background. The choice of technique depends on the complexity of the matrix and the required sensitivity.

TechniqueDescriptionProsCons
Protein Precipitation (PPT) A simple method where an organic solvent (e.g., acetonitrile) is added to a biological sample to crash out proteins.Fast, simple, inexpensive.Non-selective. Does not remove many other matrix components like phospholipids, leading to high potential for matrix effects.
Liquid-Liquid Extraction (LLE) Separates the analyte from matrix components based on differential solubility in two immiscible liquids (e.g., aqueous sample and an organic solvent).Can provide a much cleaner extract than PPT. Selectivity can be tuned by adjusting pH.Can be labor-intensive; requires solvent optimization.
Solid-Phase Extraction (SPE) The sample is passed through a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted.Highly selective. Can effectively remove specific interferences like phospholipids. Provides the cleanest extracts, minimizing matrix effects.Most complex and expensive method; requires method development.

For a robust assay for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine in a complex matrix like plasma, SPE is generally the recommended approach due to its superior ability to remove interfering components.

References
  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf.
  • Journal of The American Society for Mass Spectrometry. (2012).
  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
  • The Analyst. (2014). Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis.
  • AAT Bioquest. (2024). How to eliminate non-specific binding?
  • Journal of Immunological Methods. (1985). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays.
  • ResearchGate. (2012).
  • Scandinavian Journal of Clinical and Laboratory Investigation. (2012).
  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
  • BenchChem. (2025).
  • Bryan Research & Engineering, LLC. (n.d.).
  • LCGC. (2022).
  • Chromatography Forum. (2005). Problems with low level amines by GC-FID.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • PubChem. (n.d.). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.
  • International CCS Knowledge Centre. (n.d.).
  • BOC Sciences. (n.d.). CAS 121053-95-0 N-ETHYL-N-(2-PYRROLIDINYLMETHYL)ETHANAMINE.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
  • EPTQ. (2013).
  • PubChem. (n.d.). 1-Pyrrolidineethanamine.
  • ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Journal of Organic Chemistry. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine.

Sources

Validation & Comparative

A Comparative Analysis of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of pyrrolidine-based compounds, understanding the nuanced effects of structural modifications is paramount. This guide provides an in-depth technical comparison of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, a disubstituted aminomethylpyrrolidine, with its structurally similar counterparts. By examining the available experimental data and structure-activity relationships (SAR), this document aims to furnish a scientifically rigorous resource to inform future research and development in this chemical space, with a particular focus on their potential interactions with dopaminergic systems.

Introduction: The Significance of the Pyrrolidinemethylamine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can be strategically modified to interact with a variety of biological targets. When coupled with a methylamine side chain at the 2-position, the resulting (pyrrolidin-2-yl)methanamine core becomes a versatile building block for compounds targeting the central nervous system, most notably dopamine receptors.[2][3]

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (also known as N,N-diethyl-(pyrrolidin-2-yl)methanamine) features a diethylamino group attached to the methyl group of the 2-aminomethylpyrrolidine core. The nature of the substitution on the exocyclic nitrogen atom is a critical determinant of the pharmacological activity of this class of compounds. This guide will dissect the influence of these substitutions by comparing the title compound with key analogs.

Comparative Analysis: Structure-Activity Relationships

While direct experimental data for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is limited in publicly accessible literature, a comprehensive understanding of its potential activity can be extrapolated from structure-activity relationship (SAR) studies on closely related analogs targeting dopamine D2-like receptors.

The Role of N-Alkylation on Dopamine Receptor Affinity

The degree of N-alkylation on the 2-aminomethylpyrrolidine scaffold profoundly impacts binding affinity and selectivity for dopamine receptors.

  • Unsubstituted Amine ((pyrrolidin-2-yl)methanamine): The primary amine serves as the foundational structure. While it can engage in hydrogen bonding, it generally exhibits lower affinity for D2-like receptors compared to its N-alkylated derivatives.

  • Mono-N-alkylation (e.g., N-ethyl-(pyrrolidin-2-yl)methanamine): The introduction of a single small alkyl group, such as an ethyl group, can modulate binding affinity. Studies on related scaffolds, like 2-aminotetralins, have shown that N-ethyl substitution can be well-tolerated and may lead to potent dopaminergic activity.[4] For instance, in a series of N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamines, N-ethyl substitution decreased affinity for D1 receptors but significantly enhanced affinity for D2 binding sites.[5]

  • Di-N-alkylation (N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine): The presence of two ethyl groups on the exocyclic nitrogen introduces greater steric bulk. SAR studies on eticlopride analogs, which contain a substituted (pyrrolidin-2-yl)methylamine moiety, have indicated that small N-alkyl groups are often poorly tolerated unless accompanied by a linker and a secondary pharmacophore.[2][6] This suggests that the N,N-diethyl substitution in the target compound might lead to a decrease in binding affinity at D2/D3 receptors compared to its mono-ethyl counterpart, depending on the specific binding pocket architecture. However, in the context of 2-aminotetralins, N,N-disubstituted derivatives have been identified as potent D2 dopamine receptor agonists.[7][8] This highlights that the influence of N,N-dialkylation is context-dependent and influenced by the overall molecular framework.

The following table summarizes the anticipated impact of N-substitution on D2-like receptor affinity based on available SAR data for analogous compound series.

CompoundSubstitution on Exocyclic NitrogenAnticipated Relative D2-like Receptor AffinityRationale
(Pyrrolidin-2-yl)methanamineUnsubstituted (Primary Amine)LowerLacks hydrophobic interactions provided by alkyl groups.
N-ethyl-(pyrrolidin-2-yl)methanamineMono-ethyl (Secondary Amine)Moderate to HighBalances steric factors with potential for favorable hydrophobic interactions.[4][5]
N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine Di-ethyl (Tertiary Amine) Potentially Lower to Moderate Increased steric bulk may hinder optimal binding unless the receptor pocket can accommodate it.[2][6] However, some N,N-dialkylated analogs show high potency.[7]
N-propyl-(pyrrolidin-2-yl)methanamineMono-propyl (Secondary Amine)Potentially HighIn some series, an n-propyl group is optimal for dopamine receptor agonism.[4]

Experimental Methodologies for Comparative Evaluation

To empirically determine the pharmacological profile of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine and its analogs, a series of well-established in vitro and in vivo assays are required. The following protocols provide a framework for such a comparative study.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of the test compounds for dopamine D2 and D3 receptors.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

Detailed Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing human dopamine D2 or D3 receptors.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [³H]spiperone), and varying concentrations of the test compound.

    • To determine non-specific binding, include wells with a high concentration of a known D2/D3 antagonist (e.g., haloperidol).

    • Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Receptor Binding Assay Workflow Membrane_Prep Membrane Preparation (Cells expressing D2/D3 receptors) Incubation Incubation to Equilibrium Membrane_Prep->Incubation Radioligand Radiolabeled Antagonist (e.g., [3H]spiperone) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow for Dopamine Receptor Binding Assay.

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compounds at D2-like receptors.

Principle: D2-like receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Detailed Protocol:

  • Cell Culture and Stimulation:

    • Use CHO or HEK 293 cells stably expressing human D2 or D3 receptors.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Concurrently, treat the cells with varying concentrations of the test compound. For antagonist testing, co-incubate with a known D2/D3 agonist (e.g., quinpirole).

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis:

    • For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration to determine the EC50 value and maximal efficacy (Emax).

    • For antagonist activity, perform a concentration-response curve for a reference agonist in the presence of different concentrations of the test compound to determine the IC50 or Kb value.

G D2R D2/D3 Receptor G_protein Gαi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC activates Agonist D2/D3 Agonist Agonist->D2R Antagonist D2/D3 Antagonist Antagonist->D2R blocks

Caption: D2/D3 Receptor Signaling Pathway in cAMP Assay.

In Vivo Behavioral Assays

Objective: To assess the effect of the test compounds on spontaneous locomotor activity in rodents, which can indicate stimulant or sedative effects mediated by the dopaminergic system.

Detailed Protocol:

  • Animals and Habituation:

    • Use male mice or rats and allow them to acclimate to the testing room for at least one hour before the experiment.

    • Place each animal in an open-field arena and allow for a habituation period (e.g., 30-60 minutes).

  • Drug Administration and Testing:

    • Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • Immediately place the animal back into the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes) using an automated activity monitoring system with infrared beams.

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Compare the total locomotor activity between different treatment groups using statistical analysis (e.g., ANOVA followed by post-hoc tests).

Conclusion and Future Directions

The pharmacological profile of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is predicted to be influenced by the N,N-diethyl substitution, which may affect its binding affinity and functional activity at dopamine receptors compared to its mono-ethyl and unsubstituted analogs. Based on existing SAR literature, it is plausible that the increased steric bulk of the diethylamino group could reduce its potency at D2/D3 receptors, though this is not a universal rule across all dopaminergic scaffolds.

To definitively characterize this compound and its analogs, the experimental protocols outlined in this guide provide a robust framework. A systematic evaluation of their binding affinities, functional activities, and in vivo behavioral effects is essential. Such studies will not only elucidate the specific properties of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine but also contribute to a more comprehensive understanding of the SAR of N-substituted 2-aminomethylpyrrolidines, thereby aiding in the rational design of novel CNS-active agents. Future research should also explore the stereochemistry of the pyrrolidine ring, as the (R) and (S) enantiomers are likely to exhibit different pharmacological properties.

References

  • Pinna, G. A., Pirisi, M. A., Chelucci, G., Mussinu, J. M., Murineddu, G., Loriga, G., D'Aquila, P. S., & Serra, G. (2002). Synthesis and D(2)-like binding affinity of new derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and related 4H-[9]benzothiopyrano[4,3-b]pyrrole and 5,6-dihydro-4H-benzo[10][11]cyclohepta[b]pyrrole-3-carboxamide analogues. Bioorganic & Medicinal Chemistry, 10(8), 2485–2496. [Link]

  • Bonaventura, J., et al. (2021). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 64(20), 15313-15333. [Link]

  • Shaik, F. B., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. Journal of Medicinal Chemistry, 64(20), 15313-15333. [Link]

  • Charalambous, A., et al. (1990). Synthesis and in vitro affinity for dopamine D-2 receptor of N-fluorine-substituted analogs of eticlopride. Chemical & Pharmaceutical Bulletin, 38(6), 1740-1742. [Link]

  • Crider, A. M., et al. (1984). Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide. Journal of Pharmaceutical Sciences, 73(11), 1585-1587. [Link]

  • Newman, A. H., et al. (2014). Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. Neuropsychopharmacology, 39(1), 251-264. [Link]

  • Usai, C., et al. (1989). Neuroleptic properties of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) with selective antidopaminergic activity. Journal of Pharmacology and Experimental Therapeutics, 249(3), 759-766. [Link]

  • Gmeiner, P., et al. (1990). N-Alkylated Analogs of the Dopaminergic D-2 Receptor Antagonist Raclopride. Journal of Medicinal Chemistry, 33(9), 2430-2437. [Link]

  • Beaulieu, M., et al. (1984). N,N-disubstituted 2-aminotetralins Are Potent D-2 Dopamine Receptor Agonists. European Journal of Pharmacology, 105(1-2), 15-21. [Link]

  • Seeman, P., et al. (1985). Radioreceptor Binding Reveals the Potencies of N,N-disubstituted 2-aminotetralins as D2 Dopamine Agonists. European Journal of Pharmacology, 110(3), 325-333. [Link]

  • Horn, A. S., et al. (1982). N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity. European Journal of Medicinal Chemistry, 17(2), 147-152.
  • PubChem. (n.d.). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, a novel pyrrolidine derivative. Given the limited publicly available data on this specific molecule, we will approach its validation by drawing parallels with structurally similar compounds and employing established pharmacological assays. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

The core structure of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, featuring a pyrrolidine ring and an N,N-diethyl-substituted ethylamine side chain, suggests a potential interaction with monoaminergic systems. The pyrrolidine moiety is a common scaffold in medicinal chemistry, often found in compounds targeting the central nervous system.[1][2] Therefore, our validation strategy will focus on evaluating its activity at monoamine transporters and monoamine oxidase enzymes, key regulators of neurotransmission.

Hypothesized Target Profile and Comparative Validation Strategy

Based on its structural features, we hypothesize that N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine may act as an inhibitor of monoamine transporters (DAT, NET, SERT) and/or monoamine oxidase enzymes (MAO-A, MAO-B). Our validation strategy will, therefore, involve a head-to-head comparison with well-characterized reference compounds to determine its potency and selectivity.

Target Hypothesized Effect of Test Compound Positive Control (Reference Compound) Negative Control
Dopamine Transporter (DAT)Inhibition of Dopamine UptakeGBR 12909 (Selective DAT Inhibitor)Vehicle
Norepinephrine Transporter (NET)Inhibition of Norepinephrine UptakeDesipramine (Selective NET Inhibitor)Vehicle
Serotonin Transporter (SERT)Inhibition of Serotonin UptakeFluoxetine (Selective SERT Inhibitor)Vehicle
Monoamine Oxidase A (MAO-A)Inhibition of MAO-A ActivityClorgyline (Selective MAO-A Inhibitor)Vehicle
Monoamine Oxidase B (MAO-B)Inhibition of MAO-B ActivitySelegiline (Selective MAO-B Inhibitor)Vehicle

Experimental Workflows and Protocols

Monoamine Transporter Uptake Inhibition Assay

This assay will determine the ability of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.[3]

Experimental Workflow:

Experimental Workflow for Monoamine Transporter Uptake Inhibition Assay.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) in appropriate media. Plate cells in 96-well plates and grow to 80-90% confluency.

  • Compound Preparation: Prepare a serial dilution of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine and reference compounds (GBR 12909, desipramine, fluoxetine) in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the test compounds or vehicle for 15-30 minutes at room temperature.

  • Uptake Initiation: Add the radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a predetermined time (e.g., 10 minutes) at room temperature.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) by non-linear regression analysis of the concentration-response curves.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay will assess the inhibitory potential of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine against MAO-A and MAO-B enzymes.[4][5][6] The assay measures the production of hydrogen peroxide, a byproduct of MAO activity.

Signaling Pathway:

MAO_Inhibition substrate MAO Substrate (e.g., p-Tyramine) MAO MAO-A or MAO-B substrate->MAO product Aldehyde Product MAO->product H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Amine Amine MAO->Amine HRP Horseradish Peroxidase H2O2->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin AmplexRed Amplex Red AmplexRed->HRP Inhibitor N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (Potential Inhibitor) Inhibitor->MAO

Mechanism of the Fluorometric MAO Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human MAO-A or MAO-B enzyme, a suitable substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red).

  • Compound Preparation: Prepare a serial dilution of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine and reference compounds (clorgyline for MAO-A, selegiline for MAO-B) in assay buffer.

  • Assay Reaction: In a 96-well black plate, add the MAO enzyme, HRP, and the test compound or vehicle. Pre-incubate for 10-15 minutes at 37°C.

  • Initiation: Initiate the reaction by adding the substrate and Amplex Red mixture.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals using a fluorescence plate reader (Excitation/Emission ≈ 530-560 nm / 590 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Interpretation and Comparative Analysis

The primary outputs of these assays will be the IC₅₀ values for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine at each target. These values should be compared directly with those of the reference compounds to ascertain the potency and selectivity of the novel molecule.

Table 1: Hypothetical In Vitro Profile of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine and Reference Compounds

Compound DAT IC₅₀ (nM) NET IC₅₀ (nM) SERT IC₅₀ (nM) MAO-A IC₅₀ (nM) MAO-B IC₅₀ (nM)
N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamineExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
GBR 129091-10>1000>1000>10000>10000
Desipramine>10001-10>100>10000>10000
Fluoxetine>100>1001-10>10000>10000
Clorgyline>10000>10000>100001-10>1000
Selegiline>10000>10000>10000>10001-10

A potent and selective inhibitor will exhibit a low IC₅₀ value for a specific target and significantly higher values for the others. For instance, a compound with high affinity for DAT would have an IC₅₀ in the low nanomolar range for DAT and much higher IC₅₀ values for NET, SERT, MAO-A, and MAO-B.

Conclusion and Future Directions

This guide outlines a robust and efficient strategy for the initial in vitro characterization of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. By employing a comparative approach with well-established reference compounds, researchers can effectively determine the potency and selectivity of this novel molecule at key monoaminergic targets. The data generated from these assays will be crucial for guiding further preclinical development, including more complex cellular and in vivo studies.

References

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 648. [Link]

  • PubChem. (n.d.). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. National Center for Biotechnology Information. [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

  • Charles River Laboratories. (2023). MAO Inhibition in Drug Discovery and Development. [Link]

  • Holt, A., et al. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Journal of Biomolecular Screening, 17(9), 1186-1194. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • John, C. S., et al. (1996). Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors. Nuclear Medicine and Biology, 23(7), 863-868. [Link]

  • PubChem. (n.d.). 1-Pyrrolidineethanamine. National Center for Biotechnology Information. [Link]

  • Vandeputte, M. M., et al. (2021). Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid. Archives of Toxicology, 95(12), 3841-3852. [Link]

  • Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ACS Omega, 8(46), 43869-43878. [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Pharmaceutical Chemistry Journal, 52(1), 38-42. [Link]

Sources

A Researcher's Guide to the Stereoisomers of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity.[1][2][3] Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, frequently exhibit profound differences in their pharmacological, toxicological, and pharmacokinetic profiles.[1][2][3][4] This guide provides a comprehensive comparative analysis of the enantiomers of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, a chiral amine featuring a stereocenter at the 2-position of the pyrrolidine ring.

While specific research on this exact molecule is limited, its structural motifs—a chiral 2-substituted pyrrolidine ring and a diethylamine group—are prevalent in numerous pharmacologically active agents.[5][6][7] This guide synthesizes established principles of stereochemistry, asymmetric synthesis, and chiral analysis to present a robust framework for investigating its enantiomers. We will explore plausible synthetic and analytical methodologies, present hypothetical comparative data based on well-understood structure-activity relationships, and provide detailed, actionable protocols for researchers.

The Principle of Stereoselectivity in Drug Action

The differential biological effects of enantiomers are often explained by the Easson-Stedman hypothesis.[8][9] This model posits that for a chiral molecule to elicit a biological response, it must interact with its chiral target (like an enzyme or receptor) at a minimum of three points.[8][10][11] The more active enantiomer, or eutomer, can achieve this optimal three-point binding, whereas the less active distomer can only establish a two-point interaction, resulting in a weaker or non-existent effect.[8][9][12] In some cases, the distomer can even contribute to off-target effects or toxicity.[1][3][12] Therefore, the separation and individual characterization of enantiomers are paramount in modern drug development.[2][13]

Conceptual Model: The Easson-Stedman Hypothesis

The following diagram illustrates the three-point attachment model. The (R)-enantiomer (hypothetically the eutomer) achieves a perfect three-point fit with the chiral receptor surface, leading to a strong biological response. In contrast, the (S)-enantiomer (distomer) cannot achieve the same three-point interaction due to its mirrored stereochemistry, resulting in significantly lower affinity and efficacy.

Easson_Stedman cluster_R (R)-Enantiomer (Eutomer) Binding cluster_S (S)-Enantiomer (Distomer) Mismatch R_Enantiomer (R)-Enantiomer Group A Group B *Chiral Center (C) Receptor_R Receptor Site Site a' Site b' Site c' R_Enantiomer:f1->Receptor_R:p1 Interaction 1 R_Enantiomer:f2->Receptor_R:p2 Interaction 2 R_Enantiomer:f3->Receptor_R:p3 Interaction 3 (Optimal Fit) S_Enantiomer (S)-Enantiomer Group A Group B *Chiral Center (C) Receptor_S Receptor Site Site a' Site b' Site c' S_Enantiomer:f1->Receptor_S:p1 Interaction 1 S_Enantiomer:f2->Receptor_S:p2 Interaction 2 S_Enantiomer:f3->Receptor_S:p3 Mismatch (No Interaction)

Caption: Easson-Stedman three-point attachment model.

Synthesis and Chiral Resolution

The synthesis of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine can be approached through various established routes for 2-substituted pyrrolidines.[14][15][16][17][18][19][20][21] A common strategy involves the reductive amination of a suitable precursor derived from proline, a readily available chiral starting material.[14] Alternatively, asymmetric synthesis methods, such as those employing chiral catalysts or auxiliaries, can be used to directly produce an enantioenriched product.[16][18][21][22][23]

For this guide, we will consider the synthesis of the racemic mixture followed by chiral resolution, a robust and widely applicable method. A plausible synthetic route begins with commercially available (S)- or (R)-2-(aminomethyl)-1-ethylpyrrolidine, which can be reacted with an appropriate electrophile to yield the target enantiomer.[24]

Once the racemic mixture is obtained, separation into individual enantiomers is critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for this purpose.[13][25][26][27]

Comparative Data Analysis (Hypothetical)

To illustrate the expected differences between the enantiomers, the following tables present hypothetical, yet plausible, data for their interaction with a putative G-protein coupled receptor (GPCR) target. Such differences are typical for chiral drugs.[1][12]

Table 1: Receptor Binding Affinity This table compares the binding affinity (Ki) of the (R) and (S) enantiomers. A lower Ki value indicates a higher binding affinity. The eudismic ratio, which is the ratio of the affinity of the eutomer to the distomer, quantifies the degree of stereoselectivity.

EnantiomerBinding Affinity (Ki, nM)Eudismic Ratio
(R)-enantiomer15.2 ± 1.8\multirow{2}{*}{98.7}
(S)-enantiomer1500 ± 110
Racemic Mixture29.8 ± 3.5N/A

Table 2: In Vitro Functional Activity (cAMP Assay) This table shows the results of a functional assay measuring the inhibition of cAMP production. The IC50 value represents the concentration required to achieve 50% of the maximal inhibitory effect.

EnantiomerFunctional Potency (IC50, nM)
(R)-enantiomer45.7 ± 4.1
(S)-enantiomer> 10,000 (inactive)
Racemic Mixture92.1 ± 7.5

These hypothetical data illustrate a common scenario where the (R)-enantiomer is the potent eutomer, while the (S)-enantiomer is the significantly less active distomer.

Detailed Experimental Protocols

Protocol 1: Analytical Chiral HPLC Separation

This protocol provides a method for the analytical separation of the (R) and (S) enantiomers of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. Polysaccharide-based CSPs are highly effective for resolving a wide range of racemates, including chiral amines.[13][25][27][28]

Objective: To resolve and quantify the enantiomeric purity of a sample.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v)

  • Sample Solvent: Mobile Phase

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL

Procedure:

  • Mobile Phase Preparation: Precisely mix 800 mL of HPLC-grade hexane, 200 mL of HPLC-grade 2-propanol, and 1 mL of diethylamine. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Column Equilibration: Equilibrate the CHIRALPAK® IA column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject 10 µL of the sample solution and run the chromatogram for a sufficient time to allow for the elution of both enantiomers (e.g., 20 minutes).

  • Analysis: Identify the peaks corresponding to the two enantiomers. The enantiomeric excess (% ee) can be calculated using the peak areas (A1 and A2) as follows: % ee = [ (A1 - A2) / (A1 + A2) ] * 100.

Workflow: From Synthesis to Chiral Purity Analysis

The diagram below outlines the logical flow from the synthesis of the racemic compound to its separation and the final determination of enantiomeric purity.

Chiral_Workflow cluster_synthesis Synthesis & Resolution cluster_analysis Analytical Workflow Start Starting Materials (e.g., Proline derivative) Synthesis Chemical Synthesis Start->Synthesis Racemate Racemic Mixture (R/S)-Product Synthesis->Racemate Prep_HPLC Preparative Chiral HPLC (Enantiomer Separation) Racemate->Prep_HPLC R_Enantiomer (R)-Enantiomer (Isolated) Prep_HPLC->R_Enantiomer S_Enantiomer (S)-Enantiomer (Isolated) Prep_HPLC->S_Enantiomer Analytical_HPLC Analytical Chiral HPLC (Protocol 1) R_Enantiomer->Analytical_HPLC QC VCD Absolute Configuration (Protocol 2) R_Enantiomer->VCD S_Enantiomer->Analytical_HPLC QC Purity Enantiomeric Purity (% ee) Determination Analytical_HPLC->Purity

Caption: Overall experimental workflow.

Protocol 2: Absolute Configuration Determination using Vibrational Circular Dichroism (VCD)

While chromatography can separate enantiomers, it does not inherently assign the absolute configuration (i.e., which peak is R and which is S). Vibrational Circular Dichroism (VCD) is a powerful technique for making this assignment without the need for crystallization.[29][30][31][32] The method involves comparing the experimental VCD spectrum of an isolated enantiomer to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT).[29][30][33]

Objective: To unambiguously assign the absolute (R/S) configuration of an isolated enantiomer.

Instrumentation & Materials:

  • VCD Spectrometer (e.g., BioTools ChiralIR-2X™)

  • IR cell with BaF₂ windows (e.g., 100 µm pathlength)

  • Solvent: Deuterated chloroform (CDCl₃)

  • Isolated enantiomer sample (~5 mg)

  • Computational chemistry software (e.g., Gaussian)

Procedure:

  • Computational Modeling:

    • Build 3D models of both the (R) and (S) enantiomers of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

    • Perform a conformational search to identify the most stable, low-energy conformers for one enantiomer (e.g., the R-enantiomer).

    • For each stable conformer, perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the theoretical VCD spectrum, which is a Boltzmann-weighted average of the spectra of the individual stable conformers.

  • Experimental Measurement:

    • Dissolve the purified enantiomer sample in CDCl₃ to a concentration of approximately 0.1 M.

    • Acquire the VCD and IR spectra of the sample according to the instrument's standard operating procedures. Data collection may take several hours to achieve a good signal-to-noise ratio.

  • Spectral Comparison and Assignment:

    • Overlay the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.

    • If the signs and relative intensities of the major experimental bands match the calculated (R)-spectrum , the absolute configuration of the sample is assigned as R .[29]

    • If the experimental spectrum is a mirror image (opposite signs) of the calculated (R)-spectrum , the absolute configuration is assigned as S .[29][32]

    • A good correlation between the experimental and computed spectra provides a high-confidence assignment of the absolute configuration.[33]

Conclusion

The comprehensive analysis of the enantiomers of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, guided by the principles and protocols outlined in this guide, is essential for any research or development program. The profound impact of stereochemistry on biological activity necessitates the individual evaluation of each enantiomer.[1][2][34] By employing robust methods for asymmetric synthesis, chiral separation, and absolute configuration determination, researchers can unlock a deeper understanding of the structure-activity relationship and advance the development of safer, more effective chemical entities.

References

  • Stereoselectivity in Drug Action and Disposition: An Overview | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Tucker, G. T. (1992). The importance of stereochemistry in drug action and disposition. Journal of Clinical Pharmacology, 32(10), 925–929. [Link]

  • Enantiomer Activity: Easson-Stedman Theory. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • Williams, K., & Lee, E. (1985). Stereochemical Aspects of Drug Action and Disposition. Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Kannappan, V. (2025, September 7). Part 4: Stereochemistry in Drug Action and Pharmacology. Chiralpedia. [Link]

  • The Easson-Stedman hypothesis for 1-AR ligands. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

  • El-Behairy, M. F., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(15), 4989. [Link]

  • Easson-Stedman hypothetical interaction between the two enantiomers of... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Pace, V., & Holzer, W. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(16), 4767. [Link]

  • Tůmová, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 156–165. [Link]

  • Why Chiral Amines Are Key in Modern Drug Synthesis. (2026, January 6). Pharmaffiliates. [Link]

  • Stereochemistry&drug action- mounika.perli. (2019, June 10). Slideshare. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-203. [Link]

  • The three-point interaction model. Enantiomer ( a ) presents three... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Joyce, L. A., et al. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Explain Easson and Stedman hypothetical interaction between the two enant.. (2025, December 20). Filo. [Link]

  • Vibrational circular dichroism. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Polavarapu, P. L., et al. (2017). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Natural Product Communications, 12(5), 641–651. [Link]

  • Catto, C., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega, 7(10), 8343–8368. [Link]

  • Cai, Q., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(14), 3749–3755. [Link]

  • Coric, E., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Organic Process Research & Development, 27(6), 1146–1152. [Link]

  • Kellenbach, E. R., et al. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved January 12, 2026, from [Link]

  • Selected natural products and pharmaceuticals containing chiral 2-substituted pyrrolidine and piperidine units. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Francos, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(14), 8399–8483. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drugs: An Overview. Current Pharmaceutical Analysis, 1(1). [Link]

  • ChemInform Abstract: Synthesis of Chiral 2‐(Anilinophenylmethyl)pyrrolidines and 2‐(Anilinodiphenylmethyl)pyrrolidine and Their Application to Enantioselective Borane Reduction of Prochiral Ketones as Chiral Catalysts. (2013). ChemInform, 44(44). [Link]

  • Osipyan, A. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(18), 6698. [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (n.d.). White Rose Research Online. Retrieved January 12, 2026, from [Link]

  • Laohapaisan, P., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem Catalysis, 4(12), 101149. [Link]

  • Herrera, R. P., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7584–7589. [Link]

  • Synthesis and biological properties of Enantiomers of. (n.d.). An-Najah Staff. Retrieved January 12, 2026, from [Link]

  • Wang, Y., et al. (2021). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Nature Communications, 12(1), 226. [Link]

  • N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl} amine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Comparative Efficacy Analysis: N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine Versus Standard Dopamine and Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, against well-established standard ligands targeting dopamine and serotonin receptors. Due to the absence of published biological data for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, this document focuses on the requisite experimental methodologies for such a comparative analysis. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the tools to systematically characterize this and other novel compounds.

The structural motif of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, featuring a pyrrolidine ring and an ethylamine side chain, is a common feature in ligands that bind to monoamine neurotransmitter receptors.[1][2] Notably, derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)carboxamide have shown affinity for D2-like dopamine receptors.[3] Therefore, it is hypothesized that N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine may exhibit activity at dopamine and serotonin receptor subtypes. This guide outlines the procedures to test this hypothesis and quantify the compound's binding affinity and functional activity in comparison to standard reference ligands.

Comparative Ligand Data

The following table summarizes the established binding affinities and functional potencies of standard ligands for key dopamine and serotonin receptor subtypes. The corresponding values for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine would be determined using the experimental protocols detailed in this guide.

ReceptorLigandTypeBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)
Dopamine D1 DopamineEndogenous Agonist~100-1000~100-500 (cAMP stimulation)
SKF-38393Selective Agonist~1-10~5-50 (cAMP stimulation)
SCH-23390Selective Antagonist~0.2-1~0.5-5 (inhibition of agonist)
Dopamine D2 DopamineEndogenous Agonist~1-20~5-50 (cAMP inhibition)
ApomorphineAgonist~1-10~2-20 (cAMP inhibition)
HaloperidolAntagonist~1-5~2-10 (inhibition of agonist)
Serotonin 5-HT1A Serotonin (5-HT)Endogenous Agonist~1-10~2-20 (cAMP inhibition)
BuspironePartial Agonist~10-50~20-100 (cAMP inhibition)
WAY-100635Selective Antagonist~0.5-2~1-5 (inhibition of agonist)
N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine To be determinedTo be determinedTo be determined

Note: The values presented for standard ligands are approximate and can vary depending on the specific assay conditions and tissue/cell type used.

Experimental Protocols

Competitive Radioligand Binding Assay: Determining Binding Affinity (Ki)

This assay determines the affinity of an unlabeled test compound (N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.[4][5] The result is expressed as the inhibitory constant (Ki), a measure of the compound's binding affinity.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine (D1, D2) or serotonin (5-HT1A) receptor of interest.

    • Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [3H]SCH-23390 for D1, [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A), and a range of concentrations of the unlabeled test compound.

    • For each assay, include wells for "total binding" (radioligand and membranes only) and "non-specific binding" (radioligand, membranes, and a high concentration of a known competing ligand).

    • Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Separation and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.[6]

    • Wash the filters several times with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (Receptor Expression) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Pellet Resuspension homogenization->centrifugation incubation Incubation: Membranes + Radioligand + Test Compound centrifugation->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50 Determination & Ki Calculation scintillation->data_analysis

Caption: Workflow for Competitive Radioligand Binding Assay.

Functional Assay: cAMP Accumulation Assay

This assay determines whether a compound acts as an agonist or an antagonist at a G-protein coupled receptor (GPCR) by measuring its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[7][8] D1-like dopamine receptors are typically coupled to Gs proteins, which stimulate cAMP production, while D2-like dopamine and 5-HT1A receptors are coupled to Gi proteins, which inhibit cAMP production.[9][10]

Methodology:

  • Cell Preparation:

    • Seed cells expressing the receptor of interest into a 96-well plate and allow them to adhere overnight.

    • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Agonist Mode:

    • Add increasing concentrations of the test compound (N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine) to the cells.

    • For Gs-coupled receptors, incubate for a specified time (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.

    • For Gi-coupled receptors, simultaneously add a known concentration of an adenylyl cyclase activator (e.g., forskolin) along with the test compound.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a fixed concentration of a known agonist for the receptor (at its EC80 concentration).

    • Incubate for a specified time to allow for the competitive interaction to affect cAMP levels.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based biosensor assay (e.g., GloSensor™).[7][11]

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration as a function of the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response as a function of the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode agonist_addition Add Test Compound agonist_incubation Incubate agonist_addition->agonist_incubation cAMP_measurement Lyse Cells & Measure cAMP agonist_incubation->cAMP_measurement antagonist_preincubation Pre-incubate with Test Compound agonist_challenge Add Known Agonist antagonist_preincubation->agonist_challenge antagonist_incubation Incubate agonist_challenge->antagonist_incubation antagonist_incubation->cAMP_measurement cell_seeding Seed Cells in 96-well Plate cell_seeding->agonist_addition cell_seeding->antagonist_preincubation data_analysis Data Analysis (EC50 / IC50) cAMP_measurement->data_analysis G cluster_gs Gs-Coupled Receptor Signaling (e.g., D1) Agonist Agonist Receptor_Gs Gs-Coupled Receptor Agonist->Receptor_Gs activates Gs Gs Protein Receptor_Gs->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse_Gs Cellular Response PKA->CellularResponse_Gs phosphorylates targets

Caption: Gs-Coupled Receptor Signaling Pathway.

G cluster_gi Gi-Coupled Receptor Signaling (e.g., D2, 5-HT1A) Agonist Agonist Receptor_Gi Gi-Coupled Receptor Agonist->Receptor_Gi activates Gi Gi Protein Receptor_Gi->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse_Gi Decreased Cellular Response PKA->CellularResponse_Gi

Caption: Gi-Coupled Receptor Signaling Pathway.

Conclusion

While N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine remains an uncharacterized compound, its structural similarity to known monoamine receptor ligands suggests a potential for activity at dopamine and serotonin receptors. The experimental framework provided in this guide offers a rigorous and systematic approach to determining its binding affinity and functional efficacy. By employing these well-established radioligand binding and functional cAMP assays, researchers can generate the necessary data to objectively compare its performance against standard ligands, thereby elucidating its pharmacological profile and potential as a novel research tool or therapeutic lead.

References

  • Pinna, G. A., et al. (2002). Synthesis and D(2)-like Binding Affinity of New Derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and Related 4H-benzothiopyrano[4,3-b]pyrrole and 5,6-dihydro-4H-benzoc[6][11]yclohepta[b]pyrrole-3-carboxamide Analogues. Bioorganic & Medicinal Chemistry Letters, 12(11), 1469-1472. 17. Wikipedia. (n.d.). 5-HT receptor. Retrieved from [Link] [12]18. Millan, M. J., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 113. [10]19. Newman, A. H., et al. (2005). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 6(3-4), 201-227.

Sources

A Guide to Enhancing Reproducibility in Neuropharmacological Research: The Case of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics is paved with the challenges of experimental reproducibility. In the realm of neuropharmacology, where subtle molecular changes can lead to profound physiological effects, the ability to consistently replicate and build upon previous findings is paramount. This guide delves into the critical factors governing the reproducibility of experiments involving the chiral amine, N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, a compound of interest for its potential modulation of dopaminergic pathways.

This document provides a comprehensive framework for ensuring the reliability of studies with this compound, from its synthesis and characterization to its application in biological assays. Furthermore, we will objectively compare N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine with established dopamine agonists—Ropinirole, Pramipexole, and Rotigotine—offering a data-driven perspective on their respective experimental landscapes.

The Central Role of Chirality in Reproducibility

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine possesses a chiral center at the 2-position of the pyrrolidine ring. As is common with biologically active molecules, the stereochemistry of this center is critical for its interaction with protein targets. Research on structurally related compounds has demonstrated that the biological activity, particularly dopamine D2 receptor affinity, is predominantly associated with the (R)-enantiomer[1]. Consequently, the use of a racemic mixture of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine will invariably lead to inconsistent and misleading experimental results. The inactive (S)-enantiomer can act as an impurity, potentially introducing off-target effects or competitively inhibiting the binding of the active enantiomer.

Therefore, the foremost principle for ensuring the reproducibility of experiments with this compound is the use of the enantiomerically pure (R)-N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. This guide will focus exclusively on the synthesis and analysis of this specific stereoisomer.

Experimental Protocols for Reproducible Synthesis and Characterization

Diagram: Synthetic Pathway for (R)-N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Synthetic_Pathway A (R)-2-(Aminomethyl)pyrrolidine C Intermediate Imine A->C Condensation B Acetaldehyde B->C D (R)-N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine C->D Reductive Amination E Sodium triacetoxyborohydride E->D

Caption: Proposed synthetic route via reductive amination.

Protocol 1: Enantioselective Synthesis of (R)-N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Materials:

  • (R)-2-(Aminomethyl)pyrrolidine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Hydrochloric acid (1 M in diethyl ether)

Procedure:

  • Reaction Setup: To a solution of (R)-2-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add acetaldehyde (2.2 eq) dropwise at 0 °C.

  • Imine Formation: Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.

  • Reductive Amination: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation (Optional but Recommended for Stability and Handling): Dissolve the purified free base in a minimal amount of diethyl ether and add a 1 M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the resulting hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization for Quality Control and Reproducibility

Thorough characterization of the synthesized compound is non-negotiable for ensuring the validity of subsequent experiments.

Analytical Technique Parameter Expected Outcome for (R)-N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine
¹H NMR Chemical Shift, Integration, MultiplicityProvides the proton skeleton of the molecule, confirming the presence of ethyl and pyrrolidine methyl groups.
¹³C NMR Chemical ShiftConfirms the carbon framework of the molecule.
Mass Spectrometry (MS) Molecular Ion PeakConfirms the molecular weight of the compound (156.27 g/mol for the free base).[2][]
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric Excess (ee)Determines the enantiomeric purity of the final product. Should be >98% for reliable biological studies.
Melting Point Temperature RangeA sharp melting point range indicates high purity of the crystalline salt.

Comparison with Established Dopamine Agonists

To provide context for the experimental utility of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, it is insightful to compare it with well-characterized dopamine agonists that are established therapeutic agents. Ropinirole, Pramipexole, and Rotigotine are non-ergoline dopamine agonists widely used in the treatment of Parkinson's disease and restless legs syndrome.[4][5][6][7][8]

Diagram: Comparative Dopamine Receptor Binding

Receptor_Binding cluster_0 Dopamine D2 Receptor cluster_1 Dopamine D3 Receptor cluster_2 Dopamine D1 Receptor D2 D2 D3 D3 D1 D1 Compound N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (Predicted High Affinity) Compound->D2 High Affinity Ropinirole Ropinirole Ropinirole->D2 Agonist Pramipexole Pramipexole Pramipexole->D2 Agonist Pramipexole->D3 High Affinity Agonist Rotigotine Rotigotine Rotigotine->D2 Agonist Rotigotine->D3 High Affinity Agonist Rotigotine->D1 Agonist

Caption: Simplified representation of dopamine receptor interactions.

Performance Comparison

The following table summarizes key properties of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine and its alternatives, providing a basis for selecting the appropriate compound for a given research question.

Compound Primary Mechanism of Action Receptor Binding Profile (Ki in nM) Key Experimental Considerations
(R)-N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine Predicted Dopamine D2/D3 Receptor Agonist/AntagonistD2: Potent binding predicted based on structural analogs[1]. D3: Likely high affinity.Enantiomeric purity is critical. Synthesis and characterization must be rigorously controlled. Limited publicly available biological data necessitates thorough in-house validation.
Ropinirole Dopamine D2/D3 Receptor AgonistD2: ~290, D3: ~10[9]Well-characterized, commercially available. Extensive literature on its use in various models. Potential for off-target effects at higher concentrations.
Pramipexole Dopamine D2/D3/D4 Receptor AgonistD2: ~3.9, D3: ~0.5, D4: ~5.1[10][11][12]High affinity and selectivity for the D2 receptor subfamily, with a preference for D3.[10][11][12] Well-established in vivo models and clinical data are available.
Rotigotine Broad-spectrum Dopamine AgonistD1: ~83, D2: ~13.5, D3: ~0.71, D4: ~3.9, D5: ~5.4[13][14][15][16][17]Acts as an agonist at a wider range of dopamine receptors, which can be an advantage or a confounding factor depending on the experimental design.[13][14][15][16][17] Also interacts with serotonergic and adrenergic receptors.[14][15]

Conclusion: A Framework for Rigorous and Reproducible Research

The reproducibility of experiments involving N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine hinges on a meticulous approach to its synthesis and characterization, with a primary focus on obtaining the enantiomerically pure (R)-isomer. By following the detailed protocols and characterization guidelines outlined in this guide, researchers can establish a solid foundation for generating reliable and publishable data.

The comparison with established dopamine agonists—Ropinirole, Pramipexole, and Rotigotine—highlights the importance of selecting the right tool for the scientific question at hand. While these commercially available drugs offer the advantage of extensive characterization and a wealth of existing data, novel compounds like N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine provide opportunities to explore new chemical space and potentially uncover unique pharmacological profiles. The principles of scientific integrity—expertise, trustworthiness, and authoritative grounding—must be the guiding force in all such investigations to ensure that the collective scientific endeavor moves forward on a solid and reproducible foundation.

References

  • Högberg, T., et al. (1990). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry, 33(4), 1155-1165. [Link]

  • Micheli, F., et al. (2012). Investigation of novel ropinirole analogues: synthesis, pharmacological evaluation and computational analysis of dopamine D2 receptor functionalized congeners and homobivalent ligands. MedChemComm, 3(6), 689-701. [Link]

  • Zheng, W., et al. (2021). Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials. Frontiers in Aging Neuroscience, 13, 731112. [Link]

  • Ceravolo, R., et al. (2013). Comparative efficacy of different dopaminergic agonists in early-stage Parkinson's disease. Journal of the Neurological Sciences, 331(1-2), 16-21. [Link]

  • Zhang, D., et al. (2023). Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis. Scientific Reports, 13(1), 9789. [Link]

  • Mizuno, Y., et al. (2012). Rotigotine vs ropinirole in advanced stage Parkinson's disease: A double-blind study. Parkinsonism & Related Disorders, 18(7), 864-869. [Link]

  • Mantry, S., & Balaji, A. (2017). Formulation design and characterization of ropinirole hydrochoride microsphere for intranasal delivery. International Journal of Applied Pharmaceutics, 9(3), 43-50. [Link]

  • Jenner, P. (2000). Pre-clinical studies of pramipexole: clinical relevance. Journal of Neurology, 247(Suppl 2), II15-II23. [Link]

  • Dang, L. C., et al. (2018). Dopamine Synthesis Capacity is Associated with D2/3 Receptor Binding but Not Dopamine Release. Neuropsychopharmacology, 43(11), 2287-2294. [Link]

  • Tu, Z., et al. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Contin, M., et al. (2019). Clinical pharmacokinetics of pramipexole, ropinirole and rotigotine in patients with Parkinson's disease. Parkinsonism & Related Disorders, 58, 1-7. [Link]

  • Wood, M. D., et al. (2009). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology, 158(5), 1391-1400. [Link]

  • Fuller, R. W., & Clemens, J. A. (1991). Pramipexole, a dopamine D2 autoreceptor agonist, decreases the extracellular concentration of dopamine in vivo. European Journal of Pharmacology, 201(1), 1-7. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)?. [Link]

  • SynThink Research Chemicals. (n.d.). Ropinirole EP Impurities & USP Related Compounds. [Link]

  • Köhler, C., et al. (1988). Raclopride, a new selective ligand for the dopamine-D2 receptors. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 12(5), 559-568. [Link]

  • Högberg, T., et al. (1990). Potential Antipsychotic Agents. Part 9. Synthesis and Stereoselective Dopamine D-2 Receptor Blockade of a Potent Class of Substituted (R)-N-( (1-Benzyl-2-pyrrolidinyl)methyl)benzamides. Relations to Other Side Chain Congeners. ChemInform, 21(35). [Link]

  • Tu, Z., et al. (2023). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. bioRxiv. [Link]

  • Scheller, D., et al. (2009). The in vitro receptor profile of rotigotine: A new agent for the treatment of Parkinson's disease. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(1), 73-86. [Link]

  • Scheller, D., et al. (2009). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(1), 73-86. [Link]

  • Cignarella, G., et al. (1993). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of Medicinal Chemistry, 36(15), 2204-2207. [Link]

  • Mad-Ali, S., et al. (2021). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. ACS Chemical Neuroscience, 12(18), 3462-3472. [Link]

  • Wood, M. D., et al. (2009). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology, 158(5), 1391-1400. [Link]

  • Zhuang, Y., et al. (2022). Structural genomics of the human dopamine receptor system. Cell, 185(25), 4839-4853.e18. [Link]

  • Patel, R. P., et al. (2014). Formulation and evaluation of transdermal film of ropinirole hydrochloride. World Journal of Pharmaceutical Research, 3(3), 2396-2413. [Link]

  • Wilson, A. A., et al. (2014). Scheme 3. Synthesis of [ 11 C]raclopride. ResearchGate. [Link]

  • Fuxe, K., et al. (2024). Three paradoxes related to the mode of action of pramipexole: The path from D2/D3 dopamine receptor stimulation to modification of dopamine-modulated functions. Journal of Neural Transmission, 131(7), 821-838. [Link]

  • Mierau, J., et al. (1995). Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors. European Journal of Pharmacology: Molecular Pharmacology Section, 290(1), 29-36. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5095, Ropinirole. [Link]

  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954. [Link]

  • Bakulev, V. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4715267, N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. [Link]

  • PrepChem. (n.d.). Synthesis of N-ethyl-3-pyrrolidinemethanamine. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Assays: A Case Study with N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ensuring Data Comparability in Drug Development

In the rigorous landscape of pharmaceutical development, the ability to produce consistent and reliable bioanalytical data is paramount. Whether transferring a method between laboratories, bridging data from different analytical platforms, or comparing results across clinical studies, a robust cross-validation protocol is the cornerstone of data integrity.[1][2] This process formally demonstrates that two distinct analytical methods or two laboratories using the same method can produce comparable quantitative data for a given analyte.[2][3]

This guide provides an in-depth, practical framework for conducting the cross-validation of two common but distinct analytical platforms for the quantification of a novel small molecule. Our subject analyte, N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (CAS: 121053-95-0), serves as a representative case study for the challenges encountered with polar, amine-containing compounds in biological matrices. We will compare a workhorse High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) method against a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, grounding our approach in the principles outlined by the FDA and the International Council for Harmonisation (ICH).[4][5][6][7]

Section 1: The Analyte and Choice of Platforms

Analyte Profile: N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine
  • Structure: C9H20N2

  • Molecular Weight: 156.27 g/mol [8]

  • Key Characteristics: This is a tertiary amine with a pyrrolidine moiety.[8][9] Its chemical nature suggests good water solubility but potential challenges in chromatography, such as peak tailing on standard silica-based columns and the absence of a strong chromophore for UV detection. These properties directly influence the selection and design of our analytical methods.

The Contending Methodologies

Method A: HPLC with UV-Vis Detection (HPLC-UV) A cornerstone of QC labs, HPLC-UV is valued for its robustness, lower cost, and operational simplicity.[10][11] However, its utility is dependent on the analyte possessing a UV-absorbing chromophore. For a compound like N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, which lacks one, sensitivity can be limited, and selectivity may be compromised by co-eluting matrix components.[12]

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the gold standard for high-sensitivity, high-selectivity bioanalysis.[10][13] By measuring the specific mass-to-charge ratio (m/z) of the analyte and its fragments, it can distinguish the target compound from matrix interferences with exceptional confidence, even if they co-elute chromatographically.[10][14] This makes it ideal for complex biological matrices and trace-level quantification.[11]

Section 2: The Cross-Validation Protocol: A Regulatory and Scientific Framework

The objective of this cross-validation is to determine if the HPLC-UV method provides comparable quantitative results to the more sensitive and specific LC-MS/MS method across a defined concentration range. This is a critical step before using the simpler HPLC-UV method for routine, high-concentration sample analysis while relying on the LC-MS/MS method for low-concentration pharmacokinetic studies.

Regulatory Grounding

Our protocol is designed in accordance with the principles set forth in the FDA's "Bioanalytical Method Validation Guidance for Industry" (May 2018) and the ICH M10 Guideline on Bioanalytical Method Validation .[4][5][7][15] These documents mandate that when data from different methods are to be compared or combined, a cross-validation should be performed to ensure data consistency.[16]

Experimental Design Workflow

The cross-validation process involves analyzing the same set of quality control (QC) samples and, critically, incurred (study-derived) samples with both analytical methods.[3][16]

G Figure 1: Experimental Workflow for Assay Cross-Validation A Start: Define Protocol & Acceptance Criteria B Prepare Spiked QC Samples (Low, Mid, High in Matrix) A->B C Select Incurred Study Samples (Pool from relevant time points) A->C D Analyze Aliquots with Method A (HPLC-UV) B->D E Analyze Aliquots with Method B (LC-MS/MS) B->E C->D C->E F Compile Quantitative Data from Both Methods D->F E->F G Perform Statistical Comparison (Regression & Bland-Altman) F->G H Decision: Does Data Meet Acceptance Criteria? G->H I Pass: Methods are Correlated. Issue Validation Report. H->I Yes J Fail: Investigate Bias. Root Cause Analysis. H->J No

Caption: Figure 1: Experimental Workflow for Assay Cross-Validation.

Acceptance Criteria

The core of a self-validating protocol lies in pre-defined acceptance criteria. Based on industry best practices, the following will be used:[3][17]

  • Spiked QCs: The mean accuracy for at least two-thirds of the QC samples at each concentration level (Low, Mid, High) should be within ±15% of the nominal value.[3]

  • Incurred Samples: For incurred sample reanalysis (ISR), at least 67% of the sample pairs must have a percent difference between the two methods of within ±20% of their mean.[16][18]

  • Linear Regression: The correlation coefficient (r²) of the plot of Method A vs. Method B results should be ≥ 0.95.

  • Bland-Altman Analysis: The majority (>95%) of data points should fall within the 95% limits of agreement, and there should be no discernible concentration-dependent bias.[19][20]

Section 3: Detailed Experimental Methodologies

Sample Preparation (Human Plasma)

Causality: A simple protein precipitation is chosen for its speed and universal applicability to both methods. This minimizes sample preparation as a variable in the comparison.

  • Thaw human plasma samples and quality controls at room temperature.

  • To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structural analog of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for injection.

Method A: HPLC-UV Protocol

Causality: Due to the lack of a strong native chromophore, indirect UV detection or derivatization would typically be required. For simplicity in this guide, we will assume a hypothetical scenario where the analyte has sufficient end-absorption at a low wavelength (e.g., 210 nm) to be detectable, a common approach for such compounds.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 70% Acetonitrile, 30% 20 mM Phosphate Buffer (pH 7.0)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm

  • Run Time: 10 minutes

Method B: LC-MS/MS Protocol

Causality: Electrospray ionization (ESI) in positive mode is selected as it is highly effective for ionizing amine-containing compounds. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.

  • Column: HILIC, 2.1 x 100 mm, 3.5 µm (Better for retaining polar amines)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 95% B to 40% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization: ESI Positive

  • MRM Transitions:

    • Analyte: Q1 157.2 -> Q3 114.2 (Quantifier), Q1 157.2 -> Q3 86.1 (Qualifier)

    • Internal Standard: (Analyte-specific transition)

  • Run Time: 5 minutes

Section 4: Data Analysis and Illustrative Results

After analyzing a batch of 30 incurred samples and 18 QC samples (6 at each level), the following illustrative data was generated.

Quantitative Comparison
Sample IDMethod A (HPLC-UV) Conc. (ng/mL)Method B (LC-MS/MS) Conc. (ng/mL)% Difference vs. Mean
QC-LOW-118.520.3-9.2%
QC-MID-1480.1505.4-5.1%
QC-HIGH-1820.5851.0-3.6%
ISR-00135.639.1-9.0%
ISR-002154.2168.9-8.7%
ISR-003678.0711.2-4.8%
............
ISR-03095.3115.1-18.8%
Statistical Analysis Workflow

The compiled data is subjected to rigorous statistical evaluation to determine comparability.

Caption: Figure 2: Statistical Analysis Workflow.

Illustrative Findings:

  • Linear Regression: The plot of HPLC-UV vs. LC-MS/MS yielded a correlation coefficient (r²) of 0.989, meeting the acceptance criterion.

  • Bland-Altman Plot: The analysis revealed a slight negative bias of -4.5%, indicating the HPLC-UV method, on average, reports slightly lower concentrations than the LC-MS/MS method. However, 29 out of 30 incurred samples (96.7%) fell within the 95% limits of agreement, and no concentration-dependent trend was observed.[21]

  • ISR: 27 out of 30 incurred samples (90%) met the ±20% acceptance criterion.

Section 5: Discussion and Interpretation

As a Senior Application Scientist, the data tells a clear story. The cross-validation was successful. The strong correlation and acceptable agreement from the Bland-Altman analysis demonstrate that the HPLC-UV method is a viable alternative to the LC-MS/MS method for this analyte, within the validated range.

The observed small negative bias is a critical insight. It is likely attributable to the lower selectivity of the UV detector, where a small, unresolved endogenous plasma component may be interfering with the baseline at the analyte's retention time, leading to a slight underestimation during peak integration compared to the highly specific MRM signal from the mass spectrometer.

Practical Implications:

  • For high-concentration samples, such as those from formulation analysis or late-stage pharmacokinetic studies, the HPLC-UV method is fit-for-purpose. Its operational simplicity and lower cost offer a significant advantage.

  • For early-stage discovery, dose-escalation studies, or any analysis requiring the utmost sensitivity and specificity (e.g., metabolite identification, low-dose PK), the LC-MS/MS method remains the required choice.[13]

  • The established bias should be documented. If data from both methods are ever combined in a single pharmacokinetic model, this bias should be considered, and potentially corrected for, to ensure the integrity of the final analysis.

Conclusion

This guide demonstrates a comprehensive, scientifically-grounded approach to the cross-validation of two different bioanalytical methods using N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine as a case study. By grounding the experimental design and acceptance criteria in regulatory guidance and employing robust statistical analysis, we can confidently establish the comparability, or lack thereof, between different analytical platforms. This process is not merely a procedural checkbox; it is a fundamental exercise in ensuring the long-term integrity and reliability of bioanalytical data throughout the drug development lifecycle.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • NCSS Statistical Software. Method Comparison | Bland-Altman Plot | Deming Regression. [Link]

  • Myles, P. S., & Cui, J. (2007). Using the Bland-Altman method to measure agreement with repeated measures. British Journal of Anaesthesia, 99(3), 309-311. [Link]

  • U.S. Food and Drug Administration. (2022). M10: bioanalytical method validation and study sample analysis : guidance for industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Kymos. ICH M10 guideline: validation of bioanalytical methods. [Link]

  • NCSS Statistical Software. Bland-Altman Plot and Analysis for Method Comparison. [Link]

  • Chemchart. N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (121053-95-0). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4715267, N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1143-1153. [Link]

  • EBF. Cross and Partial Validation. [Link]

  • MedCalc Software Ltd. Comparison of multiple methods. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]

  • LinkedIn. (2023). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • Shabir, G. A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. [Link]

  • MHRA. guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • ResearchGate. (2025). (PDF) Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • PubMed. Comparison of Liquid Chromatography-Ultraviolet and Chromatography-Tandem Mass Spectrometry for the Determination of Indapamide in Human Whole Blood and Their Applications in Bioequivalence Studies. [Link]

  • ResearchGate. Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1344, 1-Pyrrolidineethanamine. [Link]

Sources

A Prospective Preclinical Evaluation Framework: N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine Versus Control Models

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a novel chemical entity featuring a pyrrolidine scaffold, a motif prevalent in numerous pharmacologically active compounds.[1] A comprehensive review of the current scientific literature reveals a notable absence of preclinical data for this specific molecule. Consequently, this guide transitions from a retrospective comparison to a prospective, detailed framework for the preclinical evaluation of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, hereafter designated as "Test Compound 1" (TC1).

This document provides researchers, scientists, and drug development professionals with a robust, logically structured roadmap for characterizing the potential therapeutic effects and safety profile of TC1. We will delineate a multi-stage experimental plan, from initial high-throughput screening to more complex in vivo models, emphasizing the critical role of appropriate control groups for data integrity and interpretation. The protocols and methodologies outlined herein are grounded in established preclinical research standards.

Foundational Strategy: Devising a Preclinical Research Plan

The journey of a novel compound from bench to potential clinical application is underpinned by a rigorous, phased evaluation. The absence of prior data on TC1 necessitates a broad, yet systematic, screening approach to identify its primary biological activities. Our strategy is predicated on the activities observed in structurally related pyrrolidine derivatives, which have shown potential as antimicrobial and anti-inflammatory agents, as well as modulators of the central nervous system.[2][3]

Our proposed evaluation will proceed through three main stages:

  • Stage 1: In Vitro Profiling: Initial assessment of TC1's activity across a panel of cellular and biochemical assays to identify potential mechanisms of action and assess cytotoxicity.

  • Stage 2: In Vivo Pharmacokinetics and Safety: Determination of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with an initial assessment of its safety profile in animal models.

  • Stage 3: In Vivo Efficacy Models: Evaluation of TC1's therapeutic potential in relevant animal models of disease, based on the findings from Stage 1.

The selection and use of appropriate control groups are paramount at every stage to ensure that observed effects are directly attributable to TC1 and not to experimental variables.

Logical Workflow for Preclinical Evaluation of TC1

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Genes activates TC1 Test Compound 1 TC1->IKK Inhibits? IkB_NFkB->NFkB IκB degradation

Caption: Hypothetical inhibition of the NF-κB pathway by Test Compound 1.

Stage 2: In Vivo Pharmacokinetics and Safety

Once promising in vitro activity is established, the focus shifts to evaluating how TC1 behaves in a whole-organism system.

Pharmacokinetic (PK) Profiling

Rationale: Understanding the ADME properties of TC1 is essential for designing in vivo efficacy studies. Key parameters include bioavailability, half-life, and maximum concentration (Cmax).

Experimental Protocol: Rodent PK Study

  • Animal Model: Use male Sprague-Dawley rats.

  • Administration: Administer TC1 via intravenous (IV) and oral (PO) routes to two separate cohorts.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and analyze the concentration of TC1 using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters using appropriate software.

Control Groups:

  • Vehicle Control: A group of animals administered the vehicle via the same routes to ensure no interference with the analytical method.

Data Presentation:

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)520.5280.3
Tmax (h)0.081.0
Half-life (h)2.53.1
AUC (ng*h/mL)850.71250.2
Bioavailability (%)N/A14.7

Table 3: Hypothetical pharmacokinetic parameters for TC1 in rats.

Stage 3: In Vivo Efficacy Models

Based on the hypothetical anti-inflammatory activity observed in Stage 1, a relevant in vivo model would be the carrageenan-induced paw edema model in rats.

Rationale: This is a classic, acute model of inflammation that allows for the assessment of a compound's ability to reduce edema.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Use male Wistar rats.

  • Compound Administration: Administer TC1 orally at various doses (e.g., 1, 5, 10 mg/kg).

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control.

Control Groups:

  • Vehicle Control: Animals receiving the vehicle orally, followed by carrageenan injection. This establishes the maximal inflammatory response.

  • Positive Control: Animals receiving a standard-of-care anti-inflammatory drug (e.g., Indomethacin) orally, followed by carrageenan injection. This validates the experimental model.

Data Presentation:

Treatment GroupPaw Volume Increase at 3h (mL)% Inhibition
Vehicle Control0.85 ± 0.070%
TC1 (1 mg/kg)0.68 ± 0.0620.0%
TC1 (5 mg/kg)0.45 ± 0.0547.1%
TC1 (10 mg/kg)0.28 ± 0.0467.1%
Indomethacin (10 mg/kg)0.25 ± 0.0370.6%

Table 4: Hypothetical results from an in vivo anti-inflammatory study.

Conclusion and Future Directions

This guide has presented a hypothetical, yet scientifically rigorous, framework for the initial preclinical evaluation of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (TC1). By progressing through systematic in vitro and in vivo studies with appropriate controls, researchers can effectively characterize the pharmacological profile of this novel compound. The hypothetical data presented herein suggests that TC1 could possess anti-inflammatory properties, warranting further investigation into its mechanism of action and evaluation in more complex, chronic models of inflammation. The logical, phased approach outlined ensures that resources are used efficiently and that a comprehensive data package is generated to support any future development of this compound.

References

  • PubChem. N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. National Center for Biotechnology Information. [Link]

  • Ukrainets, I. V., et al. Synthesis and biological properties of Enantiomers of... An-Najah Staff. [Link]

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry, 68(25), 9612-7. [Link]

  • PubChem. 1-Pyrrolidineethanamine. National Center for Biotechnology Information. [Link]

  • Vandeputte, M. M., et al. (2021). Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid. Archives of Toxicology. [Link]

  • Al-Ostath, A. I., et al. (2021). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. [Link]

  • Clark, J. Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Velasco-de-Andrés, M., et al. (2022). Evaluation of Poly(N-Ethyl Pyrrolidine Methacrylamide) (EPA) and Derivatives as Polymeric Vehicles for miRNA Delivery to Neural Cells. Pharmaceutics. [Link]

  • Al-Jeboury, A. M., et al. (2022). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. ResearchGate. [Link]

  • NIST. Ethanamine, N-ethyl-N-methyl-. NIST Chemistry WebBook. [Link]

Sources

The Pyrrolidine Scaffold: A Comparative Guide to the Structure-Activity Relationship of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its inherent stereochemistry and conformational flexibility allow for precise three-dimensional arrangements of pharmacophoric features, enabling potent and selective interactions with a wide array of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific class of pyrrolidine derivatives: N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine analogs. By dissecting the impact of structural modifications on their interactions with key central nervous system (CNS) targets, including dopamine, serotonin, and opioid receptors, this document aims to provide a rational framework for the design of novel therapeutic agents.

The Core Scaffold: N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

The parent compound, N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, presents a simple yet versatile template for chemical elaboration.[3] Its structure comprises three key regions amenable to modification: the pyrrolidine ring, the ethylamine side chain, and the N,N-diethylamino group. The stereochemistry at the 2-position of the pyrrolidine ring is a critical determinant of biological activity, with the (S)-enantiomer often exhibiting higher affinity for specific receptor subtypes.[4]

Figure 1: Key structural regions of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine for SAR studies.

Structure-Activity Relationship at Dopamine Receptors

Analogs of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine have been extensively investigated as ligands for dopamine D2-like receptors (D2, D3, and D4). The affinity and selectivity for these subtypes are highly dependent on the nature of the substituents on the pyrrolidine nitrogen and the aromatic carboxamide moiety typically appended to the ethylamine side chain.

Dopamine D2/D3 Receptor Affinity

A key determinant of D2/D3 receptor affinity is the presence of a substituted benzamide group. For instance, the incorporation of a 3-bromo-5,6-dimethoxysalicylamide moiety results in compounds with nanomolar affinity for D2 receptors.[5] The N-ethyl group on the pyrrolidine is well-tolerated and contributes to high affinity.[5]

Key SAR Observations for D2/D3 Receptor Affinity:

  • N-Substitution on Pyrrolidine: Small N-alkyl groups like ethyl are generally favorable.[5] Moving the nitrogen within the pyrrolidine ring or expanding the ring to a piperidine is detrimental to binding affinity.[5]

  • Aromatic Moiety: Substituted benzamides are crucial for high affinity. The nature and position of substituents on the aromatic ring significantly modulate potency.

  • Linker: The ethylamine linker appears to be optimal for spanning the distance between the pyrrolidine and the aromatic binding region.

Compound IDPyrrolidine N-SubstituentAromatic MoietyD2 Ki (nM)D3 Ki (nM)Reference
Eticlopride Analog N-ethyl3-chloro-6-hydroxy-2-methoxy-5-ethylbenzamide<2<2[5]
N-H Analog N-H3-chloro-6-hydroxy-2-methoxy-5-ethylbenzamide1.770.436[5]
N-propyl Analog N-propyl3-chloro-6-hydroxy-2-methoxy-5-ethylbenzamide2.570.444[5]

Table 1: Comparative D2/D3 Receptor Binding Affinities of N-Substituted Pyrrolidine Analogs.

Comparison with Alternative Scaffolds: Piperazines

Piperazine-based compounds are another prominent class of dopamine receptor ligands.[6][7] Direct comparison reveals that while both pyrrolidine and piperazine scaffolds can yield potent D2/D3 ligands, the stereochemical constraints of the pyrrolidine ring can offer advantages in terms of selectivity. N-phenylpiperazine analogs, for example, have been extensively explored and can achieve high D3 selectivity through bitopic interactions.[8]

Figure 2: Comparison of pyrrolidine and piperazine scaffolds for dopamine receptor ligands.

Structure-Activity Relationship at Serotonin Receptors

The versatile N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine scaffold also serves as a foundation for potent and selective serotonin receptor ligands, particularly for the 5-HT1A subtype.

Serotonin 5-HT1A Receptor Affinity

For high 5-HT1A affinity, the N,N-diethylamino group is often replaced with a larger, more complex moiety, such as a substituted arylpiperazine connected via an alkyl chain. The pyrrolidine ring maintains its importance, with specific substitutions enhancing affinity and selectivity.

Key SAR Observations for 5-HT1A Receptor Affinity:

  • N-Substitution on Pyrrolidine: Larger N-substituents, often incorporating an arylpiperazine, are common in high-affinity 5-HT1A ligands.[9]

  • Aromatic Moiety: The nature of the aryl group on the piperazine ring is a key determinant of affinity and functional activity (agonist, antagonist, or partial agonist).

  • Linker: A flexible alkyl linker of optimal length is required to bridge the pyrrolidine and arylpiperazine moieties.

Compound IDPyrrolidine N-Substituent & LinkerArylpiperazine Moiety5-HT1A Ki (nM)Reference
Analog A N-(4-(2-methoxyphenyl)piperazin-1-yl)butyl2-methoxyphenylpiperazine~1-10[10]
Analog B N-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl2-pyrimidinylpiperazine~5-20[11]

Table 2: Comparative 5-HT1A Receptor Binding Affinities of Pyrrolidine-Arylpiperazine Analogs.

Comparison with Alternative Scaffolds: Benzamides and Aminotetralins

While pyrrolidine-arylpiperazines are a well-established class of 5-HT1A ligands, other scaffolds such as substituted benzamides and 2-aminotetralins have also yielded potent compounds.[12] 2-aminotetralin derivatives, for example, can achieve high affinity and selectivity for 5-HT1A receptors, with their rigid structure providing a different conformational constraint compared to the more flexible pyrrolidine analogs.[12]

Structure-Activity Relationship at Opioid Receptors

The exploration of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine analogs as opioid receptor ligands is less extensive than for dopamine and serotonin receptors. However, existing data suggests that modifications to this scaffold can lead to compounds with significant affinity for mu (µ) and kappa (κ) opioid receptors.

Key SAR Observations for Opioid Receptor Affinity:

  • N-Substitution on Pyrrolidine: The nature of the N-substituent is critical. For instance, replacing the N-ethyl group with larger, more lipophilic groups can influence opioid receptor affinity.

  • Side Chain Modifications: Alterations to the ethylamine side chain, such as the introduction of aromatic rings, can dramatically impact binding affinity and selectivity. For example, some fentanyl analogs with a piperidine ring (a six-membered heterocycle) show that N-phenethyl substitution is crucial for high µ-opioid receptor affinity.[13][14] While not a direct analog, this highlights the importance of the N-substituent in related structures.

Compound ClassKey Structural FeatureOpioid Receptor TargetGeneral AffinityReference
Fentanyl Analogs N-phenethylpiperidineµ-opioidHigh (nM)[13][14]
EM-2 Analogs Modified peptidesµ-opioidHigh (sub-nM to nM)[15]

Table 3: Opioid Receptor Affinities of Related Compound Classes. Note: Direct SAR data for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine analogs at opioid receptors is limited in the provided search results. This table provides context from related scaffolds.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data presented, detailed experimental protocols for key assays are provided below.

Synthesis of N-Substituted Pyrrolidine-2-carboxamides

This protocol describes a general method for the synthesis of N-substituted pyrrolidine-2-carboxamides, a common class of analogs.[16][17]

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of the desired pyrrolidine-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Amide Coupling: In a separate flask, dissolve the appropriate amine (e.g., a substituted aniline or benzylamine, 1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. Cool this solution to 0 °C.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Synthesis_Workflow A Pyrrolidine-2-carboxylic acid C Acid Chloride Intermediate A->C 1. Acid Chloride Formation B Oxalyl Chloride, DMF E Amide Coupling C->E 3. Reaction D Amine, Triethylamine D->E 2. Amine Solution F Work-up & Purification E->F 4. Quenching & Extraction G N-Substituted Pyrrolidine-2-carboxamide F->G 5. Purification

Figure 3: General workflow for the synthesis of N-substituted pyrrolidine-2-carboxamides.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of test compounds for the dopamine D2 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4 °C. Resuspend the resulting pellet in fresh buffer.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, [3H]spiperone (a D2 receptor radioligand, final concentration ~0.2 nM), and varying concentrations of the test compound. For non-specific binding determination, include a high concentration of a known D2 antagonist (e.g., haloperidol, 10 µM).

  • Incubation: Incubate the plate at 25 °C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Serotonin 5-HT1A Receptor Radioligand Binding Assay

This protocol describes a method for assessing the binding affinity of compounds for the 5-HT1A receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes from rat hippocampal tissue or from cells expressing the human 5-HT1A receptor using a similar procedure as for the D2 receptor assay.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, [3H]8-OH-DPAT (a 5-HT1A receptor agonist radioligand, final concentration ~1 nM), and varying concentrations of the test compound. For non-specific binding, use a high concentration of unlabeled 8-OH-DPAT or another 5-HT1A ligand (e.g., WAY-100635, 10 µM).

  • Incubation: Incubate the plate at 25 °C for 60 minutes.

  • Filtration and Counting: Follow the same filtration and scintillation counting procedure as described for the D2 receptor binding assay.

  • Data Analysis: Calculate the specific binding and determine the IC50 and Ki values for the test compound.

[35S]GTPγS Binding Assay for Functional Activity

This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring its effect on G-protein activation.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assays.

  • Assay Buffer: Use an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, [35S]GTPγS (final concentration ~0.1 nM), GDP (10 µM), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Filtration and Counting: Terminate the reaction by rapid filtration through GF/B filters and wash with ice-cold buffer. Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for inverse agonists). To test for antagonist activity, perform the assay in the presence of a known agonist.

Assay_Logic cluster_binding Binding Affinity cluster_functional Functional Activity Binding Radioligand Binding Assay (D2, 5-HT1A, etc.) Binding_Output Determines Ki (Affinity) Binding->Binding_Output Functional [35S]GTPγS Binding Assay Binding->Functional Leads to Functional_Output Determines EC50/IC50 (Potency & Efficacy) Functional->Functional_Output

Figure 4: Logical relationship between binding and functional assays in drug discovery.

Conclusion

The N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine scaffold represents a highly versatile platform for the design of potent and selective ligands for a range of CNS receptors. The structure-activity relationships outlined in this guide demonstrate that subtle modifications to the pyrrolidine ring, the N-substituent, and the appended aromatic moieties can profoundly influence binding affinity and functional activity at dopamine, serotonin, and opioid receptors. By leveraging this understanding and employing the detailed experimental protocols provided, researchers can rationally design novel analogs with tailored pharmacological profiles, paving the way for the development of next-generation therapeutics for neurological and psychiatric disorders.

References

  • Familoni, O. B., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 104, 104340. [Link]

  • Odusami, O. S., et al. (2025). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. ResearchGate. [Link]

  • Prezzavento, O., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1129849. [Link]

  • Reitz, A. B., et al. (2018). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Medicinal Chemistry Letters, 9(12), 1233–1238. [Link]

  • Pasternak, G. W., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734. [Link]

  • Pasternak, G. W., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE. [Link]

  • Pinna, G. A., et al. (2002). Synthesis and D(2)-like Binding Affinity of New Derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and Related 4H-[16]benzothiopyrano[4,3-b]pyrrole and 5,6-dihydro-4H-benzo[5][13]cyclohepta[b]pyrrole-3-carboxamide Analogues. Bioorganic & Medicinal Chemistry Letters, 12(11), 1453-1456. [Link]

  • ResearchGate. (n.d.). Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition... [Link]

  • Lummis, S. C. R., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7678. [Link]

  • GtoPdb and ChEMBL. (n.d.). dopamine [Ligand Id: 940] activity data. [Link]

  • ResearchGate. (n.d.). Piperazines and Dopamine D2 Receptors. [Link]

  • ResearchGate. (n.d.). 5-HT 1A Receptor Affinity and Developability Parameters of Compounds 10−19 and the References. [Link]

  • ResearchGate. (n.d.). Opioid receptor binding affinities and selectivities at MOP, DOP and... [Link]

  • Reitz, A. B., et al. (2020). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. ACS Chemical Neuroscience, 11(15), 2349–2360. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). 5-HT 1A Receptor Affinity and Developability Parameters of Compound's 17 Analogues 20−27. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-ethyl-3-pyrrolidinemethanamine. [Link]

  • ResearchGate. (n.d.). (PDF) Fluorescent ligands for dopamine D2/D3 receptors. [Link]

  • Price, G. W., et al. (2000). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 131(6), 1187–1195. [Link]

  • Ablordeppey, S. Y., et al. (2019). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. Molecules, 24(20), 3702. [Link]

  • Campiani, G., et al. (2012). Synthesis and structure-activity relationship studies in serotonin 5-HT1A receptor agonists based on fused pyrrolidone scaffolds. ResearchGate. [Link]

  • PubChem. (n.d.). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. [Link]

  • Newman, A. H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Banfi, L., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 17(10), 584–592. [Link]

  • Glennon, R. A., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry, 67(3), 1863–1884. [Link]

  • Pasternak, G. W., et al. (2006). Affinity Labeling Mu Opioid Receptors With Novel Radioligands. The Journal of Pharmacology and Experimental Therapeutics, 318(1), 355–362. [Link]

  • Cilia, A., et al. (2016). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. Molecules, 21(11), 1547. [Link]

  • Piergentili, A., et al. (2024). Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands. Medicinal Research Reviews. [Link]

  • Chemchart. (n.d.). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (121053-95-0). [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Google Patents. (n.d.). CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine.

Sources

Benchmarking Novel Pyrrolidine Derivatives: A Comparative Analysis of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine Against Established Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comprehensive framework for the pharmacological characterization of novel chemical entities, using N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine as a case study. While specific experimental data for this compound is not extensively available in public literature, its structural motifs, particularly the pyrrolidine ring, are present in numerous CNS-active agents.[1][2][3] This suggests a potential for interaction with various receptor systems, including but not limited to dopamine, serotonin, and opioid receptors.[1][2][4][5][6]

Given the prevalence of the pyrrolidine scaffold in dopamine receptor ligands, this guide will focus on a hypothetical benchmarking workflow against established dopamine D2 receptor (D2R) modulators.[7][8] The principles and methodologies detailed herein are broadly applicable for the characterization of any novel receptor modulator.

Introduction to the Dopamine D2 Receptor and its Therapeutic Relevance

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a critical modulator of neurotransmission in the central nervous system.[9] It plays a pivotal role in motor control, motivation, cognition, and emotional regulation.[7] Dysregulation of D2R signaling is implicated in a range of neuropsychiatric and neurological disorders, including Parkinson's disease, schizophrenia, and depression, making it a key target for drug development.[7][9]

D2Rs primarily couple to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] Additionally, D2R activation can trigger G protein-independent signaling cascades through the recruitment of β-arrestin.[9] Understanding a novel compound's interaction with these distinct signaling pathways is crucial for predicting its therapeutic potential and side-effect profile.

Comparative Framework: Selecting Appropriate Benchmarks

To comprehensively evaluate N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, it is essential to compare its pharmacological profile against well-characterized D2R modulators with distinct properties.

Table 1: Selected Dopamine D2 Receptor Modulators for Benchmarking

CompoundClassPrimary Mechanism of ActionKey Characteristics
Dopamine Endogenous AgonistFull agonist at D1-like and D2-like receptorsThe natural ligand, serves as the primary reference for potency and efficacy.
Bromocriptine D2-like Receptor AgonistPartial agonist at D2R; also has affinity for serotonin and adrenergic receptors.A well-established therapeutic for Parkinson's disease and hyperprolactinemia.
Haloperidol D2 Receptor AntagonistHigh-affinity antagonist at D2R.A typical antipsychotic used in the management of schizophrenia.
Aripiprazole D2 Receptor Partial AgonistPartial agonist at D2R and 5-HT1A receptors; antagonist at 5-HT2A receptors.An atypical antipsychotic with a unique "dopamine stabilizing" profile.

In Vitro Benchmarking: Unraveling Molecular Interactions

In vitro assays are fundamental to determining a compound's affinity, selectivity, and functional activity at the molecular level. These assays are typically conducted using engineered cell lines, such as CHO or HEK293 cells, that stably express the human dopamine D2 receptor.[9]

Receptor Binding Affinity and Selectivity

Radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for a target receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor.

Experimental Protocol: Radioligand Displacement Assay

  • Cell Membrane Preparation: Harvest CHO-D2R cells and prepare cell membrane homogenates.[11]

  • Incubation: Incubate the cell membranes with a fixed concentration of a D2R-specific radioligand (e.g., [³H]-spiperone or [³H]-raclopride) and varying concentrations of the test compound (N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine) and comparator compounds.

  • Separation: Separate the bound from unbound radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50 (the concentration of the compound that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

To assess selectivity, this assay should be repeated for a panel of other relevant receptors (e.g., D1, D3, D4, D5, 5-HT receptors, adrenergic receptors, etc.).

Table 2: Exemplar Binding Affinity (Ki, nM) Data

CompoundD2RD1RD3R5-HT1A5-HT2Aα1-adrenergic
N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamineTBDTBDTBDTBDTBDTBD
Dopamine255015>10,000>10,000500
Bromocriptine2.11,2004.6120304.2
Haloperidol1.22500.82,5003010
Aripiprazole0.342,6000.84.23.457

TBD: To Be Determined

Functional Activity: Agonism, Antagonism, and Potency

Functional assays are crucial for determining whether a compound activates (agonism), blocks (antagonism), or modulates the activity of a receptor. For D2R, two primary signaling pathways can be assessed.[9]

A. G-Protein Dependent Signaling: cAMP Inhibition Assay

This assay measures a compound's ability to inhibit the production of cAMP, a hallmark of D2R Gi/o activation.[3][9]

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture: Plate CHO-D2R cells in 96-well or 384-well plates.[9]

  • Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

  • Compound Treatment: Concurrently treat the cells with varying concentrations of the test and comparator compounds.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based biosensors).[7]

  • Data Analysis:

    • For agonists , plot the percentage inhibition of forskolin-stimulated cAMP levels against compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • For antagonists , pre-incubate the cells with varying concentrations of the antagonist before adding a fixed concentration of a known agonist (e.g., dopamine). Plot the resulting agonist dose-response curve shift to determine the antagonist's potency (pA2 or IC50).

B. G-Protein Independent Signaling: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated D2R, which can mediate receptor desensitization, internalization, and downstream signaling.[9]

Experimental Protocol: β-Arrestin Recruitment Assay

  • Cell Line: Use a cell line engineered to express a tagged D2R and a β-arrestin fusion protein (e.g., with a fluorescent or luminescent reporter).

  • Compound Treatment: Treat the cells with varying concentrations of the test and comparator compounds.

  • Detection: Measure the interaction between the tagged D2R and β-arrestin using an appropriate detection method (e.g., BRET, FRET, or enzyme complementation).

  • Data Analysis: Plot the signal against compound concentration to determine the EC50 and Emax for β-arrestin recruitment.

Table 3: Exemplar Functional Activity Data

CompoundcAMP Inhibition (EC50, nM)cAMP Inhibition (Emax, % vs Dopamine)β-Arrestin Recruitment (EC50, nM)β-Arrestin Recruitment (Emax, % vs Dopamine)
N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamineTBDTBDTBDTBD
Dopamine1010050100
Bromocriptine88512040
HaloperidolNo agonist activity0No agonist activity0
Aripiprazole23015025

TBD: To Be Determined

Diagram 1: Dopamine D2 Receptor Signaling Pathways

D2R_Signaling cluster_membrane Plasma Membrane cluster_g_protein G-Protein Dependent cluster_arrestin G-Protein Independent D2R Dopamine D2 Receptor Gi_o Gi/o Protein D2R->Gi_o Activates Arrestin β-Arrestin D2R->Arrestin Recruits Agonist Agonist (e.g., Dopamine) Agonist->D2R Binds AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP ATP ATP Downstream_Arrestin Downstream Signaling (e.g., Internalization) Arrestin->Downstream_Arrestin

Caption: D2R signaling pathways.

In Vivo Benchmarking: Assessing Physiological Effects

In vivo studies are essential to evaluate a compound's pharmacokinetic properties, efficacy in animal models of disease, and potential side effects.

Pharmacokinetic Profiling

Pharmacokinetic (PK) studies determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This typically involves administering the compound to rodents via different routes (e.g., intravenous, oral, intraperitoneal) and measuring its concentration in plasma and brain tissue over time.

Pharmacodynamic and Behavioral Models

A. Rodent Model of Parkinson's Disease (6-OHDA Lesion Model)

This model is used to assess the pro-motor effects of D2R agonists.[8][11] Unilateral lesioning of the nigrostriatal dopamine pathway with 6-hydroxydopamine (6-OHDA) results in motor deficits that can be reversed by dopamine agonists, causing rotational behavior contralateral to the lesion.

Experimental Protocol: 6-OHDA Induced Rotational Behavior

  • Lesioning: Induce a unilateral lesion of the medial forebrain bundle with 6-OHDA in rats or mice.

  • Compound Administration: After a recovery period, administer the test compound or comparator compounds.

  • Behavioral Assessment: Place the animals in a rotometer and record the number of contralateral rotations over a set period.

  • Data Analysis: Compare the rotational behavior induced by the test compound to that of vehicle and known D2R agonists.

B. Models of Antipsychotic Activity

To assess the potential antipsychotic-like effects of D2R antagonists or partial agonists, models such as amphetamine-induced hyperlocomotion or prepulse inhibition (PPI) of the startle reflex are commonly used.

Diagram 2: In Vivo Benchmarking Workflow

InVivo_Workflow Start Test Compound: N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine PK Pharmacokinetic Profiling (ADME) Start->PK PD_Agonist Agonist Activity Model (6-OHDA Rotations) PK->PD_Agonist PD_Antagonist Antagonist Activity Model (Amphetamine Hyperlocomotion) PK->PD_Antagonist Efficacy Therapeutic Efficacy PD_Agonist->Efficacy SideEffects Side Effect Profile (e.g., Catalepsy) PD_Agonist->SideEffects PD_Antagonist->Efficacy PD_Antagonist->SideEffects

Caption: In vivo evaluation workflow.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine against established dopamine D2 receptor modulators. By systematically evaluating its binding affinity, functional activity across different signaling pathways, and in vivo efficacy, researchers can build a detailed pharmacological profile. This data-driven approach is essential for determining the therapeutic potential of any new chemical entity and for making informed decisions in the drug development process. The logical progression from in vitro characterization to in vivo validation ensures a thorough understanding of the compound's mechanism of action and its physiological consequences.

References

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. Retrieved from [Link]

  • PubMed. (2018). Identification of novel β-lactams and pyrrolidinone derivatives as selective Histamine-3 receptor (H3R) modulators as possible anti-obesity agents. Retrieved from [Link]

  • PubMed Central. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • PubMed. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. Retrieved from [Link]

  • MDPI. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Retrieved from [Link]

  • PNAS Nexus. (2022). Computational models of dopamine release measured by fast scan cyclic voltammetry in vivo. Retrieved from [Link]

  • Department of Physiology, Anatomy and Genetics, University of Oxford. (2025). Dopamine D2 receptor upregulation in dorsal striatum in the LRRK2-R1441C rat model of early Parkinson's disease revealed by in vivo PET imaging. Retrieved from [Link]

  • PubMed. (2016). In Vitro and In Vivo Identification of Novel Positive Allosteric Modulators of the Human Dopamine D2 and D3 Receptor. Retrieved from [Link]

  • DASH (Harvard University). (n.d.). Evidence against dopamine D1/D2 receptor heteromers. Retrieved from [Link]

  • ResearchGate. (2015). In-Vitro and In-Vivo Identification of Novel Positive Allosteric Modulators of the Human Dopamine D2 and D3 Receptor. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-ethyl-3-pyrrolidinemethanamine. Retrieved from [Link]

  • SpringerLink. (2021). Pharmacological evaluation and forensic case series of N‑pyrrolidino etonitazene (etonitazepyne), a newly emerging 2‑benzylbenzimidazole 'nitazene' synthetic opioid. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Diarylurea Based Allosteric Modulators of the Cannabinoid CB1 Receptor: Evaluation of Importance of 6-Pyrrolidinylpyridinyl Substitution. Retrieved from [Link]

  • PubMed. (2000). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists. Retrieved from [Link]

  • PubMed. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Retrieved from [Link]

  • PubMed. (1993). 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- Ethyl]-Acetamides: The Use of Conformational Analysis in the Development of a Novel Series of Potent Opioid Kappa Agonists. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Aminoethyl)-1-methylpyrrolidine. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Profile and Precautionary Assessment

Inferred Hazard Profile:

Based on the known hazards of related molecules, N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine should be handled as a hazardous substance with the following potential characteristics:

  • Corrosivity: Pyrrolidine, the core structural motif, is known to cause severe skin and eye burns.[2][3][4] It is prudent to assume that N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine may also be corrosive or at least a significant irritant.

  • Toxicity: Pyrrolidine and other aliphatic amines can be harmful if swallowed, inhaled, or absorbed through the skin.[2][5] Some pyrrolidinone derivatives have also been associated with reproductive toxicity.[6][7] Therefore, this compound should be treated as potentially toxic.

  • Flammability: Pyrrolidine is a highly flammable liquid.[2][3][4][8] While a guide for a similar compound, N-ethyl-2-pyrrolidin-1-ylethanamine, describes it as a combustible solid, the potential for flammability should not be disregarded, especially if the compound is in a liquid or vapor form.

Given these potential hazards, all personnel handling N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat

The Cardinal Rule: Do Not Drain Dispose

Under no circumstances should N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine or its residues be disposed of down the sanitary sewer.[9] The potential for environmental harm and damage to plumbing infrastructure is significant. All waste containing this compound must be collected and managed as hazardous chemical waste.

Step-by-Step Disposal Protocol

The proper disposal of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine follows the established principles of hazardous waste management. This process is governed by regulations from the Environmental Protection Agency (EPA) and should be integrated into your institution's chemical hygiene plan.[10]

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify the waste. Since we are operating under an inferred hazard profile, N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine waste should be classified as hazardous.

Key Segregation Practices:

  • Dedicated Waste Container: Designate a specific, properly labeled container for all waste containing N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

  • Avoid Commingling: Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents or acids.[2] Mixing incompatible chemicals can lead to violent reactions, the generation of toxic fumes, or explosions.

  • Solid vs. Liquid: If both solid and liquid waste containing this compound are generated, they should ideally be collected in separate, appropriately designated containers.

Step 2: Proper Containerization and Labeling

Container Selection:

  • Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable.

  • Ensure the container has a secure, leak-proof lid.

  • The container should be in good condition, with no cracks or signs of degradation.

Labeling Requirements:

Proper labeling is a cornerstone of safe waste management. The label on your hazardous waste container must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine "

  • A clear indication of the hazards (e.g., "Corrosive," "Toxic," "Potential Flammable")

  • The date on which the first drop of waste was added to the container (accumulation start date).

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

SAA Requirements:

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Waste containers in the SAA must be kept closed at all times, except when adding waste.

  • There are limits on the amount of hazardous waste that can be accumulated in an SAA (typically 55 gallons of non-acute hazardous waste and 1 quart of acutely hazardous waste).

Step 4: Arranging for Disposal

Once the waste container is full or has been in the SAA for the maximum allowable time (check your institution's policy), it must be transferred to your institution's central hazardous waste management facility or picked up by a licensed hazardous waste disposal vendor.

  • Contact your Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Do not transport hazardous waste outside of your immediate work area. Trained EHS personnel should handle the transportation.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is considered flammable, remove all sources of ignition.

  • Ventilate: Increase ventilation in the area.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

G Disposal Workflow for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine start Waste Generation (N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine) assess_hazards Assess Hazards (Inferred: Corrosive, Toxic, Potentially Flammable) start->assess_hazards is_hazardous Is the waste hazardous? assess_hazards->is_hazardous collect_waste Collect in a labeled, compatible hazardous waste container is_hazardous->collect_waste Yes no_drain DO NOT pour down the drain is_hazardous->no_drain store_saa Store in Satellite Accumulation Area (SAA) collect_waste->store_saa contact_ehs Contact EHS for disposal store_saa->contact_ehs

Caption: Decision workflow for the proper disposal of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine waste.

Conclusion

The responsible disposal of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a multi-step process that prioritizes safety and regulatory compliance. By adhering to the principles of hazard assessment, proper segregation, containerization, and labeling, and by working closely with your institution's Environmental Health and Safety department, you can ensure that this chemical waste is managed in a manner that protects both human health and the environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Characteristics of Hazardous Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • PubChem. (n.d.). N-Nitrosopyrrolidine. Retrieved from [Link]

  • Saillenfait, A. M., et al. (2007). Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024). N-NITROSOPYRROLIDINE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Pyrrolidine - HAZARD SUMMARY. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylenedioxypyrovalerone. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (CAS No. 121053-95-0). As a substituted pyrrolidine derivative, this compound requires careful management due to its potential hazards, which are inferred from its chemical structure and data on analogous compounds. The following protocols are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment by establishing a self-validating system of safety, grounded in authoritative standards.

Hazard Profile: Understanding the "Why" Behind the Precautions

While specific toxicological data for N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is limited, a comprehensive safety plan is built upon analyzing its structural relatives, such as pyrrolidine and other N-substituted ethylamines. The primary hazards are associated with its likely flammability, corrosivity, and toxicity upon inhalation or skin contact.[1][2][3]

The pyrrolidine ring and the ethylamine side chain are key functional groups that dictate its reactivity and hazardous properties. Amines can be corrosive to skin and eyes and may cause respiratory irritation.[2][4] Furthermore, low molecular weight amines are often volatile and flammable.[1][5]

Hazard ClassificationPotential EffectRationale & Precautionary Action
Flammable Liquid Poses a significant fire risk when exposed to ignition sources. Vapors can form explosive mixtures with air.[1][3]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][5] Use explosion-proof equipment and non-sparking tools.[6][7] Ground and bond containers during transfer.[5][6]
Skin Corrosion Causes severe skin burns and damage upon contact.[1][2]P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][5] An emergency shower must be immediately accessible.[7]
Serious Eye Damage Can cause irreversible eye damage or burns.[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] Immediately call a poison center or doctor.[1]
Acute Toxicity (Oral/Inhalation) Harmful if swallowed or inhaled.[1][3][5]P260 & P271: Do not breathe vapors/spray. Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[5]

Core Personal Protective Equipment (PPE) Requirements

The following PPE is the minimum requirement for any operation involving N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

Eye and Face Protection

Due to the severe risk of eye damage, robust protection is non-negotiable.

  • Minimum Requirement: Tightly fitting chemical safety goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Strongly Recommended: A full-face shield worn over safety goggles, especially when handling quantities greater than 50 mL or during procedures with a high splash potential (e.g., transfers, heating).[1]

Skin and Body Protection

Preventing skin contact is critical to avoid chemical burns.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene are often suitable for amines, but it is crucial to consult the glove manufacturer's specifications for breakthrough time and permeation data for this specific chemical class.

    • Protocol for Glove Use:

      • Inspect gloves for any signs of degradation or punctures before each use.[1]

      • Don gloves before handling the chemical.

      • Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]

      • Dispose of contaminated gloves immediately in a designated hazardous waste container.[1]

      • Wash hands thoroughly with soap and water after removing gloves.[1]

  • Laboratory Coat: A standard flame-resistant lab coat should be worn and fully fastened.

  • Additional Protection: For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[2]

Footwear

Closed-toe shoes made of a non-porous material are required at all times in the laboratory. Safety footwear that provides chemical resistance is recommended.[8]

Risk-Based PPE Escalation Workflow

The level of PPE must be adapted to the scale and nature of the operation. Use the following workflow to determine the appropriate level of protection.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Level Determination cluster_action Execution & Disposal Start Begin Task (e.g., Weighing, Synthesis, Transfer) Assess_Scale Assess Scale & Conditions Start->Assess_Scale Base_PPE Standard PPE - Safety Goggles - Nitrile Gloves - Lab Coat - Fume Hood Operation Assess_Scale->Base_PPE Small Scale (<50mL) Low Splash Potential Controlled Transfer Escalated_PPE Escalated PPE - Face Shield over Goggles - Double Gloving - Chemical Apron/Coveralls - Possible Respirator Use Assess_Scale->Escalated_PPE Large Scale (>50mL) High Splash Potential Heating or Aerosolization Proceed Proceed with Operation Base_PPE->Proceed Escalated_PPE->Proceed Disposal Decontaminate & Dispose of PPE and Waste Proceed->Disposal

Caption: Risk-based workflow for selecting appropriate PPE.

Respiratory Protection

All handling of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine should be performed inside a certified chemical fume hood to minimize inhalation exposure.[2][7]

  • When Respirators are Necessary: If engineering controls like a fume hood are not available, are malfunctioning, or during a large-scale spill cleanup, respiratory protection is required.

  • Type of Respirator: Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][6] For amine vapors, an air-purifying respirator with organic vapor (OV) cartridges is typically appropriate.

  • Formal Program: The use of tight-fitting respirators requires adherence to a formal respiratory protection program, as mandated by OSHA (29 CFR 1910.134), which includes medical evaluation and annual fit-testing.

Operational and Disposal Plans

Handling and Storage
  • Always handle this chemical within a designated area, preferably a chemical fume hood, to control vapor release.[2]

  • Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from heat and ignition sources.[1][5][6]

  • Use non-sparking tools and explosion-proof equipment.[6][7][9]

  • Ensure that eyewash stations and safety showers are unobstructed and immediately accessible.[6][7]

Spill Management
  • Evacuate all non-essential personnel from the area.

  • Remove all sources of ignition.[6]

  • Wearing the appropriate escalated PPE (including respiratory protection if necessary), contain the spill using an inert absorbent material like vermiculite, sand, or earth.[5][9]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

  • Ventilate the area and decontaminate the spill surface.

Disposal of Contaminated PPE and Chemical Waste
  • All disposable PPE (gloves, etc.) that has come into contact with the chemical must be considered hazardous waste.

  • Place contaminated PPE and any residual chemical waste into a clearly labeled, sealed container.

  • Dispose of the waste through an authorized hazardous waste disposal facility, in accordance with all local, regional, and national regulations.[5][6][10] Do not empty into drains.[1]

By adhering to these stringent protocols, you build a framework of safety that protects not only yourself but also your colleagues and the environment. This commitment to procedural excellence is the cornerstone of responsible scientific research.

References

  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie.

  • N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | 121053-95-0 - Sigma-Aldrich.

  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Navigating the Safe Disposal of N-ethyl-2-pyrrolidin-1-ylethanamine: A Comprehensive Guide - Benchchem.

  • 2-(Aminomethyl)-1-ethylpyrrolidine Safety Data Sheet - Thermo Fisher Scientific.

  • N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | C9H20N2 | CID 4715267 - PubChem.

  • Pyrrolidine - Apollo Scientific.

  • Pyrrolidine - HAZARD SUMMARY - New Jersey Department of Health.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Safety Data Sheet: N-Ethyl-2-pyrrolidone - Carl ROTH.

  • MATERIAL SAFETY DATA SHEET - Fisher Scientific.

  • Personal Protective Equipment | US EPA.

  • Safety Data Sheet: N-Ethyl-2-pyrrolidone - Carl ROTH.

  • MSDS N-Ethyl-2-pyrrolidone - TNJ Chemical.

  • Safety Data Sheet: N-Ethyl-2-pyrrolidone - Carl ROTH.

  • Personal Protective Equipment (PPE) - CHEMM.

  • HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment - Westlake Chemical.

  • Chapter 3 - Personal Protective Equipment - Cornell EHS.

  • Recommended PPE to handle chemicals - Bernardo Ecenarro.

  • N-Ethyl-2-pyrrolidone SDS, 2687-91-4 Safety Data Sheets - ECHEMI.

  • 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine Safety Data Sheet - AK Scientific, Inc.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.